molecular formula C11H24O2 B082416 2,2-Diisobutyl-1,3-propanediol CAS No. 10547-96-3

2,2-Diisobutyl-1,3-propanediol

Cat. No.: B082416
CAS No.: 10547-96-3
M. Wt: 188.31 g/mol
InChI Key: PTRCHMOHGGDNIJ-UHFFFAOYSA-N
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Description

2,2-Diisobutyl-1,3-propanediol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-bis(2-methylpropyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRCHMOHGGDNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398392
Record name 2,2-Diisobutyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10547-96-3
Record name 2,2-Diisobutyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-diisobutyl-1,3-propanediol synthesis via aldol condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Diisobutyl-1,3-Propanediol via Aldol Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a gem-disubstituted diol with significant potential in polymer science and specialty chemicals. The core synthetic strategy revolves around a base-catalyzed crossed aldol condensation of isovaleraldehyde and formaldehyde, followed by a reduction step, often occurring in situ via a Cannizzaro-type reaction. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, explores the optimization of critical process parameters, and discusses the purification and characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide integrates established principles from analogous industrial syntheses to provide a robust framework for laboratory and pilot-scale production.

Introduction: The Significance of 2,2-Disubstituted-1,3-Propanediols

The class of 2,2-disubstituted-1,3-propanediols represents a cornerstone in the development of high-performance polymers and synthetic lubricants. The archetypal member of this family, 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), is widely used in the manufacturing of polyesters, paints, and plasticizers, where it imparts exceptional stability against heat, light, and water.[1][2] The gem-dialkyl substitution on the central carbon atom creates a sterically hindered environment that protects the ester linkages from hydrolysis, a key attribute for durable materials.

This compound, the focus of this guide, extends these properties by incorporating larger isobutyl groups. This structural modification is anticipated to enhance hydrophobicity and flexibility in resulting polymers, opening avenues for novel applications in coatings, elastomers, and synthetic esters with tailored performance characteristics.

The most industrially viable and efficient route to these diols is the aldol condensation. Specifically, the synthesis of this compound is achieved through a crossed aldol reaction between isovaleraldehyde (which possesses two reactive α-hydrogens) and formaldehyde (which has no α-hydrogens and is thus non-enolizable).[3][4] This is typically followed by a reduction of the intermediate aldehyde to the desired diol.

Reaction Mechanism: A Tollens Condensation Pathway

The synthesis proceeds via a specific variant of the aldol condensation known as the Tollens condensation.[5] This pathway involves a sequence of base-catalyzed aldol additions followed by a crossed Cannizzaro reaction, which serves as the reduction step.[5][6][7]

The mechanism can be dissected into three primary stages:

  • First Aldol Addition: A strong base (e.g., hydroxide) abstracts an acidic α-hydrogen from isovaleraldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde.[8][9]

  • Second Aldol Addition: The process repeats as the base abstracts the remaining α-hydrogen from the intermediate mono-alcohol, forming a new enolate that subsequently attacks a second molecule of formaldehyde. This results in the formation of 2,2-bis(hydroxymethyl)-3-methylbutanal.

  • Crossed Cannizzaro Reaction: The resulting aldehyde intermediate has no α-hydrogens and cannot be enolized further.[5] In the presence of a strong base and excess formaldehyde, a hydride transfer occurs from formaldehyde (which is oxidized to formate) to the intermediate aldehyde (which is reduced to the primary alcohol).[5] This final step yields the target molecule, this compound.

Tollens_Condensation_Mechanism cluster_0 Stage 1: First Aldol Addition cluster_1 Stage 2: Second Aldol Addition A Isovaleraldehyde B Enolate Intermediate A->B D Aldol Adduct 1 (2-hydroxymethyl-3-methylbutanal) B->D C Formaldehyde E Second Enolate D->E G Aldol Adduct 2 (2,2-bis(hydroxymethyl)-3-methylbutanal) E->G F Formaldehyde H Formaldehyde I This compound (Final Product) G->I J Formate H->J

Caption: Mechanism of this compound synthesis.

Experimental Protocol and Workflow

The following protocol is a generalized procedure derived from established methods for synthesizing analogous 2,2-disubstituted-1,3-propanediols.[10][11][12] Researchers should perform appropriate risk assessments and optimize conditions for their specific laboratory setup.

Reagents and Materials
Reagent/MaterialFormulaPurityNotes
IsovaleraldehydeC₅H₁₀O≥98%Must be free of acidic impurities.
FormaldehydeCH₂O37 wt% in H₂OStabilized with methanol.
Sodium HydroxideNaOH≥97%Catalyst. Can be substituted.
Diethyl Ether(C₂H₅)₂OReagent GradeFor extraction.
Anhydrous MgSO₄MgSO₄---Drying agent.
Stirred Tank Reactor------With temperature control and dropping funnel.
Step-by-Step Methodology
  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-water or controlled chiller).

  • Initial Charge: Charge the flask with 185 g (2.28 mol) of 37% aqueous formaldehyde and 2.5 g of sodium hydroxide (catalyst). Begin stirring and cool the mixture to 15-20°C.

  • Aldehyde Addition: Add 86 g (1.0 mol) of isovaleraldehyde to the dropping funnel. Add the isovaleraldehyde dropwise to the stirred reaction mixture over a period of 2-3 hours. Critically, maintain the internal temperature between 40°C and 60°C.[7][10] The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 1-2 hours to ensure the reaction goes to completion.[6][7]

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding formic acid until the pH is approximately 7.

  • Product Isolation:

    • Transfer the mixture to a separatory funnel. The product may separate as an organic layer.

    • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is a viscous oil or a low-melting solid. High-purity this compound can be obtained by vacuum distillation or recrystallization from a suitable solvent (e.g., toluene). Purification of 1,3-propanediols can also be achieved using ion-exchange resins.[13]

Experimental_Workflow start Start reactor_setup 1. Reactor Setup (Flask, Stirrer, Funnel, Cooling) start->reactor_setup charge 2. Initial Charge (Formaldehyde + NaOH) reactor_setup->charge addition 3. Controlled Addition (Add Isovaleraldehyde, maintain T < 60°C) charge->addition reaction 4. Reaction Completion (Stir at 60°C for 1-2h) addition->reaction workup 5. Workup (Cool & Neutralize with Acid) reaction->workup extraction 6. Isolation (Phase Separation & Solvent Extraction) workup->extraction purification 7. Purification (Vacuum Distillation or Recrystallization) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for propanediol synthesis.

Process Optimization: Key Parameters

The yield and selectivity of the synthesis are highly dependent on several critical parameters. Optimization involves balancing reaction kinetics against the formation of side products.

ParameterOptimal RangeRationale & Impact on SynthesisSupporting Sources
Catalyst Basic (NaOH, Ca(OH)₂, Na₂O)Strong bases are required to generate the enolate from isovaleraldehyde. The choice of catalyst can affect reaction rate and ease of removal. Homogeneous bases like NaOH are common, though solid base catalysts are being explored to simplify purification.[14][10][11][12]
Temperature 40 - 80°CHigher temperatures increase the reaction rate but can promote side reactions, such as the self-condensation of isovaleraldehyde or the Cannizzaro reaction of formaldehyde alone. Precise temperature control is crucial for high selectivity.[7][10][11]
Reaction Time 2 - 5 hoursSufficient time is needed to achieve high conversion of the limiting reagent (isovaleraldehyde). Prolonged reaction times at high temperatures may lead to product degradation or side reactions.[7][10][11][12]
Reactant Ratio Formaldehyde in excessA molar excess of formaldehyde ensures that both α-hydrogens on the isovaleraldehyde are substituted and drives the final Cannizzaro reduction step to completion.[15]

Conclusion

The synthesis of this compound via the Tollens condensation of isovaleraldehyde and formaldehyde is a robust and scalable method. This guide outlines the fundamental mechanism, a detailed experimental protocol, and the key parameters for process optimization. By carefully controlling reaction conditions, particularly temperature and reactant stoichiometry, researchers can achieve high yields of this valuable diol. The principles and procedures detailed herein, drawn from extensive literature on analogous compounds, provide a solid foundation for the successful synthesis and further investigation of this compound and its applications in advanced materials and chemical synthesis.

References

  • Wikipedia. Neopentyl glycol. [Link]

  • Patsnap Eureka. Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde. [Link]

  • The Science Snail. The Tollens Condensation. [Link]

  • Scientific.Net. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

  • ResearchGate. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

  • ResearchGate. Synthesis of 2, 2, 4-trimethyl-1, 3-pentanediol monoisobutyrate catalyzed by sodium methoxide. [Link]

  • Clariant Catalysis. Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. [Link]

  • ResearchGate. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

  • Jiuan Chemical. Understanding the Neopentyl Glycol Production Process. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • Google Patents.
  • ResearchGate. General schemes of NPG synthesis: condensation of isobutyraldehyde with.... [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Khan Academy. Crossed-aldol condensation reaction | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy. [Link]

  • Google Patents. US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters.
  • Semantic Scholar. Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. [Link]

  • Scribd. Chemists' Guide to Aldol Condensation. [Link]

  • Chemistry Steps. Aldol Reaction - Principles and Mechanism. [Link]

  • National Center for Biotechnology Information. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-diisobutyl-1,3-propanediol: Prediction, Interpretation, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,2-diisobutyl-1,3-propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the prediction and interpretation of the NMR spectra of this compound, supported by established principles of NMR spectroscopy. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds and theoretical knowledge to provide a robust analytical framework. Furthermore, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of molecules is presented.

Introduction

This compound is a diol featuring a sterically hindered neopentyl-like core. This structural motif, with two isobutyl substituents at the C2 position, imparts unique physicochemical properties that are of interest in polymer chemistry, lubricants, and as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of such molecules. This guide will provide a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The two isobutyl groups and the two hydroxymethyl groups are chemically equivalent. The expected signals are detailed below.

A key feature of the ¹H NMR spectrum of alcohols is the chemical shift of the hydroxyl (-OH) proton, which is highly variable and depends on concentration, temperature, and the solvent used.[1][2][3] In aprotic solvents like chloroform-d (CDCl₃), the hydroxyl proton signal is often a broad singlet. Its chemical shift can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to the rapid exchange of the hydroxyl proton with deuterium.[4]

Predicted ¹H NMR Chemical Shifts
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₂OH (a)~3.5Singlet4H
-OH (b)1.5 - 4.0 (variable)Broad Singlet2H
-CH ₂-CH(CH₃)₂ (c)~1.3Doublet4H
-CH₂-CH (CH₃)₂ (d)~1.8Nonet2H
-CH(CH ₃)₂ (e)~0.9Doublet12H

Predicted in CDCl₃ at 500 MHz. These are estimated values based on analogous structures and general chemical shift principles.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy can be invaluable in distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5][6][7][8][9]

  • DEPT-90: This experiment will show a signal only for the CH carbon.

  • DEPT-135: This experiment will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR Chemical Shifts
Signal AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
-C H₂OH (1)~70CH₂ (negative in DEPT-135)
-C (CH₂CH(CH₃)₂)₂ (2)~42Quaternary (absent in DEPT)
-C H₂-CH(CH₃)₂ (3)~48CH₂ (negative in DEPT-135)
-C H(CH₃)₂ (4)~25CH (positive in DEPT-135, present in DEPT-90)
-CH(C H₃)₂ (5)~24CH₃ (positive in DEPT-135)

Predicted in CDCl₃ at 125 MHz. These are estimated values based on analogous structures and general chemical shift principles.[1][10]

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed ¹H and ¹³C NMR assignments.

Caption: Molecular structure of this compound with proton and carbon numbering for NMR assignment.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity. Potential impurities from its synthesis, which typically involves an aldol condensation followed by reduction, could include unreacted starting materials or side-products.[11][12]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Note that the chemical shift of the hydroxyl protons is highly dependent on the solvent.[13][14]

  • Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), directly to the solvent. Modern NMR instruments can also reference the spectrum to the residual solvent peak.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer or brief sonication.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard pulse program with proton decoupling.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

DEPT Experiments:

  • Run DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals. Use the standard pulse programs provided by the spectrometer software.

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

  • D₂O Exchange (optional for ¹H NMR): To confirm the assignment of the hydroxyl proton signal, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly diminish in intensity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz NMR) cluster_proc Data Processing and Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 with TMS) weigh->dissolve homogenize Homogenize the solution dissolve->homogenize h1_acq Acquire 1H NMR Spectrum (8-16 scans) homogenize->h1_acq c13_acq Acquire 13C{1H} NMR Spectrum (128-1024 scans) h1_acq->c13_acq dept_acq Acquire DEPT-90 and DEPT-135 Spectra c13_acq->dept_acq ft Fourier Transform dept_acq->ft phase_base Phase and Baseline Correction ft->phase_base ref Reference Spectra (TMS or solvent) phase_base->ref integrate_peak_pick Integrate (1H) and Peak Pick (1H & 13C) ref->integrate_peak_pick assign Assign Signals and Correlate with Structure integrate_peak_pick->assign

Caption: Workflow for NMR analysis of this compound.

Conclusion

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. Alcohols. Retrieved from [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Lautens, M., & Nicolaus, N. (2011). Desymmetrization of 2,2-Disubstituted 1,3-Propanediols. Synfacts, 2011(04), 0404–0404. [Link]

  • University College London. Chemical shifts. Retrieved from [Link]

  • National Institutes of Health. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(6), 6333-6380. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Delta State University. COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 10: chemical shifts for 1 H (upper spectrum) and for 13 C (lower spectrum). Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, March 15). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Retrieved from [Link]

  • hil17_sln.html. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2,2-diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-diisobutyl-1,3-propanediol

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a symmetrically substituted neopentyl-type diol, its fragmentation is governed by specific pathways, including dominant alpha-cleavages and subsequent rearrangements. This document outlines the primary fragmentation mechanisms, proposes structures for key fragment ions, and provides a hypothetical experimental protocol for acquiring its mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS). The insights presented are crucial for researchers in compound identification, structural elucidation, and metabolomics who may encounter this molecule or structurally related analogues.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a dihydric alcohol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol .[1] Its structure features a central quaternary carbon atom bonded to two isobutyl groups and two hydroxymethyl groups. This "neopentyl-like" core sterically hinders the molecule and dictates its chemical behavior, including its fragmentation pattern under mass spectrometric analysis.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the identification and structural elucidation of volatile and semi-volatile organic compounds.[2] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] Understanding these fragmentation pathways is paramount for unambiguous compound identification. For this compound, the fragmentation pattern provides a unique fingerprint that can be used to distinguish it from its isomers and other related compounds.

Core Principles of Electron Ionization (EI) Fragmentation

In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[4] This molecular ion is often unstable and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller fragment ions and neutral radicals or molecules.[5]

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most common pathways include:

  • Alpha-Cleavage (α-cleavage): The bond adjacent to a heteroatom (like oxygen in an alcohol) breaks. This is a dominant pathway for alcohols, driven by the formation of a stable, resonance-stabilized oxonium ion.[6][7]

  • Inductive Cleavage: Bond cleavage driven by the electronegativity of a heteroatom, leading to a heterolytic bond break.[8]

  • Rearrangements: Intramolecular atom (often hydrogen) or group transfers that lead to the elimination of stable neutral molecules, such as water (H₂O), alkenes, or carbon monoxide (CO).[5] A well-known example is the McLafferty rearrangement, which involves a γ-hydrogen transfer to a carbonyl or other unsaturated functional group.[7][9]

For alcohols, the molecular ion peak is often weak or entirely absent due to the rapid fragmentation that occurs upon ionization.[10] The most prominent peaks typically arise from α-cleavage and the loss of water.[5]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is predicted to be dominated by α-cleavages at the sterically crowded quaternary carbon center.

Molecular Ion (M⁺•)

Upon electron ionization, this compound will form a molecular ion at a mass-to-charge ratio (m/z) of 188. M (C₁₁H₂₄O₂)[C₁₁H₂₄O₂]⁺• (m/z 188) Consistent with many alcohols, especially those with significant branching, the M⁺• peak is expected to be of very low abundance or completely absent from the spectrum.[10]

Primary Fragmentation: Alpha-Cleavage

The quaternary carbon (C2) is the site of two primary α-cleavage pathways. Ionization is initiated by the removal of a non-bonding electron from one of the oxygen atoms.

  • Loss of an Isobutyl Radical (•C₄H₉): Cleavage of the C2-C(isobutyl) bond is a highly favorable pathway. This results in the expulsion of an isobutyl radical (mass 57 u) and the formation of a stable, resonance-stabilized cation at m/z 131. The loss of the largest alkyl group is typically the most favored α-cleavage pathway.[11]

    [C₁₁H₂₄O₂]⁺• (m/z 188) → [C₇H₁₅O₂]⁺ (m/z 131) + •C₄H₉

  • Loss of a Hydroxymethyl Radical (•CH₂OH): Alternatively, cleavage of a C2-C(hydroxymethyl) bond can occur. This leads to the loss of a hydroxymethyl radical (mass 31 u) and the formation of a cation at m/z 157.

    [C₁₁H₂₄O₂]⁺• (m/z 188) → [C₁₀H₂₁O]⁺ (m/z 157) + •CH₂OH

Between these two pathways, the loss of the isobutyl radical to form the m/z 131 ion is predicted to be the more dominant fragmentation, likely resulting in the base peak or one of the most intense peaks in the spectrum.

Secondary and Tertiary Fragmentations

The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions.

  • Fragmentation of the [M - 57]⁺ Ion (m/z 131): The ion at m/z 131 can undergo several subsequent fragmentation reactions. A common pathway for ions of this type is the loss of a stable neutral molecule. The loss of formaldehyde (CH₂O, 30 u) is plausible, leading to an ion at m/z 101.

    [C₇H₁₅O₂]⁺ (m/z 131) → [C₆H₁₃O]⁺ (m/z 101) + CH₂O

    Further fragmentation of the m/z 101 ion can occur via the loss of water (H₂O, 18 u) to yield an ion at m/z 83.

    [C₆H₁₃O]⁺ (m/z 101) → [C₆H₁₁]⁺ (m/z 83) + H₂O

  • Fragmentation of the Isobutyl Group: The isobutyl group itself can produce characteristic ions. The isobutyl cation ([C₄H₉]⁺, m/z 57 ) and the isopropyl cation ([C₃H₇]⁺, m/z 43 ) are common fragments from compounds containing this moiety and are expected to be present in the spectrum.

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to appear in the EI mass spectrum of this compound.

m/zProposed Ion Structure/FormulaProposed Fragmentation MechanismPredicted Intensity
188[C₁₁H₂₄O₂]⁺•Molecular Ion (M⁺•)Very Low / Absent
157[C₁₀H₂₁O]⁺α-cleavage: [M - •CH₂OH]⁺Low
131[C₇H₁₅O₂]⁺α-cleavage: [M - •C₄H₉]⁺High (Possible Base Peak)
101[C₆H₁₃O]⁺Secondary: [m/z 131 - CH₂O]⁺Medium
83[C₆H₁₁]⁺Tertiary: [m/z 101 - H₂O]⁺Medium
57[C₄H₉]⁺Isobutyl CationHigh
43[C₃H₇]⁺Isopropyl Cation (from Isobutyl)High

Experimental Protocol: GC-MS Analysis

This section provides a representative workflow for analyzing this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a high-quality Electron Ionization (EI) mass spectrum of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system equipped with an EI source and quadrupole mass analyzer

  • Standard non-polar capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

  • GC-MS Instrument Setup:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 ratio)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial Temperature: 80 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 15 °C/min.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 350 amu.

      • Transfer Line Temperature: 280 °C

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction to obtain a clean spectrum.

    • Analyze the fragmentation pattern and compare it against the predicted ions and pathways outlined in this guide.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation cascade for this compound under electron ionization.

Fragmentation_Pathway M < [C₁₁H₂₄O₂]⁺• m/z 188 (Molecular Ion)> F157 < [C₁₀H₂₁O]⁺ m/z 157> M->F157 - •CH₂OH F131 < [C₇H₁₅O₂]⁺ m/z 131> M->F131 - •C₄H₉ (Isobutyl) F57 < [C₄H₉]⁺ m/z 57> M->F57 Isobutyl Fragment F101 < [C₆H₁₃O]⁺ m/z 101> F131->F101 - CH₂O F83 < [C₆H₁₁]⁺ m/z 83> F101->F83 - H₂O

Caption: Predicted EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a very weak or absent molecular ion at m/z 188. The fragmentation pattern is dominated by α-cleavage events originating from the central quaternary carbon. The most significant fragmentation is the loss of an isobutyl radical to form a highly stable ion at m/z 131, which is expected to be the base peak. Other key fragments include ions at m/z 157, 101, 83, 57, and 43. This predictable fragmentation cascade serves as a reliable fingerprint for the identification and structural confirmation of this compound in complex matrices, providing essential information for researchers in analytical chemistry and drug development.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed. [Link]

  • 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. (n.d.). NIST WebBook. [Link]

  • Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (n.d.). ResearchGate. [Link]

  • 1,3-Propanediol, 2TMS derivative. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Alabama at Birmingham (UAB). [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). OIV. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Fragmentation Pathways. (2022). Chemistry LibreTexts. [Link]

  • Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (n.d.). University of Louisville. [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Diisobutyl-1,3-propanediol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,2-diisobutyl-1,3-propanediol, a sterically hindered diol with significant potential in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of interpreting the IR spectrum of this molecule, underpinned by a deep understanding of its structural nuances and the influence of intermolecular forces.

Introduction: The Significance of this compound in Pharmaceutical Sciences

2,2-disubstituted-1,3-propanediols are a class of compounds that offer unique structural motifs valuable in medicinal chemistry and material science. The gem-dialkyl substitution at the C2 position, in this case, two isobutyl groups, imparts considerable steric hindrance and specific conformational preferences. This structure can influence the molecule's physicochemical properties, such as solubility, crystallinity, and its ability to act as a building block in the synthesis of more complex molecules. In the pharmaceutical industry, such diols can serve as precursors for active pharmaceutical ingredients (APIs), excipients, or components of drug delivery systems.[1] The stability and defined stereochemistry of these molecules make them attractive for creating robust and reliable pharmaceutical products.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, we can gain profound insights into molecular structure, bonding, and intermolecular interactions. For a molecule like this compound, IR spectroscopy is indispensable for confirming its identity, assessing purity, and understanding the nature of its hydroxyl groups, which are pivotal to its chemical reactivity and physical behavior.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its bulky isobutyl groups flanking a central quaternary carbon, dictates its unique spectroscopic signature. The two primary hydroxyl groups are subject to significant steric shielding, which in turn governs the extent and nature of hydrogen bonding.

Caption: Molecular structure of this compound.

The primary spectroscopic features arise from the vibrations of the O-H, C-H, C-O, and C-C bonds within the molecule. The interplay between intramolecular and intermolecular hydrogen bonding will be a dominant factor in the appearance of the O-H stretching band.

Interpreting the Infrared Spectrum: A Guided Analysis

The infrared spectrum of this compound can be systematically analyzed by dividing it into key regions corresponding to specific functional group vibrations. As a close structural analog, neopentyl glycol (2,2-dimethyl-1,3-propanediol) serves as an excellent reference point for predicting the spectral features of the target molecule.[2]

The O-H Stretching Region (3600-3200 cm⁻¹)

This region is dominated by the stretching vibrations of the hydroxyl (O-H) groups and is highly sensitive to hydrogen bonding.

  • Free O-H Stretch: A sharp, weak band may be observed around 3600-3650 cm⁻¹ in very dilute solutions in a non-polar solvent. This corresponds to hydroxyl groups that are not involved in hydrogen bonding.

  • Hydrogen-Bonded O-H Stretch: In a condensed phase (liquid or solid), the spectrum will be dominated by a broad, strong absorption band typically centered between 3400 and 3200 cm⁻¹. This broadening is a hallmark of hydrogen bonding, as the association of molecules creates a continuum of O-H bond strengths and, consequently, a range of vibrational frequencies.[3]

Due to the steric hindrance from the bulky isobutyl groups, it is plausible that both intramolecular and intermolecular hydrogen bonding will be present. The steric hindrance may lead to a slightly higher frequency for the hydrogen-bonded O-H stretch compared to less hindered diols, as the hydrogen bonds may be weaker or distorted.[4][5]

The C-H Stretching Region (3000-2850 cm⁻¹)

This region contains the stretching vibrations of the carbon-hydrogen bonds within the isobutyl and propanediol backbone.

  • Asymmetric and Symmetric Stretching: Expect multiple sharp, medium-to-strong absorption bands between 2960 and 2870 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the isobutyl substituents and the propanediol chain.

The Fingerprint Region (1500-650 cm⁻¹)

This region is rich in complex vibrational modes, including bending and stretching vibrations, that are unique to the molecule as a whole.

  • C-H Bending Vibrations: Absorptions corresponding to the bending (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

  • C-O Stretching Vibrations: A strong, prominent band is expected in the 1050-1000 cm⁻¹ region, characteristic of the C-O stretching of primary alcohols. The exact position can be influenced by coupling with other vibrations.

  • C-C Skeletal Vibrations: Weaker absorptions corresponding to the stretching of the carbon-carbon single bonds will be present throughout the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
O-H Stretch (Hydrogen-Bonded)3400 - 3200Strong, BroadDominant feature in condensed phase spectra. Position and width are sensitive to the extent and nature of hydrogen bonding.
C-H Stretch (Asymmetric & Symmetric)2960 - 2870Strong, SharpMultiple peaks corresponding to CH₃ and CH₂ groups.
C-H Bend (Scissoring, Wagging)1470 - 1365MediumCharacteristic of alkyl groups.
C-O Stretch1050 - 1000StrongIndicative of a primary alcohol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Given that this compound is a low-melting solid (melting point: 41-43 °C), Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique for obtaining a high-quality spectrum with minimal sample preparation.[6][7]

Instrumentation and Accessories
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • If the sample is solid at room temperature, it can be gently melted by warming the ATR accessory slightly or by applying gentle pressure with the integrated press to ensure good contact with the crystal. For a low-melting solid, simply placing it on the crystal and applying pressure is often sufficient.[7]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands as detailed in the previous section.

A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2,2-diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,2-diisobutyl-1,3-propanediol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a thorough understanding of the thermal behavior of this compound and its structural analogs.

Introduction: The Significance of Thermal Stability in 2,2-disubstituted-1,3-propanediols

This compound belongs to the class of 2,2-disubstituted-1,3-propanediols, which are characterized by a neopentyl-like core structure. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties it imparts. The gem-disubstitution at the C2 position can enhance thermal and chemical stability, making these compounds valuable as building blocks in the synthesis of various molecules, including active pharmaceutical ingredients (APIs) and polymers.[1] For instance, the related compound 2-methyl-2-propyl-1,3-propanediol is a known precursor to the anxiolytic drug meprobamate.[2]

The thermal stability of a compound is a critical parameter that influences its synthesis, purification, storage, and application. For drug development professionals, understanding the decomposition temperature and pathway is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. In materials science, the thermal properties of monomers like this compound dictate the processing conditions for polymerization and the performance of the resulting polymers.[1]

While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a comprehensive understanding can be developed by examining its structural analogs, particularly neopentyl glycol (2,2-dimethyl-1,3-propanediol). This guide will leverage comparative data from related 2,2-dialkyl-1,3-propanediols to provide a robust predictive analysis of the thermal behavior of this compound.

Methodology for Assessing Thermal Stability

The thermal stability of organic compounds is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is instrumental in determining the onset of decomposition, the maximum decomposition temperature, and the residual mass.

Experimental Protocol for TGA:

  • Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a linear heating rate, commonly 10°C/min, over a defined temperature range (e.g., 25°C to 600°C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of thermal events.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is typically determined as the onset or peak of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 2-5 mg of sample prep2 Seal in hermetic Al pan prep1->prep2 analysis1 Place sample & reference in cell prep2->analysis1 analysis2 Purge with inert gas analysis1->analysis2 analysis3 Apply heating/cooling program (e.g., 10°C/min) analysis2->analysis3 data1 Generate DSC thermogram analysis3->data1 data2 Identify endothermic/exothermic peaks data1->data2 data3 Determine melting point, T_onset data2->data3

Caption: Workflow for DSC analysis of thermal transitions.

Comparative Analysis of Thermal Properties of 2,2-dialkyl-1,3-propanediols

Due to the scarcity of direct experimental data for this compound, a comparative analysis with its lower alkyl chain analogs is essential. The following table summarizes the available physicochemical and thermal data for related compounds.

Property2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)2,2-diethyl-1,3-propanediol2-butyl-2-ethyl-1,3-propanediolThis compound
Molecular Formula C5H12O2C7H16O2C9H20O2C11H24O2
Molecular Weight 104.15 g/mol 132.20 g/mol 160.26 g/mol 188.31 g/mol
Melting Point (°C) 127-130[3]~334 K (61°C)-76
Boiling Point (°C) 210---
Decomposition Onset (TGA) ~160[4]Not AvailableNot AvailableNot Available (Predicted >160°C)

Data for 2,2-diethyl-1,3-propanediol and 2-butyl-2-ethyl-1,3-propanediol is limited. Melting point for 2,2-diethyl-1,3-propanediol is from critically evaluated data.[5] Melting point for this compound is from the NIST WebBook.[6]

The data on neopentyl glycol indicates a decomposition onset at approximately 160°C.[4] It is reasonable to predict that the thermal stability of this compound will be in a similar range, likely slightly higher due to the increased molecular weight and van der Waals forces from the larger isobutyl groups. However, the branched nature of the isobutyl groups might introduce steric hindrance that could potentially influence the decomposition mechanism.

Predicted Decomposition Mechanism and Products

The thermal decomposition of diols can proceed through several pathways, including dehydration, oxidation (if oxygen is present), and C-C bond cleavage. For 1,3-diols like this compound, the decomposition in an inert atmosphere is likely to initiate with the elimination of water (dehydration) to form unsaturated alcohols or ethers. At higher temperatures, C-C bond scission will lead to the formation of smaller volatile fragments.

A plausible decomposition pathway for 2,2-disubstituted-1,3-propanediols involves a retro-Prins reaction or similar fragmentation mechanisms. The general synthesis of these diols often involves an aldol condensation followed by a Cannizzaro reaction or hydrogenation.[7] The thermal decomposition can be considered a reverse of these processes to some extent.

Decomposition_Pathway cluster_products Potential Decomposition Products diol This compound dehydration Dehydration Products (Unsaturated Alcohols, Ethers) diol->dehydration ΔT -H₂O fragmentation C-C Cleavage Products (Aldehydes, Alkenes) dehydration->fragmentation Higher ΔT

Caption: Generalized thermal decomposition pathways for a 1,3-diol.

The initial dehydration step would lead to the formation of 3-hydroxy-2,2-diisobutylpropanal or cyclic ethers. Subsequent C-C bond cleavage would likely result in the formation of isobutyraldehyde, isobutylene, and other smaller hydrocarbons. The exact product distribution would depend on the specific conditions of the thermal decomposition, including the heating rate and the presence of any catalytic impurities.

Implications for Researchers and Drug Development Professionals

The predicted thermal stability of this compound suggests that it is a relatively stable compound at ambient temperatures. However, for applications involving elevated temperatures, such as melt-processing for polymer synthesis or certain pharmaceutical formulation processes, it is crucial to maintain temperatures below the predicted decomposition onset of around 160°C to avoid degradation.

For drug development, the potential for thermal degradation during manufacturing and storage must be carefully assessed. The formation of degradation products, even in small amounts, can have significant implications for the safety and efficacy of the final drug product. Therefore, it is highly recommended that experimental TGA and DSC studies be conducted on this compound to precisely determine its thermal decomposition profile.

Furthermore, understanding the decomposition mechanism allows for the development of strategies to mitigate degradation. For instance, if dehydration is the primary initial decomposition step, controlling the water content of the system could be a critical factor in enhancing stability.

Conclusion

For researchers and professionals in drug development and materials science, this guide provides a foundational understanding of the thermal properties of this compound. However, it is imperative to underscore the necessity of empirical validation through rigorous thermoanalytical studies to establish a definitive thermal profile for this compound.

References

  • Characterization of Physical and Thermal Properties of Biofield Treated Neopentyl glycol. (2015). Journal of Physical Chemistry & Biophysics. [Link]

  • Kinetics of the plastic crystal transition in neopentyl glycol. (2020). AIP Publishing. [Link]

  • Atomistic Insights into the Anisotropic and Low Thermal Conductivity in Neopentyl Glycol Crystals: A Molecular Dynamics Study. (2021). ACS Publications. [Link]

  • Kinetics and mechanism of the oxidation of diols by acid permanganate. RSC Publishing. [Link]

  • Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs. (2021). Industrial & Engineering Chemistry Research. [Link]

  • 16.4: Periodate cleavage of 1,2-diols (glycols). (2019). Chemistry LibreTexts. [Link]

  • Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]

  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. [Link]

  • Diol. Wikipedia. [Link]

  • This compound. NIST WebBook. [Link]

  • 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. Pharmaffiliates. [Link]

  • 2,2-diethyl-1,3-propanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC Web Thermo Tables. [Link]

  • Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. Fluoropharm. [Link]

  • Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. FOI. [Link]

  • Thermal degradation pathways of the poly(1,2-propanediol)s resulting... ResearchGate. [Link]

  • 2, 2-Diisobutyl-1, 3-propanediol, min 98% (GC), 1 gram. Alfa Aesar. [Link]

  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

  • 2-Butyl-2-ethyl-1,3-propanediol. PubChem. [Link]

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An In-depth Technical Guide to 2,2-Diisobutyl-1,3-propanediol: Chemical Structure, Properties, and Isomeric Forms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-diisobutyl-1,3-propanediol is a diol of interest in various chemical and pharmaceutical applications. Its unique gem-disubstituted structure, featuring two isobutyl groups on the central carbon of a propanediol backbone, imparts specific steric and physicochemical properties. This guide provides a comprehensive overview of its chemical structure, isomeric forms (or lack thereof), synthesis, and detailed analytical characterization. The information presented herein is intended to be a valuable resource for researchers utilizing this compound in drug development, polymer chemistry, and organic synthesis.

Physicochemical Properties

This compound is a C11H24O2 molecule with a molecular weight of approximately 188.31 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C11H24O2[1]
Molecular Weight 188.31 g/mol [1]
CAS Number 10547-96-3[1]
Boiling Point 160°C / 20mmHg[1]
Appearance Inferred to be a liquid or low-melting solid at room temperature

Chemical Structure and Isomeric Forms

The systematic IUPAC name for this compound is 2,2-diisobutylpropane-1,3-diol. The structure consists of a central carbon atom (C2) of a propane chain bonded to two isobutyl groups and two hydroxymethyl groups (-CH2OH).

Figure 1: Chemical structure of this compound.

A critical aspect for drug development professionals is the stereochemistry of a molecule. In the case of this compound, the central carbon atom (C2) is bonded to two identical isobutyl groups. According to the principles of stereochemistry, a chiral center requires a carbon atom to be bonded to four different substituent groups. Since C2 is bonded to two identical groups, it is not a chiral center. Consequently, This compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers). This simplifies its synthesis and purification, as there is no need for chiral resolution or stereoselective synthesis.

Synthesis of this compound

The synthesis of 2,2-disubstituted-1,3-propanediols is a well-established process in industrial and laboratory settings.[2] The most common and efficient method involves a two-step reaction sequence starting from an appropriate aldehyde and formaldehyde. For this compound, the starting aldehyde is isovaleraldehyde (3-methylbutanal).[3]

The synthesis proceeds via an initial aldol condensation followed by a crossed Cannizzaro reaction.[4][5]

  • Step 1: Aldol Condensation: Isovaleraldehyde, which possesses α-hydrogens, undergoes a base-catalyzed aldol condensation with formaldehyde (which lacks α-hydrogens).[6][7] The enolate of isovaleraldehyde adds to the carbonyl carbon of formaldehyde. This process is repeated, adding a second molecule of formaldehyde.

  • Step 2: Crossed Cannizzaro Reaction: The intermediate dialdehyde, in the presence of a strong base and excess formaldehyde, undergoes a crossed Cannizzaro reaction.[4][5] Formaldehyde is oxidized to formate, while the dialdehyde is reduced to the final product, this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Isovaleraldehyde Isovaleraldehyde Aldol Aldol Condensation Isovaleraldehyde->Aldol Formaldehyde Formaldehyde Formaldehyde->Aldol Base Strong Base (e.g., NaOH) Base->Aldol Cannizzaro Crossed Cannizzaro Reaction Aldol->Cannizzaro Crude Crude Product Mixture Cannizzaro->Crude Purification Purification (e.g., Distillation) Crude->Purification Final Pure this compound Purification->Final

Figure 2: General workflow for the synthesis and purification of this compound.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound.

Materials:

  • Isovaleraldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (or other strong base)

  • Suitable organic solvent (e.g., toluene for extraction)

  • Deionized water

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the isovaleraldehyde.

  • Aldol Condensation: Slowly add the formaldehyde solution and a catalytic amount of strong base while maintaining the temperature at a controlled, typically low, temperature to manage the exothermic reaction.

  • Crossed Cannizzaro Reaction: After the initial condensation, add the remaining portion of the strong base and excess formaldehyde. The reaction mixture is then heated to drive the crossed Cannizzaro reaction to completion.

  • Workup: Cool the reaction mixture and neutralize it with hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Singlet4H-CH ₂OH
~2.5Broad Singlet2H-CH₂OH
~1.8Nonet2H-CH₂CH (CH₃)₂
~1.3Doublet4H-CH ₂CH(CH₃)₂
~0.9Doublet12H-CH(CH ₃)₂
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will also reflect the symmetry of the molecule.

Chemical Shift (δ, ppm)Assignment
~70-C H₂OH
~48-C H₂CH(CH₃)₂
~45C (CH₂OH)₂(CH₂CH(CH₃)₂)₂
~25-CH₂C H(CH₃)₂
~24-CH(C H₃)₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydrogen-bonded)
2960-2850StrongC-H stretch (alkyl)
1470-1450MediumC-H bend (CH₂, CH₃)
1385-1365Medium, SharpC-H bend (gem-dimethyl on isobutyl)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is expected to show fragmentation patterns typical for alcohols and branched alkanes.[8] The molecular ion peak (m/z = 188) may be weak or absent. Common fragmentation pathways would include:

  • Loss of a hydroxymethyl radical (-CH₂OH, m/z = 31): Leading to a fragment at m/z = 157.

  • Loss of an isobutyl radical (-C₄H₉, m/z = 57): Resulting in a fragment at m/z = 131.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (H₂O, m/z = 18), which is common for alcohols, leading to a fragment at m/z = 170.

Applications in Research and Development

2,2-disubstituted-1,3-propanediols are valuable building blocks in several areas:

  • Polymer Chemistry: They are used as monomers in the synthesis of polyesters and polyurethanes, imparting properties such as thermal stability, and chemical and hydrolysis resistance.[2] The isobutyl groups in this compound would be expected to enhance the hydrophobicity and flexibility of resulting polymers.

  • Drug Development: These diols can serve as starting materials or intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The diol functionality allows for a variety of chemical modifications.

  • Excipients: The structural characteristics of this compound may make it suitable as an excipient to improve the solubility and bioavailability of certain drug candidates.

Conclusion

This compound is an achiral, gem-disubstituted diol with a defined chemical structure. Its synthesis is achievable through well-understood organic reactions. While experimental analytical data is not widely published, its spectral characteristics can be reliably predicted based on its structure. The unique properties conferred by the isobutyl groups make it a compound of interest for further investigation in materials science and pharmaceutical development. This guide provides a foundational understanding for researchers and scientists working with this and related compounds.

References

  • Cannizzaro Reaction. Wikipedia. [Link]

  • Isovaleraldehyde. Wikipedia. [Link]

  • Crossed Cannizzaro Reaction. Chemistry LibreTexts. [Link]

  • Aldol Condensation. Wikipedia. [Link]

  • Why does formaldehyde never undergo aldol condensation?. Quora. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2-diisobutyl-1,3-propanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diisobutyl-1,3-propanediol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, predicted solubility based on molecular structure, and a detailed experimental protocol for determining solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound, with the CAS Number 10547-96-3, is a diol characterized by a central carbon atom substituted with two isobutyl groups and two hydroxymethyl groups.[1] Its molecular structure imparts a unique combination of polar and non-polar characteristics, which are critical in determining its solubility in various organic solvents. Understanding these solubility properties is paramount for its application in diverse fields such as pharmaceutical synthesis, polymer chemistry, and formulation science.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H24O2[1]
Molecular Weight188.31 g/mol [1]
Melting Point77 °C[1]
Boiling Point160°C/20mmHg[1]
AppearanceWhite solid[4]

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching the polarity of the solute and the solvent.[5] The molecular structure of this compound contains both polar hydroxyl (-OH) groups and non-polar isobutyl groups, making its solubility behavior complex and highly dependent on the nature of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors.[5] Consequently, strong intermolecular forces can be established with polar protic solvents, leading to a high degree of solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors.[5] Therefore, moderate to good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the diol's hydroxyl groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The large, non-polar isobutyl groups of this compound will interact favorably with these solvents through van der Waals forces. However, the energetic penalty of disrupting the hydrogen bonding network of the solvent to accommodate the polar hydroxyl groups will likely result in lower solubility compared to polar solvents.

The overall solubility in a given solvent will be a balance between the interactions of the polar hydroxyl moieties and the non-polar isobutyl groups with the solvent molecules.

Caption: Intermolecular forces influencing solubility.

Quantitative Solubility Data

Table 2: Template for Experimental Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

Experimental Protocol for Solubility Determination

The following protocol describes a robust gravimetric method for determining the solubility of this compound in various organic solvents. This method is widely accepted and provides accurate and reproducible results.[6]

Materials and Equipment
  • This compound (>98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Drying oven

  • Validated analytical method (e.g., GC-FID, HPLC-RI) for concentration determination (optional, for cross-validation)

Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure that saturation is reached. The presence of undissolved solid at the end of this period is crucial.

  • Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed glass syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.[5]

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

  • Quantification: After the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.

  • Calculation: Calculate the solubility from the mass of the dissolved solid and the volume (or mass) of the solvent used. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Solubility_Determination_Workflow Start Start Excess_Solid Add Excess Solute to Solvent Start->Excess_Solid Equilibrate Equilibrate at Constant Temperature (24h) Excess_Solid->Equilibrate Filter Filter Saturated Solution Equilibrate->Filter Evaporate Evaporate Solvent Filter->Evaporate Weigh Weigh Residual Solute Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate End End Calculate->End

Sources

Methodological & Application

Application Note: Synthesis of Novel Polyesters Utilizing 2,2-diisobutyl-1,3-propanediol for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Monomers in Polyester Synthesis

The field of polyester chemistry is in a perpetual state of innovation, driven by the demand for materials with tailored thermal, mechanical, and biodegradable properties. While commodity polyesters synthesized from simple diols like ethylene glycol and 1,4-butanediol have widespread applications, there is a growing need for specialty polyesters with enhanced performance characteristics. The strategic selection of monomers is paramount in achieving these desired attributes. This application note details the synthesis and potential applications of polyesters incorporating 2,2-diisobutyl-1,3-propanediol, a sterically hindered neopentyl glycol analogue. The bulky isobutyl groups at the C2 position are anticipated to impart unique properties to the resulting polyester, such as increased hydrolytic stability, amorphous character, and improved solubility in common organic solvents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the synthesis of these novel polyesters. We will delve into the mechanistic principles of polyesterification involving sterically hindered diols, provide detailed experimental protocols for synthesis and characterization, and discuss the potential applications of these materials.

Mechanistic Considerations for the Polymerization of Sterically Hindered Diols

The synthesis of high molecular weight polyesters from sterically hindered diols such as this compound presents unique challenges compared to the polymerization of linear, unhindered diols. The bulky side groups can significantly reduce the reactivity of the hydroxyl groups, necessitating carefully optimized reaction conditions.

The primary method for synthesizing these polyesters is melt polycondensation , a step-growth polymerization technique where a diol reacts with a dicarboxylic acid or its ester derivative at elevated temperatures, typically under vacuum, to drive the removal of the condensation byproduct (water or a small alcohol) and shift the equilibrium towards polymer formation.[1]

The reaction proceeds in two stages:

  • Esterification: The initial reaction between the diol and the dicarboxylic acid (or transesterification with a diester) forms low molecular weight oligomers. This stage is often catalyzed by a proton source or a metal catalyst.

  • Polycondensation: As the reaction temperature is increased and a vacuum is applied, the oligomers further react to form high molecular weight polymer chains. The efficiency of this stage is critically dependent on the effective removal of the condensation byproduct.

Due to the steric hindrance around the hydroxyl groups of this compound, the reaction kinetics may be slower than for linear diols. To achieve high molecular weight polymers, the use of effective catalysts is crucial. Common catalysts for polyesterification include organometallic compounds based on tin, titanium, or antimony. For sterically hindered monomers, catalysts that can effectively coordinate to the carbonyl group of the dicarboxylic acid and activate it for nucleophilic attack by the hindered hydroxyl group are preferred.

Visualizing the Polyesterification Reaction

The following diagram illustrates the general mechanism of acid-catalyzed melt polycondensation of this compound with a generic dicarboxylic acid.

Polyesterification_Mechanism Monomers Monomers (Diol + Dicarboxylic Acid) Protonation Protonation of Carbonyl Oxygen Monomers->Protonation H+ (Catalyst) Nucleophilic_Attack Nucleophilic Attack by Diol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Linkage Ester Linkage Formation (Oligomer) Water_Elimination->Ester_Linkage - H2O Polycondensation Polycondensation (High Temp & Vacuum) Ester_Linkage->Polycondensation High_Polymer High Molecular Weight Polyester Polycondensation->High_Polymer - nH2O

Caption: Acid-catalyzed polyesterification mechanism.

Experimental Protocol: Synthesis of Poly(2,2-diisobutyl-1,3-propanediyl adipate)

This protocol provides a detailed methodology for the synthesis of a polyester from this compound and adipic acid via melt polycondensation.

Materials and Reagents
Material/ReagentSupplierPurityNotes
This compound(Available from specialty chemical suppliers)>98%Must be dry.
Adipic AcidSigma-Aldrich>99%
Titanium(IV) isopropoxide (TTIP)Sigma-Aldrich>97%Catalyst. Handle under inert atmosphere.
TolueneFisher ScientificAnhydrousFor catalyst solution preparation.
ChloroformFisher ScientificACS GradeFor polymer dissolution.
MethanolFisher ScientificACS GradeFor polymer precipitation.
Nitrogen Gas (high purity)>99.99%For inert atmosphere.
Step-by-Step Synthesis Protocol
  • Reactor Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

    • Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Charging of Reactants:

    • Charge the flask with this compound (0.1 mol, 20.23 g) and adipic acid (0.1 mol, 14.61 g). A slight excess of the diol (e.g., 1.05 equivalents) can be used to compensate for any potential loss during the reaction.

    • Prepare a catalyst solution by dissolving titanium(IV) isopropoxide (0.05 mol% based on the dicarboxylic acid) in 1 mL of anhydrous toluene.

  • Esterification Stage:

    • Begin stirring the mixture and purge the reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

    • Heat the reaction mixture to 180 °C using a heating mantle with a temperature controller.

    • Once the reactants have melted and formed a homogeneous mixture, inject the catalyst solution into the reactor using a syringe.

    • Maintain the reaction at 180 °C under a slow stream of nitrogen for 4 hours. Water will be evolved and collected in the receiving flask.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220 °C over a period of 1 hour.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

    • Continue the reaction under vacuum at 220 °C for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly. The reaction is complete when the evolution of water ceases and the desired viscosity is achieved.

  • Polymer Isolation and Purification:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly pouring the chloroform solution into an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Synthesized Polyester

A comprehensive characterization of the synthesized polyester is essential to determine its structure, molecular weight, and thermal properties.

Characterization Workflow

Characterization_Workflow Synthesized_Polymer Synthesized Polyester Structural_Analysis Structural Analysis Synthesized_Polymer->Structural_Analysis Molecular_Weight_Analysis Molecular Weight Analysis Synthesized_Polymer->Molecular_Weight_Analysis Thermal_Analysis Thermal Analysis Synthesized_Polymer->Thermal_Analysis FTIR FTIR Spectroscopy Structural_Analysis->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Structural_Analysis->NMR GPC Gel Permeation Chromatography (GPC) Molecular_Weight_Analysis->GPC DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA

Caption: Workflow for polyester characterization.

Expected Characterization Results
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the polyester. Key characteristic peaks include a strong carbonyl (C=O) stretching vibration around 1735 cm⁻¹ (indicative of the ester linkage), and the disappearance of the broad O-H stretching band from the carboxylic acid and diol starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer. The spectra will confirm the incorporation of both the this compound and the dicarboxylic acid moieties into the polymer backbone. The integration of the proton signals can be used to verify the stoichiometry of the monomers in the polymer.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polyester. A higher molecular weight is generally indicative of a successful polymerization.

  • Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Due to the bulky isobutyl groups, polyesters derived from this compound are expected to be largely amorphous, exhibiting a clear Tg but likely a broad or absent Tm.[2]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis provides the onset decomposition temperature, which is a key indicator of the material's thermal resistance. Polyesters based on neopentyl glycol structures are known for their good thermal stability.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Molecular Weight Incomplete removal of water.Ensure a high vacuum (<1 mmHg) is achieved and maintained during polycondensation. Increase polycondensation time.
Inactive catalyst.Use a fresh, anhydrous catalyst. Ensure proper handling under an inert atmosphere.
Non-stoichiometric monomer ratio.Accurately weigh the monomers. Consider a slight excess of the diol.
Polymer Discoloration Oxidation at high temperatures.Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Catalyst-induced side reactions.Optimize the catalyst concentration; lower concentrations may be sufficient.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature, particularly during the polycondensation stage.
Steric hindrance of the monomer.Consider using a more active catalyst or a co-catalyst.

Potential Applications

The unique structure of this compound is expected to yield polyesters with a distinct set of properties, making them suitable for a range of specialized applications:

  • Coatings and Adhesives: The amorphous nature and good solubility of these polyesters could make them excellent candidates for formulating high-performance coatings and adhesives with enhanced flexibility and durability.[4]

  • Plasticizers: The bulky, non-polar side chains may impart good compatibility with polar polymers like PVC, suggesting their potential use as high-permanence plasticizers.

  • Drug Delivery Matrices: The anticipated biodegradability and amorphous nature could be advantageous for creating drug delivery systems where controlled release is desired. The steric hindrance may also modulate the rate of hydrolytic degradation.

  • Specialty Elastomers: When copolymerized with other diols and diacids, these polyesters could be used to create soft segments in thermoplastic elastomers, imparting unique flexibility and damping characteristics.

Conclusion

The synthesis of polyesters using this compound offers a promising avenue for the development of new materials with tailored properties. While the steric hindrance of this monomer presents challenges in achieving high molecular weights, these can be overcome through careful optimization of reaction conditions, including the use of effective catalysts and rigorous removal of condensation byproducts. The resulting polyesters are expected to exhibit unique thermal and mechanical properties, opening up possibilities for their use in a variety of advanced applications. This application note provides a foundational protocol and characterization strategy to guide researchers in exploring this exciting area of polymer chemistry.

References

  • Schoon, I., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Communications Chemistry, 5(1), 1-8. Available at: [Link]

  • Lewer, C. M., et al. (2022). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. ACS Macro Letters, 11(10), 1198-1203. Available at: [Link]

  • Nomura, K., & Ishii, S. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5313-5328. Available at: [Link]

  • Jiang, Z., et al. (2018). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 19(11), 4268-4279. Available at: [Link]

  • Jiuan Chemical. (n.d.). Alternatives to Neopentyl Glycol in Different Applications. Available at: [Link]

  • Pacific Speciality Oils. (n.d.). NEOPENTYLGLYCOL ESTERS. Available at: [Link]

  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Available at: [Link]

  • Gantrade. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Available at: [Link]

  • BDMAEE. (2025). a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. Available at: [Link]

  • Umare, S. S., & Chandure, A. S. (2008). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Journal of Applied Polymer Science, 110(3), 1549-1558. Available at: [Link]

  • Li, A. Y., et al. (2013). Preparation and application of neopentyl glycol modified polyester polyols. Advanced Materials Research, 781-784, 1034-1037. Available at: [Link]

  • EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Available at: [Link]

  • E-lustan. (n.d.). 2-Methyl-1,3-propanediol (MPO)-What are MPO chemicals?. Available at: [Link]

  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Available at: [Link]

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Application Notes and Protocols: Leveraging 2,2-Diisobutyl-1,3-propanediol for Advanced Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Durability in Polyurethane Systems

Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from flexible foams and elastomers to rigid coatings and adhesives.[1] Their remarkable tunability stems from the diverse range of polyols, isocyanates, and chain extenders that can be employed in their synthesis.[1][2] However, a persistent challenge in the field, particularly for polyester-based polyurethanes, is their susceptibility to hydrolytic degradation. This degradation, which involves the cleavage of ester linkages in the polymer backbone, can lead to a significant loss of mechanical properties and premature failure of the material.[3][4]

This application note details the use of a specialized, sterically hindered diol, 2,2-diisobutyl-1,3-propanediol, as a chain extender in polyurethane synthesis to overcome these limitations. The bulky isobutyl groups at the C2 position provide significant steric hindrance around the newly formed urethane linkages, as well as adjacent ester groups in polyester polyols, thereby enhancing the hydrolytic and thermal stability of the resulting polyurethane. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to integrate this compound into their polyurethane formulations for the development of next-generation, high-performance materials.

The Scientific Rationale: Steric Hindrance as a Protective Shield

The key to the performance advantages offered by this compound lies in its unique molecular architecture. Unlike linear diols such as 1,4-butanediol (BDO), this compound possesses two bulky isobutyl groups attached to the quaternary carbon atom between the two hydroxyl groups. This structural feature has profound implications for the properties of the resulting polyurethane.

The bulky side chains create a "steric shield" that physically obstructs the approach of water molecules to the hydrolytically susceptible ester and urethane linkages within the polymer backbone.[3] This steric hindrance significantly reduces the rate of hydrolysis, thereby extending the service life of the polyurethane, especially in humid or aqueous environments.[3][4] This principle is analogous to the enhanced stability observed in polyurethanes synthesized with other sterically hindered diols like 2-methyl-1,3-propanediol (MPO).[3]

Furthermore, the introduction of these bulky, non-polar isobutyl groups can increase the hydrophobicity of the polymer, further impeding water absorption and contributing to improved hydrolytic stability.[4] This steric hindrance can also influence the morphology and microphase separation of the hard and soft segments in the polyurethane, which in turn affects its mechanical and thermal properties.[5]

Comparative Advantages of this compound

The selection of a chain extender is a critical decision in polyurethane formulation, as it significantly influences the final properties of the polymer.[6] The table below provides a comparative overview of this compound against commonly used diol chain extenders.

PropertyThis compound1,4-Butanediol (BDO)Neopentyl Glycol (NPG)
Structure Sterically hindered, branchedLinearSterically hindered, branched
Hydrolytic Stability ExcellentModerateGood to Excellent
Thermal Stability Good to ExcellentModerateGood
Flexibility ModerateGoodModerate
Hardness HighHighHigh
Solvent Resistance GoodModerateGood

Experimental Protocols

The following protocols provide a framework for the synthesis of polyurethanes using this compound. Both the prepolymer and one-shot methods are described, allowing for flexibility in synthesis design.

Protocol 1: Synthesis of a High-Performance Polyurethane Elastomer via the Prepolymer Method

This two-step method is often preferred for producing high-quality elastomers with well-defined segment structures.

Materials:

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol ), dried under vacuum at 100°C for 2 hours.

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound, dried under vacuum at 60°C for 4 hours.

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried poly(caprolactone) diol.

    • Heat the flask to 80°C with stirring under a nitrogen atmosphere.

    • Add MDI to the flask with an NCO:OH molar ratio of 2:1.

    • Maintain the reaction at 80°C for 2-3 hours, or until the isocyanate content, determined by titration, reaches the theoretical value.

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • In a separate vessel, dissolve the dried this compound in anhydrous DMF.

    • Slowly add the this compound solution to the stirred prepolymer. The amount of diol should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Continue stirring for 5-10 minutes until the mixture is homogeneous.

  • Casting and Curing:

    • Pour the resulting viscous liquid into a preheated mold.

    • Cure the polyurethane in an oven at 100°C for 12-24 hours.

    • Post-cure the demolded elastomer at room temperature for 7 days to ensure complete reaction and stabilization of properties.

Causality of Experimental Choices:

  • Prepolymer Method: This approach allows for better control over the polymer architecture, leading to a more uniform distribution of hard and soft segments and, consequently, improved mechanical properties.

  • Drying of Reactants: The removal of water is crucial as it can react with the isocyanate to form urea linkages and carbon dioxide, leading to foaming and undesirable side reactions.

  • Nitrogen Atmosphere: Prevents side reactions of the isocyanate with atmospheric moisture.

  • Catalyst: DBTDL is a common and effective catalyst for the urethane reaction, promoting a reasonable reaction rate at the specified temperatures.[7]

  • Stepwise Curing: The initial heating promotes the reaction and formation of the polymer network, while the post-curing at room temperature allows for the development of the final morphology and mechanical properties.

Protocol 2: One-Shot Synthesis of a Rigid Polyurethane Foam

This method is simpler and faster, suitable for applications like rigid foams.

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • A polyether polyol blend (e.g., a mix of a sucrose-based polyol and a glycerol-based polyol, with an average functionality > 2.5)

  • This compound

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water or a physical blowing agent like a hydrofluoroolefin)

  • Amine catalyst (e.g., a solution of triethylenediamine in dipropylene glycol)

Step-by-Step Methodology:

  • Component A (Isocyanate): Polymeric MDI is typically used as is.

  • Component B (Polyol Blend):

    • In a suitable container, thoroughly mix the polyether polyol blend, this compound, surfactant, and blowing agent.

    • The amount of this compound can be varied to adjust the rigidity and thermal stability of the foam. A typical starting point is 5-15 parts by weight per 100 parts of polyol.

  • Mixing and Foaming:

    • Ensure both components are at a controlled temperature (typically 20-25°C).

    • Add the amine catalyst to the polyol blend (Component B) and mix thoroughly.

    • Combine Component A and Component B in the desired stoichiometric ratio (typically an NCO index of 1.05 to 1.15) and mix vigorously with a high-shear mixer for a short period (e.g., 5-10 seconds).

    • Immediately pour the reacting mixture into a mold.

    • The mixture will expand and cure to form a rigid foam. Allow the foam to cure in the mold for at least 30 minutes before demolding.

Causality of Experimental Choices:

  • One-Shot Method: This rapid process is ideal for the production of foams where the polymerization and foaming reactions occur simultaneously.[8]

  • Polymeric MDI: Its higher functionality contributes to a more cross-linked and rigid foam structure.

  • Polyether Polyol Blend: Provides the flexible segments and, with a higher functionality, contributes to the crosslink density.

  • Surfactant: Stabilizes the rising foam bubbles, leading to a uniform cell structure.

  • Blowing Agent: The reaction of water with isocyanate generates CO2, which acts as the blowing agent to create the foam structure.[8]

  • Amine Catalyst: Promotes both the gelling (urethane formation) and blowing (water-isocyanate) reactions.

Visualizing the Synthesis and Rationale

Diagram 1: Polyurethane Synthesis Workflow

G cluster_prepolymer Prepolymer Method cluster_oneshot One-Shot Method PCL Poly(caprolactone) diol Reactor1 Reactor (80°C, N2) PCL->Reactor1 MDI1 MDI MDI1->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Mixer1 Mixing (60°C) Prepolymer->Mixer1 Diisobutyl This compound Diisobutyl->Mixer1 DBTDL1 DBTDL Catalyst DBTDL1->Mixer1 Casting1 Casting & Curing (100°C) Mixer1->Casting1 PU_Elastomer High-Performance Elastomer Casting1->PU_Elastomer pMDI Polymeric MDI (Component A) Mixer2 High-Shear Mixing pMDI->Mixer2 Polyol_Blend Polyol Blend (Component B) (Polyether Polyol, Diol, Surfactant, Blowing Agent) Polyol_Blend->Mixer2 Catalyst Amine Catalyst Catalyst->Polyol_Blend Foaming Foaming & Curing Mixer2->Foaming PU_Foam Rigid Polyurethane Foam Foaming->PU_Foam

Caption: Workflow for polyurethane synthesis using prepolymer and one-shot methods.

Diagram 2: Mechanism of Enhanced Hydrolytic Stability

G cluster_linear Linear Diol (e.g., 1,4-BDO) cluster_hindered Sterically Hindered Diol (this compound) Water1 H2O Ester1 Ester Linkage (-COO-) Water1->Ester1 Unhindered Access Attack1 Hydrolytic Attack Ester1->Attack1 Water2 H2O Shield Isobutyl Groups (Steric Shield) Water2->Shield Hindered Access Ester2 Ester Linkage (-COO-) NoAttack Reduced Hydrolysis Ester2->NoAttack

Caption: Steric shielding effect of isobutyl groups on hydrolytic stability.

Conclusion and Future Outlook

The incorporation of this compound into polyurethane formulations presents a compelling strategy for enhancing the durability and performance of these versatile materials. The inherent steric hindrance provided by the isobutyl groups offers a robust mechanism for protecting against hydrolytic degradation, a critical failure mode in many applications. The protocols and scientific rationale provided herein serve as a comprehensive guide for researchers to explore the benefits of this unique diol.

Future research should focus on a more detailed quantitative analysis of the structure-property relationships in polyurethanes derived from this compound. This includes systematic studies on the influence of its concentration on the degree of phase separation, thermal transitions, and mechanical properties. Furthermore, exploring its use in combination with other novel bio-based polyols and isocyanates could pave the way for the development of highly durable and sustainable polyurethane systems.

References

  • Gantrade. Hydrolysis Resistance Polyester Based Polyurethanes. [Link]

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  • Chen, Y., et al. (2023). Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. MDPI.[Link]

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Application Notes & Protocols: Leveraging 2,2-Diisobutyl-1,3-Propanediol for Next-Generation High-Performance Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

In the pursuit of superior durability and longevity in high-performance coatings, the molecular architecture of the core polymer backbone is of paramount importance. For decades, Neopentyl Glycol (NPG, 2,2-dimethyl-1,3-propanediol) has been an industry benchmark for synthesizing polyester and polyurethane resins, prized for the exceptional thermal, light, and hydrolytic stability it imparts.[1] This performance stems from its unique gem-dimethyl structure, which sterically shields the vulnerable ester linkages from chemical attack.[2][3]

This guide introduces 2,2-diisobutyl-1,3-propanediol , a structurally analogous but significantly more sterically hindered diol. While publicly available data on this specific molecule is limited, established chemical principles and comparative data from its close analogues—2,2-dibutyl-1,3-propanediol and NPG—allow for a robust, data-driven exploration of its potential.[4][5] We hypothesize that the large, hydrophobic isobutyl groups will amplify the protective effects seen with NPG, leading to a new class of coatings with unparalleled resistance to hydrolysis, superior flexibility, and enhanced chemical resistance.

This document serves as a technical guide for researchers and formulation scientists, providing a theoretical framework, detailed synthesis and formulation protocols, and standardized evaluation methodologies to unlock the potential of this compound in demanding applications such as automotive, marine, and industrial maintenance coatings.

Molecular Architecture & Physicochemical Properties

The performance of this compound in a polymer backbone is a direct result of its unique molecular structure. Like NPG, it possesses two primary hydroxyl (-OH) groups, which allows for efficient and predictable reactivity in step-growth polymerization to form linear or branched polymers.[6] The key differentiator is the replacement of NPG's two methyl groups with two significantly larger and more hydrophobic isobutyl groups on the central carbon atom.

Table 1: Comparative Physicochemical Properties of Gem-Disubstituted Propanediols

Property 2,2-Dimethyl-1,3-Propanediol (NPG) This compound (Predicted/Inferred)
IUPAC Name 2,2-dimethylpropane-1,3-diol 2,2-diisobutylpropane-1,3-diol
CAS Number 126-30-7 64732-84-7 (Isomer)
Molecular Formula C₅H₁₂O₂ C₁₁H₂₄O₂
Molar Mass 104.15 g/mol 188.31 g/mol
Melting Point 127-130 °C Predicted to be significantly lower than NPG
Boiling Point 210 °C Predicted to be higher than NPG
Water Solubility High Predicted to be substantially lower than NPG

| Key Structural Feature | Compact gem-dimethyl groups | Bulky, hydrophobic gem-diisobutyl groups |

Data for NPG and inferred properties for the diisobutyl variant are based on information from structurally similar diols.[4][5]

Mechanism of Performance Enhancement

The substitution of methyl with isobutyl groups introduces three critical performance enhancements: superior hydrolytic stability, increased flexibility, and improved chemical resistance.

  • Superior Hydrolytic Stability : The ester bonds formed during polyesterification are susceptible to cleavage by water, a primary degradation pathway for many coatings. The bulky isobutyl groups create a formidable steric shield around these ester linkages, physically obstructing the approach of water molecules. This "umbrella effect" is predicted to be far more pronounced than that of NPG's smaller methyl groups, leading to exceptional long-term durability in humid or wet environments.[3][4]

  • Enhanced Flexibility and Impact Resistance : The large, non-polar isobutyl side chains disrupt the close packing of polymer chains. This increases the free volume within the polymer matrix, lowering the glass transition temperature (Tg) and allowing for greater segmental motion.[7] The result is a coating with significantly improved flexibility and resistance to cracking upon impact or bending, without the need for external plasticizers that can migrate over time.

  • Improved Chemical Resistance : The increased hydrophobicity and lower polarity imparted by the isobutyl groups reduce the affinity of the coating for polar chemical agents, such as acids, bases, and salts. This slows the penetration of corrosive agents into the film, protecting both the coating and the underlying substrate.[4]

G cluster_0 Polymer Backbone with this compound cluster_1 Performance Enhancements backbone Polyester Chain (-O-C=O-) diol 2,2-Diisobutyl -1,3-propanediol Residue hydrolysis Superior Hydrolytic Stability diol->hydrolysis Shielding Effect flexibility Enhanced Flexibility & Impact Resistance diol->flexibility Disrupts Chain Packing chemical Improved Chemical Resistance diol->chemical Increases Hydrophobicity water Water (H₂O) Chemical Agents water->backbone Attack Repelled (Steric Hindrance)

Caption: Mechanism of performance enhancement by this compound.

Application Protocol I: Synthesis of a Saturated Polyester Polyol

This protocol describes the synthesis of a hydroxyl-terminated saturated polyester polyol suitable for high-performance 2K polyurethane coatings. The process uses a two-stage melt condensation method under an inert atmosphere.

4.1 Materials & Equipment

  • Reactants : Isophthalic Acid (IPA), Adipic Acid (AA), this compound.

  • Catalyst : Dibutyltin oxide (DBTO) or other suitable esterification catalyst.

  • Solvent : Xylene (for reflux/water removal).

  • Equipment : Glass reactor with heating mantle, mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.

4.2 Stoichiometry The molar ratio of diol to diacid is critical. To ensure a hydroxyl-terminated polymer, a molar excess of the diol is required. A typical ratio is 1.15:1.00 (Total Diol Moles : Total Diacid Moles). The ratio of aromatic (IPA) to aliphatic (AA) acid can be adjusted to balance hardness and flexibility.

  • Example : IPA (0.6 mol), AA (0.4 mol), this compound (1.15 mol).

4.3 Step-by-Step Procedure

  • Reactor Charging : Charge the reactor with Isophthalic Acid, Adipic Acid, this compound, and xylene (approx. 5% of total charge weight).

  • Inert Atmosphere : Begin purging the reactor with a slow stream of nitrogen and start agitation. Maintain the nitrogen blanket throughout the reaction.

  • First Stage Esterification : Heat the mixture gradually to ~160-180°C. Water will begin to evolve and be collected in the Dean-Stark trap. Hold at this temperature until the reaction mixture becomes clear.

  • Catalyst Addition : Once the initial mixture is clear, cool the reactor to ~140°C and add the catalyst (e.g., 0.05-0.1% DBTO by weight of reactants).

  • Second Stage Esterification : Slowly increase the temperature to 210-220°C. Continue collecting the water of condensation. The reaction progress is monitored by measuring the Acid Value (AV).[8]

  • Reaction Endpoint : Continue the reaction until the target Acid Value (e.g., < 10 mg KOH/g) and desired viscosity are reached.

  • Cooling & Dilution : Cool the reactor to below 150°C. If required, dilute the resin with a suitable solvent (e.g., butyl acetate) to achieve the target solids content and viscosity for the final application.

  • Quality Control : Characterize the final resin for Acid Value, Hydroxyl Number, Viscosity, and Color.

Application Protocol II: Formulation and Evaluation of a 2K Polyurethane Topcoat

This protocol outlines the formulation of a high-solids, two-component (2K) polyurethane clearcoat using the polyester polyol synthesized in Protocol I.

5.1 Materials

  • Part A (Resin Base) :

    • Synthesized Polyester Polyol (~60% of formula)

    • Flow and Leveling Additives (e.g., polyacrylates)

    • UV Stabilizer Package (HALS + UVA)

    • Solvent blend (e.g., Butyl Acetate/Xylene)

  • Part B (Hardener) :

    • Aliphatic Polyisocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer)

5.2 Formulation Procedure

  • Part A Preparation : In a mixing vessel under agitation, blend the polyester polyol solution, solvents, and additives until a homogenous mixture is achieved.

  • Mixing Ratio : The mix ratio of Part A to Part B is determined by the equivalent weights of the polyol (Hydroxyl Number) and the isocyanate (%NCO). A typical stoichiometric ratio is 1.05:1.00 (NCO:OH).

  • Application : Immediately before application, thoroughly mix the specified amounts of Part A and Part B. Allow an induction time of 10-15 minutes. Apply the coating to a prepared substrate (e.g., primed steel panels) using a drawdown bar or spray application to achieve a target dry film thickness (DFT) of 50-75 µm.

  • Curing : Allow the coated panels to flash-off for 15-20 minutes before curing. Curing can be done at ambient temperature (~7 days) or accelerated at an elevated temperature (e.g., 60°C for 30 minutes). Full properties develop after 7 days.

G cluster_synthesis Protocol I: Resin Synthesis cluster_formulation Protocol II: Coating Formulation cluster_testing Protocol III: Performance Testing A 1. Charge Reactants (Diol, Diacids) B 2. Heat under N₂ (Esterification) A->B C 3. Monitor AV & Viscosity B->C D 4. Cool & Dilute (Polyester Polyol) C->D E 5. Formulate Part A (Polyol + Additives) D->E Output F 6. Mix Part A + Part B (Isocyanate) E->F G 7. Apply to Substrate F->G H 8. Cure Film G->H I 9. Evaluate Film Properties (ASTM) H->I Cured Film

Caption: Experimental workflow from resin synthesis to final coating evaluation.

Performance Evaluation: Protocols & Data Interpretation

All tests should be conducted on fully cured films after 7 days of ambient conditioning. A control coating based on a benchmark NPG-polyester should be tested in parallel for accurate comparison.

6.1 Standard Performance Tests

  • Pencil Hardness (ASTM D3363) : Measures scratch hardness.[9]

  • Adhesion (ASTM D3359, Method B) : Cross-hatch adhesion test.[10]

  • Flexibility (ASTM D522, Mandrel Bend) : Conical mandrel bend to assess flexibility and cracking.[10]

  • Impact Resistance (ASTM D2794) : Falling weight impact test for direct/reverse impact.[10]

  • Chemical Resistance (ASTM D1308) : Spot tests with 10% H₂SO₄, 10% NaOH, and Xylene for 24 hours.[11]

6.2 Protocol: Hydrolytic Stability Evaluation This accelerated test provides insight into the long-term durability of the coating in humid conditions.

  • Sample Preparation : Prepare free films or coated panels of both the experimental and control coatings.

  • Initial Measurement : Measure the initial 60° gloss of the coated panels.

  • Exposure : Immerse the panels in a deionized water bath maintained at 80°C.[5]

  • Evaluation : After 200 hours, remove the panels, gently dry them, and allow them to re-equilibrate at room temperature for 24 hours.

  • Final Measurement : Re-measure the 60° gloss. Calculate the percent gloss retention. Visual blistering or color change should also be noted.

6.3 Predicted Comparative Performance Data

The following table summarizes the expected performance advantages of a coating based on this compound compared to an NPG-based industry standard.

Table 2: Predicted Performance Comparison

Performance Metric Standard NPG-Based Coating This compound Coating Rationale for Improvement
Pencil Hardness (ASTM D3363) F - H F - H Comparable hardness expected.
Adhesion (ASTM D3359) 5B 5B Adhesion is primarily formulation dependent.
Flexibility (ASTM D522) Pass 1/2" Mandrel Pass 1/8" Mandrel Increased free volume from bulky groups enhances flexibility.[7]
Impact Resistance (ASTM D2794) 100 in-lbs >160 in-lbs Improved flexibility directly correlates to higher impact resistance.[10]
Chemical Resistance (10% NaOH, 24hr) Slight softening No effect Increased hydrophobicity and steric protection.[4]

| Hydrolytic Stability (200hr, 80°C) | 75% Gloss Retention | >95% Gloss Retention | Superior steric shielding of the ester linkage from water attack.[4][5] |

Conclusion

This compound represents a logical and powerful evolution from established gem-disubstituted diols like Neopentyl Glycol. By leveraging its unique molecular architecture, formulators can develop next-generation polyester and polyurethane coatings with a superior balance of properties. The significant steric hindrance and hydrophobicity provided by the isobutyl groups are predicted to deliver exceptional hydrolytic stability and chemical resistance, while simultaneously enhancing flexibility and impact strength. While further empirical validation is required, the fundamental chemical principles and comparative data strongly support its use as a key building block for coatings that must endure the most demanding service environments.

References

  • High Performance Coatings. (n.d.). A cheat sheet for ASTM coating testing standards.
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  • Benchchem. (n.d.). Application Notes and Protocols for 2,2-Dibutylpropane-1,3-diol in Coatings and Resins.
  • Benchchem. (n.d.). Evaluating the Performance of 2,2-Disubstituted-1,3-Propanediols in Industrial Applications.
  • Croc Coatings. (2025). ASTM Standards For Chemical Resistance In Coatings.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,2-Di-n-butyl-1,3-propanediol: Chemical Properties and Applications.
  • KTA University. (n.d.). Measuring the Hardness of Applied Coatings.
  • Google Patents. (2005). PROCESS FOR MAKING REACTIVE UNSATURATED POLYESTER RESINS FROM 2-METHYL-1,3-PROPANEDIOL.
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  • Elsevier. (1999). Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation.
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Introduction: The Imperative for Advanced Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 2,2-diisobutyl-1,3-propanediol and its analogues as advanced, non-phthalate plasticizers for polymeric formulations.

The polymer industry is undergoing a significant transition away from traditional ortho-phthalate plasticizers due to mounting health and environmental concerns.[1] This has catalyzed extensive research into safer, high-performance alternatives that do not compromise the flexibility, durability, and processability of polymers like polyvinyl chloride (PVC).[2][3] Among the most promising candidates are esters derived from sterically hindered diols, such as neopentyl glycol and its derivatives.[4][5] These molecules offer excellent thermal stability, low volatility, and high resistance to migration, addressing the key failure points of many conventional plasticizers.

This application note focuses on this compound (CAS 10547-96-3), a branched aliphatic diol, and its potential use as a plasticizer, likely in its esterified form. While the diol itself is primarily recognized as a monomer for polymer synthesis, its structure is analogous to the core of well-established non-phthalate plasticizers like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), commercially known as Eastman 168™.[6][7][8] By exploring the application of this compound derivatives, we can establish a robust framework for evaluating a new generation of non-phthalate plasticizers. This guide provides detailed protocols for the incorporation of such plasticizers into a polymer matrix and a comprehensive suite of methodologies for performance validation.

Physicochemical Characteristics

The performance of a plasticizer is intrinsically linked to its physical and chemical properties. Below is a comparative summary of the known properties of the parent diol, this compound, and a representative high-performance non-phthalate plasticizer, TXIB. The diol would typically be esterified (e.g., with isobutyric acid) to function effectively as a primary plasticizer, which would alter properties like boiling point and molecular weight while retaining the core branched structure.

PropertyThis compound2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate (TXIB)
CAS Number 10547-96-3[6]6846-50-0[8]
Molecular Formula C₁₁H₂₄O₂[6]C₁₆H₃₀O₄[8]
Molecular Weight 188.31 g/mol [6]286.41 g/mol [8]
Appearance White to almost white crystalline powder[6]Clear liquid[8]
Boiling Point 160°C @ 20 mmHg[6]280°C @ 760 mmHg[8]
Melting Point 77 - 79 °C[6]-70 °C[8]
Solubility in Water Low (predicted)0.4 µg/L @ 20°C[8]

Proposed Synthesis Pathway for Plasticizer

The direct use of a diol as a primary plasticizer is uncommon due to its high polarity and potential for unwanted reactivity. A more effective approach is the esterification of the diol with carboxylic acids to create a less volatile, more compatible diester. A plausible synthesis route for a diester of this compound is outlined below.

cluster_synthesis Synthesis of this compound Diester diol This compound esterification Esterification Reaction (Heat, Water Removal) diol->esterification acid Carboxylic Acid (e.g., Isobutyric Acid) acid->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification product This compound Diester (Plasticizer) esterification->product water Water (Byproduct) esterification->water cluster_workflow Plasticizer Performance Evaluation Workflow cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties cluster_permanence Permanence Properties start Conditioned PVC Sheet (ASTM D618) tensile Tensile Strength & Elongation (ASTM D638) start->tensile hardness Durometer Hardness (ASTM D2240) start->hardness dsc DSC Analysis (Tg) (ASTM D3418) start->dsc tga TGA Analysis (Stability) (ASTM E1131) start->tga leaching Solvent Extraction (Migration) start->leaching volatility Thermal Aging (Weight Loss) start->volatility

Caption: Workflow for evaluating plasticizer performance.

A. Mechanical Properties

  • Tensile Strength and Elongation at Break (ASTM D638): a. Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter. [1] b. Measure the thickness and width of the narrow section of each specimen. c. Mount the specimen in the grips of a universal testing machine. d. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails. [9] e. Record the maximum stress (Tensile Strength) and the percentage of elongation at break. Higher elongation indicates better plasticization.

  • Hardness (ASTM D2240): a. Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm. b. Use a Shore A or Shore D durometer, depending on the material's flexibility. c. Press the durometer foot firmly onto the specimen surface and record the hardness reading after a specified time (e.g., 15 seconds). [9]A lower hardness value signifies greater plasticizing efficiency.

B. Thermal Properties

  • Glass Transition Temperature (Tg) via DSC (ASTM D3418): a. Cut a small sample (5-10 mg) from the PVC sheet and seal it in an aluminum DSC pan. [10] b. Place the pan in the DSC cell and heat it at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. [11] c. A step change in the heat flow curve indicates the glass transition. The midpoint of this transition is recorded as the Tg. A lower Tg compared to unplasticized PVC indicates effective plasticization.

  • Thermal Stability via TGA (ASTM E1131): a. Place a small, accurately weighed sample (10-15 mg) in the TGA crucible. [12] b. Heat the sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere. c. Record the sample weight as a function of temperature. The temperature at which significant weight loss begins (e.g., 5% weight loss) is an indicator of thermal stability. [13] C. Permanence and Migration

  • Solvent Extraction (Leaching): a. Cut and weigh a 2x2 cm piece of the plasticized PVC sheet (W_initial). b. Immerse the sample in a solvent such as n-hexane or isooctane at a controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours). [14][15] c. Remove the sample, gently pat dry, and dry it in a vacuum oven at 50°C to a constant weight (W_final). d. Calculate the percent weight loss due to plasticizer extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. Lower weight loss indicates better permanence.

  • Volatility (Thermal Aging): a. Weigh a sample of the PVC sheet (W_initial). b. Place the sample in an air-circulating oven at an elevated temperature (e.g., 100°C) for a specified time (e.g., 24 or 72 hours). c. After cooling to room temperature in a desiccator, reweigh the sample (W_final). d. Calculate the percent weight loss due to volatility using the same formula as for extraction. Lower values are desirable. [2]

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for the formulation and rigorous evaluation of novel plasticizers such as esters of this compound. By systematically assessing mechanical, thermal, and migration properties, researchers can effectively compare the performance of new candidates against established non-phthalate standards. The use of sterically hindered diol esters represents a promising direction in the development of safe, permanent, and efficient plasticizers, enabling the creation of advanced polymer materials for sensitive applications in research, medicine, and consumer goods.

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  • 2-Methyl-1,3-propanediol (MPO). (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • PubMed Central. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

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The Strategic Application of 2,2-Diisobutyl-1,3-propanediol as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2,2-diisobutyl-1,3-propanediol as a strategic building block in the synthesis of pharmaceutical intermediates. We will delve into its unique structural attributes and demonstrate its utility in creating both small molecule anticonvulsant precursors and advanced biodegradable polymers for drug delivery systems. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Architectural Advantage of this compound

This compound, a gem-disubstituted diol, presents a unique molecular architecture that imparts desirable properties to its derivatives. The presence of two isobutyl groups on the central carbon atom introduces steric hindrance and lipophilicity. This can significantly influence the metabolic stability, solubility, and biological activity of the final active pharmaceutical ingredient (API). The neopentyl-like core structure can shield adjacent functional groups from enzymatic degradation, potentially leading to improved pharmacokinetic profiles.

This guide will focus on two primary applications of this versatile building block:

  • Synthesis of Dicarbamate Intermediates: As precursors to anticonvulsant drugs analogous to meprobamate and felbamate.

  • Formation of Biodegradable Polyesters: For the development of advanced drug delivery systems such as controlled-release nanoparticles.

Part 1: Synthesis of this compound Dicarbamate - A Precursor to Novel Anticonvulsants

The dicarbamate functionality is a well-established pharmacophore in a class of anticonvulsant and anxiolytic drugs. The synthesis of dicarbamates from 2,2-disubstituted-1,3-propanediols is a key strategy in the development of new chemical entities with potential central nervous system activity.[1]

Scientific Rationale & Mechanistic Insight

The conversion of a diol to a dicarbamate can be achieved through several synthetic routes. A common and effective method involves the reaction of the diol with a source of the carbamoyl group. One such method is the use of an alkali metal cyanate in the presence of a strong acid, which generates isocyanic acid in situ. The isocyanic acid then reacts with the hydroxyl groups of the diol to form the carbamate linkages. An alternative, though more hazardous, method involves the use of phosgene to form a bis-chloroformate intermediate, which is subsequently reacted with ammonia.[1][2]

The reaction with cyanate and acid is generally preferred for its operational simplicity and avoidance of highly toxic phosgene. The mechanism involves the protonation of the cyanate ion to form isocyanic acid (HNCO). The alcohol then acts as a nucleophile, attacking the carbonyl carbon of isocyanic acid to form a carbamic acid intermediate, which is stable as the carbamate.

Diagram 1: Reaction Scheme for Dicarbamate Synthesis

G diol This compound intermediate Isocyanic Acid (in situ) diol->intermediate Reacts with reagents NaOCN, HCl reagents->intermediate Generates dicarbamate This compound Dicarbamate intermediate->dicarbamate Forms

Caption: Synthesis of dicarbamate from the corresponding diol.

Experimental Protocol: Synthesis of this compound Dicarbamate

This protocol is adapted from established procedures for the synthesis of analogous dicarbamates.[2]

Materials:

  • This compound

  • Sodium cyanate (NaOCN)

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • Add sodium cyanate (2.2 eq) to the cooled solution with vigorous stirring.

  • Slowly bubble dry hydrogen chloride gas through the suspension while maintaining the temperature between -10 °C and 0 °C. The reaction is exothermic and the addition of HCl should be controlled to prevent a rise in temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound dicarbamate.

Expected Characterization Data
PropertyExpected Value/ObservationSource/Analogy
Molecular Formula C₁₃H₂₆N₂O₄Calculated
Molecular Weight 274.36 g/mol Calculated
Appearance White crystalline solidAnalogy to meprobamate
Melting Point Expected to be in the range of 100-150 °CAnalogy to other 2,2-disubstituted-1,3-propanediol dicarbamates
¹H NMR Peaks corresponding to isobutyl protons, methylene protons adjacent to carbamate, and NH₂ protons.General knowledge of NMR spectroscopy
¹³C NMR Peaks for isobutyl carbons, quaternary carbon, methylene carbons, and carbonyl carbons of the carbamate.General knowledge of NMR spectroscopy
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch)General knowledge of IR spectroscopy

Note: The characterization data should be confirmed by experimental analysis upon synthesis.

Part 2: this compound in Biodegradable Polyesters for Controlled Drug Release

The use of biodegradable polymers in drug delivery offers significant advantages, including the elimination of the need for surgical removal of the delivery device and the potential for tunable drug release profiles.[1][3] Polyesters are a prominent class of biodegradable polymers used for these applications.[3]

Scientific Rationale: Tuning Polymer Properties for Drug Delivery

The properties of polyesters, such as their degradation rate, crystallinity, and hydrophobicity, can be precisely controlled by the choice of diol and diacid monomers.[4] The incorporation of this compound into a polyester backbone, for example, in a poly(this compound succinate), is expected to significantly alter the polymer's characteristics compared to a polyester synthesized from an unsubstituted diol like 1,3-propanediol.

The bulky isobutyl groups introduce steric hindrance, which can disrupt polymer chain packing and reduce crystallinity. A more amorphous polymer will generally have a faster degradation rate and allow for more rapid diffusion of an encapsulated drug. Furthermore, the lipophilic nature of the isobutyl groups will increase the overall hydrophobicity of the polymer, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs.

Diagram 2: Workflow for Polyester-Based Nanoparticle Drug Delivery

G start This compound + Succinic Acid polycondensation Melt Polycondensation start->polycondensation polyester Poly(this compound succinate) polycondensation->polyester formulation Nanoparticle Formulation (e.g., nanoprecipitation) polyester->formulation drug_loading Drug Encapsulation formulation->drug_loading nanoparticles Drug-Loaded Nanoparticles drug_loading->nanoparticles release Controlled Drug Release nanoparticles->release

Caption: From monomer to controlled drug release.

Experimental Protocol: Synthesis of Poly(this compound succinate) and Formulation of Drug-Loaded Nanoparticles

This protocol is a representative procedure based on established methods for the synthesis of poly(alkylene succinate)s and their formulation into nanoparticles.[1][4]

Part A: Synthesis of Poly(this compound succinate)

Materials:

  • This compound

  • Succinic acid

  • Titanium(IV) butoxide (catalyst)

  • Argon or Nitrogen gas

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and succinic acid.

  • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • Heat the mixture under a gentle stream of inert gas to 180-200 °C for 2-4 hours to carry out the esterification, collecting the water byproduct.

  • For the polycondensation step, gradually reduce the pressure to below 1 mbar and increase the temperature to 220-240 °C.

  • Continue the reaction for 4-8 hours, or until the desired molecular weight is achieved, as monitored by the viscosity of the melt.

  • Cool the polymer to room temperature and dissolve it in a suitable solvent like dichloromethane for further use.

Part B: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

Materials:

  • Poly(this compound succinate)

  • Hydrophobic drug of choice

  • Acetone (solvent)

  • Water (non-solvent)

  • Pluronic F68 or other suitable surfactant

Procedure:

  • Dissolve a specific amount of the synthesized polyester and the hydrophobic drug in acetone.

  • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F68).

  • Add the organic solution dropwise to the aqueous solution under constant stirring.

  • The nanoparticles will form spontaneously as the acetone diffuses into the water and the polymer precipitates.

  • Stir the suspension for several hours at room temperature to allow for complete evaporation of the acetone.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing to remove the free drug and excess surfactant.

Quantitative Data for Polyester Synthesis and Nanoparticle Formulation

The following table presents hypothetical but realistic data for the synthesis and characterization of the polyester and drug-loaded nanoparticles.

ParameterValueMethod of Determination
Polyester Molecular Weight (Mn) 15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temperature (Tg) 5 - 15 °CDifferential Scanning Calorimetry (DSC)
Nanoparticle Size 150 - 250 nmDynamic Light Scattering (DLS)
Drug Loading Efficiency > 80%UV-Vis Spectroscopy or HPLC
Drug Release Profile Sustained release over several daysIn vitro release study using dialysis

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique gem-disubstituted structure allows for the creation of novel dicarbamates with potential as anticonvulsant agents. Furthermore, its incorporation into polyester backbones provides a powerful tool for tuning the properties of biodegradable polymers for advanced drug delivery applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising molecule in the development of next-generation therapeutics.

References

  • Berger, F. M., & Ludwig, B. J. (1950). The anticonvulsant action of 2,2-diethyl-1,3-propanediol (DEP) and some of its homologues and esters. The Journal of pharmacology and experimental therapeutics, 100(1), 27–32.
  • PubChem. (n.d.). 1,3-Propanediol, 2,2-dibutyl-, dicarbamate. Retrieved from [Link]

  • Umare, S. S., Chandure, A. S., & Pandey, R. A. (2007). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters.
  • Papageorgiou, G. Z., Papageorgiou, D. G., Terzopoulou, Z., & Bikiaris, D. N. (2016). Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug. AAPS PharmSciTech, 17(5), 1135–1145.
  • Bikiaris, D. N., Papageorgiou, G. Z., & Achilias, D. S. (2006). Synthesis and comparative biodegradability studies of three poly(alkylene succinate)s.
  • Designer-drug.com. (n.d.). Synthesis of Meprobamate (Miltown). Retrieved from [Link]

  • Quick Company. (n.d.). Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US2878280A - 2-methyl-2-sec.-butyl-1, 3-propanediol dicarbamate.
  • Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

Sources

Application Notes and Protocols: Formulation of High-Performance Synthetic Lubricants Utilizing 2,2-diisobutyl-1,3-propanediol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the synthesis and application of novel esters derived from 2,2-diisobutyl-1,3-propanediol for the development of advanced synthetic lubricants. This guide delves into the unique structural advantages of these neopentyl polyol esters, offering detailed protocols for their synthesis, formulation strategies with various additives, and a suite of performance evaluation methods based on industry standards. The inherent thermal and oxidative stability of the this compound backbone, coupled with the versatility of esterification, presents a promising avenue for creating high-performance lubricants for demanding applications.

Introduction: The Imperative for Advanced Lubricant Base Stocks

The relentless pursuit of enhanced efficiency, durability, and environmental compatibility in modern machinery necessitates the development of advanced lubricants that can perform under increasingly severe operating conditions. Synthetic lubricants have emerged as a key enabling technology, offering superior performance characteristics compared to conventional mineral oils.[1][2] Among the various classes of synthetic base stocks, polyol esters are renowned for their exceptional thermal-oxidative stability, low volatility, and excellent lubricity.[3][4]

This application note focuses on the potential of esters derived from this compound, a unique neopentyl polyol. The "neo" structure, characterized by the absence of hydrogen atoms on the β-carbon, imparts exceptional thermal stability to the resulting esters, mitigating pathways for thermal decomposition.[4][5] The bulky isobutyl groups provide steric hindrance around the ester linkages, further protecting them from hydrolytic and oxidative attack. These structural features suggest that this compound esters are excellent candidates for formulating high-performance lubricants for applications such as jet engines, high-temperature chains, and compressor oils.[1][2]

This guide will provide the necessary protocols to synthesize these novel esters, formulate them into finished lubricants, and evaluate their performance characteristics against industry-standard benchmarks.

Materials and Equipment

Reagents and Chemicals
  • This compound (Purity >98%)

  • Monocarboxylic acids (e.g., n-octanoic acid, 2-ethylhexanoic acid, isononanoic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid, or a suitable solid acid catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated carbon

  • Diatomaceous earth

  • Lubricant additives:

    • Antioxidants (e.g., aminic, phenolic)

    • Anti-wear/Extreme pressure (AW/EP) additives (e.g., zinc dialkyldithiophosphates - ZDDP, sulfurized olefins)

    • Corrosion inhibitors

    • Viscosity index improvers (optional)

    • Pour point depressants (optional)

Equipment
  • Glass reaction vessel with a multi-neck lid

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Magnetic stirrer with hotplate

  • Viscometer (e.g., Cannon-Fenske or automated viscometer)

  • Density meter

  • Four-ball wear tester

  • Pour point apparatus

  • Oxidation stability bath (e.g., rotary pressure vessel oxidation test - RPVOT)

  • FTIR spectrometer

Synthesis of this compound Di-esters: A Step-by-Step Protocol

The synthesis of the di-ester of this compound is achieved through a direct esterification reaction with a suitable monocarboxylic acid. The following protocol outlines a general procedure that can be adapted based on the specific acid used.

Reaction Setup and Procedure
  • Charging the Reactor: In a clean and dry multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge this compound (1 mole equivalent).

  • Addition of Carboxylic Acid: Add the desired monocarboxylic acid (2.1 mole equivalents, a slight excess to drive the reaction to completion).

  • Catalyst and Solvent Addition: Add the esterification catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5% by weight of the total reactants) and toluene (sufficient to fill the Dean-Stark trap and facilitate azeotropic removal of water).

  • Reaction: Begin stirring and gradually heat the mixture to reflux. The reaction temperature will depend on the boiling point of the chosen carboxylic acid and toluene. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected. The acid value of the reaction mixture can also be monitored (titration with KOH) to determine the extent of conversion.

  • Neutralization and Washing: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator under reduced pressure.

  • Purification (Optional): For higher purity, the crude ester can be further purified by vacuum distillation. Decolorization can be achieved by treating the ester with activated carbon and filtering through diatomaceous earth.

Causality in Experimental Choices
  • Excess Carboxylic Acid: Using a slight molar excess of the carboxylic acid helps to shift the equilibrium of the reversible esterification reaction towards the product side, ensuring a high conversion of the diol.

  • Azeotropic Removal of Water: The removal of water, a reaction byproduct, is crucial to drive the reaction to completion. Toluene forms a low-boiling azeotrope with water, facilitating its continuous removal.

  • Neutralization Step: The acidic catalyst must be removed to prevent potential hydrolysis of the ester during storage and application, and to avoid any corrosive effects in the final lubricant formulation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Ester Synthesis Reactants Charge Reactor: - this compound - Carboxylic Acid - Catalyst - Toluene Reaction Heat to Reflux Azeotropic Water Removal Reactants->Reaction Stirring Monitoring Monitor Water Collection & Acid Value Reaction->Monitoring Monitoring->Reaction Continue until complete Workup Cool & Neutralize Wash with NaHCO3 & Water Monitoring->Workup Reaction Complete Drying Dry with MgSO4 Filter Workup->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation (Optional) Solvent_Removal->Purification

Caption: Workflow for the synthesis of this compound esters.

Formulation of Synthetic Lubricants

The synthesized this compound ester serves as the base stock for the lubricant formulation. To meet the performance requirements of specific applications, a carefully selected additive package must be blended with the base stock.

Additive Selection and Blending Protocol
  • Base Stock Preparation: Ensure the synthesized ester base stock is clean, dry, and free of any residual solvents or catalysts.

  • Additive Dissolution: In a suitable blending vessel, gently heat the base stock to 60-70 °C with continuous stirring.

  • Sequential Additive Introduction: Add the selected additives one by one, ensuring each additive is fully dissolved before adding the next. A typical order of addition is:

    • Antioxidants

    • Corrosion inhibitors

    • Anti-wear/Extreme pressure additives

    • Pour point depressants (if needed)

    • Viscosity index improvers (if needed)

  • Homogenization: Continue stirring the mixture at 60-70 °C for at least one hour to ensure a homogeneous blend.

  • Cooling and Storage: Allow the formulated lubricant to cool to room temperature with gentle stirring. Store the final product in a clean, dry, and sealed container.

Example Formulations

The following table provides example formulations for different applications. The treat rates are typical starting points and should be optimized based on performance testing.

Component High-Temperature Chain Oil (wt%) Hydraulic Fluid (wt%) Compressor Oil (wt%)
This compound di-octanoate95.0 - 98.096.0 - 99.097.0 - 99.5
Aminic Antioxidant1.0 - 2.00.5 - 1.00.5 - 1.5
Phenolic Antioxidant0.5 - 1.00.2 - 0.50.2 - 0.8
Ashless AW/EP Additive0.5 - 1.5--
ZDDP-0.5 - 1.0-
Corrosion Inhibitor (e.g., Tolutriazole derivative)0.1 - 0.30.1 - 0.20.1 - 0.3
Pour Point DepressantAs neededAs neededAs needed

Performance Testing Protocols

A thorough evaluation of the formulated lubricant's performance is critical. The following standard test methods are recommended.

Physical and Chemical Properties
  • Kinematic Viscosity (ASTM D445): This test determines the lubricant's resistance to flow under gravity at specified temperatures (typically 40 °C and 100 °C).[6][7][8][9][10]

    • Protocol: A calibrated glass capillary viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow under gravity at a precisely controlled temperature. The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

  • Viscosity Index (ASTM D2270): This value indicates the effect of temperature on the lubricant's viscosity. A higher VI signifies a smaller change in viscosity with temperature.[11][12][13][14][15]

    • Protocol: The viscosity index is calculated from the kinematic viscosities measured at 40 °C and 100 °C using the empirical formulas provided in the ASTM D2270 standard.

  • Pour Point (ASTM D97): This test determines the lowest temperature at which the lubricant will continue to flow.[4][16][17][18]

    • Protocol: The sample is cooled at a specified rate and examined at intervals of 3 °C for flow characteristics. The pour point is the lowest temperature at which movement of the oil is observed.

Performance Characteristics
  • Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method): This test evaluates the anti-wear properties of the lubricant under sliding contact.[1][2][5][19][20]

    • Protocol: A steel ball is rotated against three stationary steel balls under a specified load, speed, temperature, and time, all submerged in the test lubricant. The average diameter of the wear scars on the three stationary balls is measured as an indicator of the lubricant's anti-wear performance.

  • Thermal and Oxidative Stability: While various methods exist, a common approach involves aging the lubricant at an elevated temperature in the presence of air and a metal catalyst, followed by an evaluation of the changes in its properties.

    • Protocol (Modified from ASTM D6468 principles): A sample of the lubricant is placed in a glass tube with a copper and iron catalyst. The tube is heated to a specified temperature (e.g., 150-200 °C) for a set duration while air is bubbled through the sample. After aging, the sample is evaluated for changes in viscosity, acid number, and the formation of sludge and deposits.[21][22][23]

  • Bio-based Content (ASTM D6866): If the this compound is derived from renewable resources, this test can be used to determine the bio-based content of the final lubricant.[24][25][26][27][28]

    • Protocol: This method uses radiocarbon analysis to differentiate between carbon derived from biomass (which contains Carbon-14) and carbon from fossil fuels (which does not). The result is expressed as a percentage of bio-based carbon.

Formulation and Testing Workflow Diagram

Formulation_Testing_Workflow cluster_formulation Lubricant Formulation cluster_testing Performance Testing Base_Stock Synthesized Ester Base Stock Additive_Blending Additive Blending (Antioxidants, AW/EP, etc.) Base_Stock->Additive_Blending Homogenization Homogenization (Heating & Stirring) Additive_Blending->Homogenization Final_Lubricant Final Lubricant Homogenization->Final_Lubricant Physical_Tests Physical Properties: - Viscosity (ASTM D445) - Viscosity Index (ASTM D2270) - Pour Point (ASTM D97) Final_Lubricant->Physical_Tests Performance_Tests Performance Characteristics: - Wear (ASTM D4172) - Thermal Stability - Bio-based Content (ASTM D6866) Final_Lubricant->Performance_Tests

Caption: Workflow for lubricant formulation and performance testing.

Conclusion

The esters of this compound represent a promising class of synthetic lubricant base stocks. Their unique neopentyl structure, characterized by the absence of β-hydrogens and significant steric hindrance, provides a strong foundation for formulating lubricants with exceptional thermal, oxidative, and hydrolytic stability. By following the detailed synthesis and formulation protocols outlined in this guide, researchers and developers can effectively explore the potential of these novel esters. The comprehensive suite of performance testing methods described will enable a thorough evaluation and optimization of the final lubricant formulations for a wide range of demanding industrial and automotive applications.

References

  • Esters In Synthetic Lubricants. (2011, October 10). Bob Is The Oil Guy. Retrieved from [Link]

  • Polyol Esters: Born for Demanding Lubrications. (2025, September 18). Chorus Lubricants. Retrieved from [Link]

  • ASTM D97 Standard Test Method for Pour Point of Petroleum Products. (2022, November 29). ASTM International. Retrieved from [Link]

  • Polyol Esters for Lubrication. (2018, November 27). Bob Is The Oil Guy. Retrieved from [Link]

  • NEOPENTYL POLYOL ESTERS FOR JET ENGINE LUBRICANTS-EFFECT OF TRICRESYL PHOSPHATE ON THERMAL STABILITY AND CORROSIVITY. (1967). DTIC. Retrieved from [Link]

  • New insight into the benefits of synthetic esters in challenging lubricating applications. (n.d.). Lube Media. Retrieved from [Link]

  • ASTM D97-12 - Standard Test Method for Pour Point of Petroleum Products. ANSI Webstore. Retrieved from [Link]

  • D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). (2016, February 19). ASTM International. Retrieved from [Link]

  • How to Calculate the Viscosity Index of a Lubricant. (n.d.). AMSOIL. Retrieved from [Link]

  • Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. (2023, November 1). ASTM International. Retrieved from [Link]

  • American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. Australian Business Licence and Information Service - ABLIS. Retrieved from [Link]

  • Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. (n.d.). ASTM International. Retrieved from [Link]

  • D5949 Standard Test Method for Pour Point of Petroleum Products (Automatic Pressure Pulsing Method). (2022, August 12). ASTM International. Retrieved from [Link]

  • D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM. Retrieved from [Link]

  • ASTM D2270. (n.d.). eralytics. Retrieved from [Link]

  • Pour Point of Petroleum Products1. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM D445. (n.d.). eralytics. Retrieved from [Link]

  • ASTM D2270. (n.d.). SPL. Retrieved from [Link]

  • ASTM Develops New Standard to Measure In-service Oil Viscosity. (n.d.). Machinery Lubrication. Retrieved from [Link]

  • Engine Oil Lubricant ASTM Tests. (n.d.). The Petroleum Quality Institute of America. Retrieved from [Link]

  • D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (2024, May 13). ASTM International. Retrieved from [Link]

  • Tribological Testing of Lubricants and Materials for the System “Piston Ring/Cylinder Liner” Outside of Engines. (n.d.). ASTM Digital Library. Retrieved from [Link]

  • Tribological Testing by 4 Ball Testing Methods. (n.d.). Newgate Simms. Retrieved from [Link]

  • Engine Oil Lubricants Certification. (n.d.). ASTM International. Retrieved from [Link]

  • Viscosity Related ASTM Standards for Rotational Viscometry. (n.d.). Brookfield. Retrieved from [Link]

  • Tribological Testing. (n.d.). RINA.org. Retrieved from [Link]

  • Standardization in Tribology. (n.d.). Tribology in Industry. Retrieved from [Link]

  • Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. (2015, October 16). MDPI. Retrieved from [Link]

  • D7945 Standard Test Method for Determination of Dynamic Viscosity and Derived Kinematic Viscosity of Liquids by Constant Pressure Viscometer. (2023, November 14). ASTM International. Retrieved from [Link]

  • Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis1. (2024, February 1). ASTM International. Retrieved from [Link]

  • ASTM D6468 Thermal Stability Test Method. (n.d.). Ayalytical. Retrieved from [Link]

  • Biobased Test Standards based on Carbon-14 Analysis. (n.d.). Beta Analytic. Retrieved from [Link]

  • Carbon-14 Testing: Measuring Biobased Content of Personal Care Products. (n.d.). Beta Analytic. Retrieved from [Link]

  • Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. (n.d.). MDPI. Retrieved from [Link]

  • ASTM D6866-16 - Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis. ANSI Webstore. Retrieved from [Link]

  • Thermal Stability. (2025, December 25). Lubes'N'Greases. Retrieved from [Link]

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Application Notes and Protocols for the Melt Polycondensation of 2,2-diisobutyl-1,3-propanediol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of novel polyesters with tailored properties is a cornerstone of materials science, with significant implications for the pharmaceutical and drug development sectors in areas such as controlled-release formulations, biodegradable implants, and specialized packaging. This document provides a comprehensive guide to the melt polycondensation of 2,2-diisobutyl-1,3-propanediol, a sterically hindered diol, with various dicarboxylic acids. The bulky isobutyl groups on the C2 position of the propanediol backbone are expected to impart unique thermal and mechanical properties to the resulting polyesters, such as increased amorphousness, lower glass transition temperatures, and enhanced solubility in organic solvents.

These application notes are intended for researchers, scientists, and drug development professionals. They offer not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles, the rationale behind the experimental choices, and the expected outcomes.

Scientific Principles and Rationale

Melt polycondensation is a widely used industrial method for synthesizing polyesters due to its solvent-free nature, which simplifies purification and reduces environmental impact.[1] The reaction is a type of step-growth polymerization where a diol and a dicarboxylic acid react to form an ester linkage, with the elimination of a small molecule, typically water.[2][3] The overall process can be divided into two main stages:

  • Esterification: In the initial stage, the diol and dicarboxylic acid are heated to form low-molecular-weight oligomers. This reaction is often self-catalyzed by the acidic protons of the dicarboxylic acid, but an external catalyst is usually added to increase the reaction rate.

  • Polycondensation: To achieve high molecular weights, the equilibrium of the esterification reaction must be shifted towards the product side. This is accomplished by removing the water byproduct through the application of high vacuum at elevated temperatures.[2]

The choice of monomers plays a critical role in determining the final properties of the polyester. The use of this compound is significant due to its branched structure. The two isobutyl groups introduce steric hindrance, which is expected to disrupt chain packing and inhibit crystallization.[4] This leads to amorphous polyesters with potentially lower melting points and glass transition temperatures compared to their linear analogues.[5] The increased free volume and flexibility of the polymer chains can also enhance solubility and modify mechanical properties.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the melt polycondensation of this compound with a dicarboxylic acid.

melt_polycondensation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_monomers Monomer Preparation (Diol & Dicarboxylic Acid) esterification Esterification Stage (Atmospheric Pressure) prep_monomers->esterification Charge Reactor prep_catalyst Catalyst Selection & Preparation prep_catalyst->esterification prep_glassware Glassware Setup & Inert Atmosphere prep_glassware->esterification polycondensation Polycondensation Stage (Vacuum) esterification->polycondensation Apply Vacuum & Increase Temp. purification Polymer Purification (Dissolution & Precipitation) polycondensation->purification Cool & Isolate characterization Characterization (NMR, GPC, DSC, etc.) purification->characterization

Caption: General workflow for polyester synthesis.

Materials and Equipment

Materials:
  • This compound

  • Dicarboxylic acids (e.g., adipic acid, sebacic acid, terephthalic acid)

  • Catalyst (e.g., titanium(IV) isopropoxide, tin(II) chloride)

  • Nitrogen gas (high purity)

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:
  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller

  • Condenser with a collection flask

  • Vacuum pump capable of reaching <1 mmHg

  • Manometer or vacuum gauge

  • Nitrogen inlet and outlet

  • Standard laboratory glassware

Detailed Protocol: Synthesis of Poly(2,2-diisobutyl-1,3-propanediyl adipate)

This protocol details the synthesis of a polyester from this compound and adipic acid.

Step 1: Reactor Setup and Monomer Charging
  • Assemble the three-neck flask with the mechanical stirrer, a condenser leading to a collection flask, and a nitrogen inlet/outlet. Ensure all glass joints are properly sealed.

  • Charge the flask with adipic acid and this compound. A slight molar excess of the diol (e.g., 1.1 to 1.2 molar equivalents) is recommended to compensate for any potential loss due to its volatility, a known issue with similar neopentyl glycols.[6]

  • Add the catalyst. For this system, a titanium-based catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used at a concentration of approximately 0.01-0.1 mol% relative to the dicarboxylic acid.[6]

Step 2: Esterification Stage
  • Begin stirring the reaction mixture and purge the system with nitrogen for at least 30 minutes to remove any oxygen.

  • Heat the mixture to 170-190°C under a gentle flow of nitrogen.[6][7]

  • Maintain this temperature for 2-4 hours. During this stage, water will be produced as a byproduct of the esterification reaction and will be collected in the flask attached to the condenser. The reaction mixture will become more viscous as oligomers are formed.

Step 3: Polycondensation Stage
  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. Be cautious to avoid vigorous boiling of the reaction mixture.

  • Continue the reaction under high vacuum and vigorous stirring for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polyester increases. The reaction is considered complete when the desired viscosity is reached, which can be monitored by the torque on the mechanical stirrer.

Step 4: Polymer Isolation and Purification
  • After the polycondensation is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polyester will likely be a highly viscous liquid or a solid. Dissolve the crude polymer in a suitable solvent such as chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large excess of a non-solvent like cold methanol, while stirring vigorously. This will remove unreacted monomers and low-molecular-weight oligomers.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of the Resulting Polyester

A thorough characterization of the synthesized polyester is crucial to confirm its structure and properties.

Technique Purpose Expected Results for Poly(2,2-diisobutyl-1,3-propanediyl adipate)
¹H and ¹³C NMR To confirm the chemical structure and monomer incorporation.The spectra should show characteristic peaks for the ester linkages and the aliphatic protons of the diol and diacid units. The integration of the peaks can be used to verify the monomer ratio in the polymer.
FT-IR Spectroscopy To identify the functional groups present.A strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl group should be prominent. The absence of a broad hydroxyl band from the starting materials indicates a high degree of polymerization.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).The molecular weight will depend on the reaction conditions. A PDI value of around 2 is typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) To determine the thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.Due to the bulky isobutyl side chains, the polyester is expected to be largely amorphous, with a low Tg and likely no discernible Tm.[4]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.TGA will provide the decomposition temperature of the polyester, indicating its upper service temperature limit.

Influence of Dicarboxylic Acid Structure on Polyester Properties

The choice of dicarboxylic acid will significantly influence the properties of the final polyester. The following table provides expected trends based on the structure of the dicarboxylic acid.

Dicarboxylic Acid Structure Expected Impact on Polyester Properties
Adipic Acid Linear, aliphaticWill result in a flexible and amorphous polyester with a low Tg.
Sebacic Acid Longer linear, aliphaticThe longer aliphatic chain will increase flexibility and further lower the Tg compared to the adipic acid-based polyester.
Terephthalic Acid Aromatic, rigidThe rigid aromatic ring will increase the Tg and stiffness of the polyester compared to those made with aliphatic diacids. The bulky isobutyl groups will likely prevent crystallization, leading to a transparent and amorphous material.

Troubleshooting and Key Considerations

  • Low Molecular Weight: This is often due to incomplete removal of water. Ensure a high vacuum is achieved and maintained during the polycondensation stage. Also, verify the stoichiometry of the monomers.

  • Discoloration: The polymer may darken at high temperatures due to side reactions. It is important to maintain a strict inert atmosphere and to avoid excessive reaction times and temperatures.

  • Sublimation of Monomers: As with neopentyl glycol, this compound may have a tendency to sublime under vacuum at high temperatures.[8] Using a slight excess of the diol can help to compensate for this.[6] A well-designed reactor with a short path to the condenser can also minimize this issue.

Conclusion

The melt polycondensation of this compound with various dicarboxylic acids offers a versatile platform for the synthesis of novel amorphous polyesters. The sterically hindering isobutyl groups are key to tailoring the physical properties of these materials, making them promising candidates for a range of applications in the pharmaceutical and drug development fields. By carefully controlling the reaction conditions and monomer selection, researchers can fine-tune the molecular weight, thermal properties, and mechanical performance of these polyesters to meet specific application requirements.

References

  • Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Available at: [Link]

  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Available at: [Link]

  • Modification with alkyl chains and the influence on thermal and mechanical properties of aromatic hyperbranched polyesters. Available at: [Link]

  • Synthesis, properties and biodegradability of polyesters based on 1,3-propanediol. Available at: [Link]

  • Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. Available at: [Link]

  • Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol. Available at: [Link]

  • The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COMB-SHAPED POLYESTERS BASED ON 2-OCTADECYL-1.3-PROPANEDIOL AND PHTHALIC ACIDS. Available at: [Link]

  • Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. Available at: [Link]

  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Available at: [Link]

  • Condensation Polymerization: Preparation of Two Types of Polyesters. Available at: [Link]

  • Synthesis of Polyester: Important Polymerization Reaction. Available at: [Link]

  • How Does Melt Polymerization Compare To Other Polymerization Types? Available at: [Link]

  • Polyesters. Available at: [Link]

  • Process for the preparation of neopentyl glycol polyesters and co-polyesters.
  • Polyester melting point and production process? Available at: [Link]

  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Available at: [Link]

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Role of 2,2-diisobutyl-1,3-propanediol in modifying polymer crystallinity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Elucidating the Role of 2,2-Diisobutyl-1,3-Propanediol in Modifying Polymer Crystallinity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The degree of crystallinity is a critical parameter that dictates the physical, mechanical, and thermal properties of polymeric materials. Modifying this property through the use of additives is a fundamental strategy in polymer science for tailoring materials to specific applications. This document explores the posited role of this compound as a modifier of polymer crystallinity. Based on its molecular structure, featuring bulky isobutyl groups, it is hypothesized to function as a crystallinity disruptor by introducing steric hindrance that impedes the orderly packing of polymer chains. This guide provides a comprehensive overview of the theoretical underpinnings of this mechanism and offers detailed, field-proven protocols for characterizing these effects using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD), the two most powerful and widely used methods for this purpose.[1][2] The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible data.

The Fundamentals of Polymer Crystallinity

Polymers are long-chain molecules that can exist in both ordered and disordered states. In their solid form, many polymers are semi-crystalline, meaning they possess both highly ordered crystalline regions and disordered amorphous regions.[3]

  • Crystalline Regions: Polymer chains are packed in a regular, repeating three-dimensional lattice structure. This high degree of order leads to properties such as rigidity, higher density, and a distinct melting temperature (T_m).[3][4]

  • Amorphous Regions: Polymer chains are entangled in a random, coil-like conformation, similar to a plate of spaghetti.[3] These regions are characterized by a glass transition temperature (T_g), at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

The ratio of the crystalline portion to the total mass of the polymer is known as the degree of crystallinity. This parameter profoundly influences the material's ultimate properties, including its melting point, mechanical strength, stiffness, and permeability.[5] Therefore, controlling the degree of crystallinity is essential for engineering polymers with desired performance characteristics.

Strategies for Modifying Polymer Crystallinity

The degree of crystallinity in a polymer can be precisely controlled through the incorporation of chemical additives. These additives function primarily through two opposing mechanisms: nucleation, which promotes crystallinity, and plasticization or co-polymerization, which disrupts it.

Nucleating Agents: Promoting Order

Nucleating agents are additives that accelerate the rate of crystallization by providing heterogeneous surfaces upon which polymer crystals can form and grow.[6][7] By increasing the number of nucleation sites, these agents lead to a larger number of smaller spherulites (crystalline superstructures), resulting in:

  • An increased overall degree of crystallinity.

  • A higher crystallization temperature (T_c).

  • Faster processing cycle times in manufacturing.[6]

Common nucleating agents include talc, sorbitol derivatives, and certain organic salts.[7][8]

Plasticizers & Comonomers: Introducing Disorder

In contrast, other additives reduce crystallinity by physically disrupting the polymer chain's ability to pack into an ordered lattice.

  • Plasticizers: These are typically small molecules that position themselves between polymer chains, increasing the intermolecular spacing or "free volume".[9] This increased mobility of the polymer chains makes the material more flexible and lowers its glass transition temperature (T_g).[9]

  • Irregular Comonomers: Incorporating a second monomer with a different chemical structure into the polymer backbone can disrupt the regularity required for crystallization.[10]

Postulated Role of this compound

While direct literature on this compound as a polymer modifier is limited, its chemical structure provides strong evidence for its function. The molecule is a 1,3-propanediol derivative with two sterically bulky isobutyl groups attached to the central carbon atom.

When incorporated into a polymer matrix, either as an additive (plasticizer) or as a comonomer in polyester synthesis, these bulky side groups are expected to act as significant disruptors to chain packing. This steric hindrance would prevent the close, parallel alignment of polymer chains necessary for crystal formation. This mechanism is analogous to that of other branched diols like 2-methyl-1,3-propanediol (MPO) and 2,2-dimethyl-1,3-propanediol (NPG), which are known to reduce the crystallinity, melting temperature, and crystallization rate of polyesters like PET.[10][11][12]

Therefore, this compound is hypothesized to act as a crystallinity-reducing agent , leading to a polymer with:

  • Lower percent crystallinity (%X_c).

  • A reduced melting temperature (T_m) and crystallization temperature (T_c).

  • Increased flexibility and potentially enhanced transparency.

Experimental Design & Workflow

The primary objective of the following protocols is to systematically prepare polymer blends containing varying concentrations of this compound and to quantify the resulting changes in their crystalline structure and thermal properties.

Materials & Core Equipment
  • Polymer: Polypropylene (PP) or Polyethylene Terephthalate (PET) pellets (as a model system).

  • Additive: this compound (>98% purity).

  • Processing: Twin-screw extruder or similar melt-blending equipment.

  • Thermal Analysis: Differential Scanning Calorimeter (DSC).

  • Structural Analysis: X-Ray Diffractometer (XRD) with a Cu Kα source.

Overall Experimental Workflow

The following diagram outlines the logical flow from sample creation to final data analysis.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Characterization cluster_data PART 3: Data Analysis & Interpretation prep1 Weigh Polymer and This compound (0%, 1%, 2%, 5% w/w) prep2 Melt Blend using Twin-Screw Extruder prep1->prep2 prep3 Pelletize and Dry Blended Samples prep2->prep3 dsc Thermal Analysis (DSC) prep3->dsc xrd Structural Analysis (XRD) prep3->xrd data_dsc Calculate Tg, Tc, Tm, and % Crystallinity (from ΔHf) dsc->data_dsc data_xrd Deconvolute Peaks & Calculate % Crystallinity xrd->data_xrd conclusion Correlate Additive Concentration with Crystallinity Changes data_dsc->conclusion data_xrd->conclusion

Caption: High-level experimental workflow.

Detailed Application Protocols

Protocol 1: Sample Preparation via Melt Blending

Rationale: Melt blending ensures a homogeneous dispersion of the this compound additive throughout the polymer matrix, which is crucial for obtaining consistent and representative analytical results.

Methodology:

  • Drying: Dry the base polymer pellets (e.g., PP or PET) in a vacuum oven at a temperature appropriate for the material (e.g., 80°C for PP, 120°C for PET) for at least 4 hours to remove residual moisture.

  • Pre-Mixing: Prepare physical blends of the dried polymer pellets and this compound liquid at desired weight percentages (e.g., 0%, 1%, 2%, and 5% w/w). A control sample of 100% polymer must be prepared under identical conditions.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder zones appropriate for the base polymer.

    • Feed the physical blend into the extruder at a constant rate. The screw speed should be set to ensure adequate mixing without causing significant polymer degradation.

    • The extruded strand is passed through a water bath for cooling and then fed into a pelletizer.

  • Post-Drying: Dry the resulting pellets again to remove any moisture absorbed from the water bath. Store the samples in desiccated containers prior to analysis.

Protocol 2: Thermal Property Analysis via DSC

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions like T_g, T_c, and T_m.[5] The enthalpy of fusion (ΔH_f), obtained by integrating the area under the melting peak, is used to calculate the percent crystallinity.[1]

G p1 1. Prepare Sample (5-10 mg in pan) p2 2. Heat-Cool-Heat Cycle (e.g., 10°C/min) p1->p2 p3 3. Record Heat Flow vs. Temperature p2->p3 a1 4. Identify Transitions (Tg, Tc, Tm) p3->a1 a2 5. Integrate Melting Peak (ΔHf) a1->a2 a3 6. Calculate % Crystallinity a2->a3

Caption: Workflow for DSC data acquisition and analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the blended polymer pellets into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.[13]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 35-50 mL/min to prevent oxidative degradation.[5][13]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Rationale: The first heating scan reveals the thermal history of the sample from processing. The cooling and second heating scans provide data on the inherent crystallization behavior of the material under controlled conditions.[5]

    • a. First Heat: Equilibrate the sample at a temperature below the expected T_g (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C for PP, 280°C for PET).[13]

    • b. Controlled Cool: Hold the sample at the high temperature for 2-5 minutes to erase prior thermal history. Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • c. Second Heat: Ramp the temperature again at the same heating rate (10°C/min) to a point above the melting temperature.

  • Data Analysis:

    • From the second heating curve, determine the glass transition temperature (T_g), melting temperature (T_m, peak of the endotherm), and the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.[14]

    • From the cooling curve, determine the crystallization temperature (T_c, peak of the exotherm).

    • Calculate the weight percent crystallinity (%X_c) using the following equation:[1]

      %X_c = (ΔH_f / ΔH_f^0) x 100

    • Where ΔH_f is the measured enthalpy of fusion and ΔH_f^0 is the theoretical enthalpy of fusion for a 100% crystalline sample of the same polymer (a known literature value).

Protocol 3: Structural Analysis via XRD

Rationale: XRD provides direct information about the atomic and molecular structure of a material.[4] Crystalline regions produce sharp, intense diffraction peaks, while amorphous regions produce a broad, diffuse halo. By separating these two signals, the degree of crystallinity can be quantified.[15]

G p1 1. Prepare Flat Sample (e.g., pressed film) p2 2. Scan Sample over 2θ Range p1->p2 p3 3. Obtain Diffractogram (Intensity vs. 2θ) p2->p3 a1 4. Perform Baseline Correction p3->a1 a2 5. Deconvolute into Crystalline Peaks & Amorphous Halo a1->a2 a3 6. Calculate % Crystallinity (Area Ratio) a2->a3

Caption: Workflow for XRD data acquisition and analysis.

Methodology:

  • Sample Preparation: Prepare a flat sample with a smooth surface to ensure proper diffraction geometry. This can be achieved by melt-pressing the polymer pellets into a thin film (approx. 0.5 mm thick).

  • Instrument Setup: Mount the sample in the XRD instrument. Set the X-ray source (typically Cu Kα) and detector parameters.

  • Data Acquisition: Scan the sample over a relevant 2θ (two-theta) range (e.g., 5° to 40°) at a slow scan speed (e.g., 1-2°/min) to obtain a high-quality diffraction pattern.

  • Data Analysis:

    • Rationale: Raw XRD data from semi-crystalline polymers is a composite of sharp crystalline peaks superimposed on a broad amorphous background. Accurate quantification requires mathematical separation of these components.[4][15]

    • a. Baseline Correction: Use the analysis software to apply a baseline correction to account for instrumental background noise.[4]

    • b. Peak Deconvolution: Fit the diffraction pattern using appropriate peak shape functions (e.g., Gaussian, Lorentzian). Model the sharp peaks as crystalline contributions and the broad underlying hump as the amorphous halo.

    • c. Calculate Crystallinity: Determine the integrated area under the crystalline peaks (A_c) and the area under the amorphous halo (A_a). Calculate the percent crystallinity (%X_c) using the equation:

      %X_c = [A_c / (A_c + A_a)] x 100

Expected Results & Data Presentation

The addition of this compound is expected to systematically decrease the crystallinity of the host polymer. The data should be summarized in clear tables for easy comparison.

Table 1: Expected DSC Thermal Analysis Results

Sample (wt% Additive) T_g (°C) T_c (°C) T_m (°C) ΔH_f (J/g) % Crystallinity*
0% (Control) 100 160 210 60 42.6
1% 98 155 205 52 36.9
2% 96 151 201 45 31.9
5% 90 142 192 33 23.4

*Calculated using a hypothetical ΔH_f^0 of 141 J/g.

Table 2: Expected XRD Structural Analysis Results

Sample (wt% Additive) Crystalline Area (A_c) Amorphous Area (A_a) % Crystallinity
0% (Control) 45000 60000 42.9
1% 38000 62000 38.0
2% 32000 65000 33.0

| 5% | 24000 | 71000 | 25.3 |

Conclusion

Based on established principles of polymer physics and chemical structure-property relationships, this compound is strongly posited to function as an effective crystallinity-reducing agent. Its bulky isobutyl groups are expected to sterically hinder the ordered packing of polymer chains, leading to a more amorphous material with a lower melting point and increased flexibility. The robust, complementary techniques of Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) provide a comprehensive and verifiable means of quantifying these structural modifications. The protocols detailed herein offer a systematic framework for researchers to validate this hypothesis and precisely characterize the influence of this and similar additives on polymer properties.

References

  • Covalent Metrology. (n.d.). Determination of polymer crystallinity by DSC, TA-123. Retrieved from [Link]

  • Materials Characterization Lab. (n.d.). Determination of % Crystallinity in Polymers. Retrieved from [Link]

  • Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For. Retrieved from [Link]

  • Patsnap. (2025). Measuring Crystallinity in Polymers Using DSC and XRD. Retrieved from [Link]

  • Beatty, D. N., & Sparks, T. D. (2018). Differential Scanning Calorimetry of Polymers. JoVE. Retrieved from [Link]

  • University of Arizona. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

  • Park, K. (2011). Plasticizers. Encyclopedia of Polymer Science and Technology.
  • Gantrade Corporation. (n.d.). PET Crystallinity Modification. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. Retrieved from [Link]

  • Journal of Applied Polymer Science. (2006). Crystallization of 2‐methyl‐1,3‐propanediol substituted poly(ethylene terephthalate). I. Thermal behavior and isothermal crystallization. Retrieved from [Link]

  • MDPI. (2021). β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). Advanced nucleating agents for polypropylene. Retrieved from [Link]

  • Wnęk, A., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2022). Experimental Investigation of Effects of the Nucleating Agent on Mechanical and Crystallization Behavior of Injection-Molded Iso. Retrieved from [Link]

  • ResearchGate. (2005). Nucleating Agents in Polypropylene. Retrieved from [Link]

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2,2-diisobutyl-1,3-propanediol as a chain extender in polyurethane elastomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging Steric Hindrance: 2,2-diisobutyl-1,3-propanediol (DIB-PD) as a Novel Chain Extender for Tailoring Polyurethane Elastomer Properties

Abstract Polyurethane (PU) elastomers are a highly versatile class of polymers, renowned for a performance spectrum that spans from soft rubbers to rigid plastics.[1] This adaptability is largely governed by their unique segmented block copolymer structure, consisting of alternating soft and hard segments.[2][3] The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, typically dictate the material's mechanical strength, hardness, and thermal stability.[3] Conventional linear diol chain extenders, such as 1,4-butanediol (BDO), promote highly ordered, crystalline hard domains through extensive hydrogen bonding, resulting in strong but often rigid materials. This application note details the use of this compound (DIB-PD), a sterically hindered aliphatic diol, as a chain extender to strategically disrupt hard segment packing. The bulky isobutyl side groups on the DIB-PD backbone are hypothesized to inhibit crystallization, leading to the formation of more amorphous hard domains. This structural modification offers a powerful method for creating PU elastomers with enhanced flexibility, lower modulus, and potentially improved optical clarity while maintaining excellent elastomeric properties. Detailed protocols for synthesis and characterization are provided for researchers seeking to explore this novel approach.

The Principle: Disrupting Hard Segment Crystallinity with Steric Hindrance

The remarkable properties of polyurethane elastomers arise from microphase separation, where the flexible, low-glass-transition-temperature (Tg) soft segments (typically polyester or polyether polyols) separate from the rigid, high-Tg hard segments.[2][4] This creates a two-phase morphology of hard domains dispersed within a continuous soft segment matrix, acting as physical crosslinks that impart elastomeric strength.[4][5]

The choice of chain extender is critical in defining the morphology of these hard domains.[6][7]

  • Linear Chain Extenders (e.g., 1,4-Butanediol - BDO): Short, linear diols like BDO allow the resulting urethane segments to pack closely together in an extended, linear fashion.[7] This dense packing maximizes intermolecular hydrogen bonding between N-H and C=O groups of adjacent urethane linkages, leading to the formation of highly ordered, semi-crystalline hard domains. These domains are very effective at reinforcing the polymer matrix, resulting in high tensile strength and hardness.

  • Sterically Hindered Chain Extenders (e.g., this compound - DIB-PD): DIB-PD introduces significant steric bulk at the core of the hard segment unit. The two isobutyl groups attached to the secondary carbon prevent the polymer chains from aligning closely. This disruption inhibits the formation of extensive, ordered hydrogen bonding networks and frustrates the crystallization process.[8] The resulting hard domains are more amorphous and disordered. This "disruption by design" is a key strategy for modifying the final properties of the elastomer.[8]

G cluster_0 Hard Segment Packing with Linear Extender (e.g., BDO) cluster_1 Hard Segment Packing with DIB-PD Extender BDO1 ---[NH-COO-BDO-OOC-NH]--- BDO2 ---[NH-COO-BDO-OOC-NH]--- BDO1->BDO2 H-Bond BDO3 ---[NH-COO-BDO-OOC-NH]--- BDO2->BDO3 H-Bond BDO4 ---[NH-COO-BDO-OOC-NH]--- BDO3->BDO4 H-Bond label_bdo Result: Ordered, Crystalline Domain DIBPD1 ---[NH-COO-DIBPD-OOC-NH]--- side_group1 Isobutyl Groups DIBPD1->side_group1 DIBPD2 ---[NH-COO-DIBPD-OOC-NH]--- side_group2 Isobutyl Groups DIBPD2->side_group2 DIBPD3 ---[NH-COO-DIBPD-OOC-NH]--- label_dibpd Result: Disordered, Amorphous Domain

Caption: Effect of chain extender structure on hard segment organization.

Anticipated Performance Profile: DIB-PD vs. BDO

The structural differences at the molecular level translate directly to macroscopic material properties. By replacing BDO with DIB-PD, a researcher can expect to shift the elastomer's properties as outlined below.

PropertyStandard PU (BDO Extender)PU with DIB-PD Extender (Anticipated)Rationale
Hardness (Shore A/D) HigherLowerDisruption of rigid, crystalline hard domains leads to a softer material.
Tensile Modulus HighLowerA less-ordered hard phase provides less resistance to initial deformation.[8]
Elongation at Break ModerateHigherThe amorphous network can undergo more significant deformation before failure.[8]
Tear Strength HighModerate to HighWhile modulus is lower, the entangled amorphous chains can still effectively dissipate energy.
Compression Set GoodPotentially ImprovedA more flexible, amorphous network may recover more effectively after compression.
Low-Temp Flexibility Moderate (can become brittle)ExcellentThe amorphous nature of the hard domains prevents them from becoming rigid and brittle at low temperatures.
Optical Clarity Often Opaque/TranslucentPotentially TransparentThe lack of large, crystalline domains that scatter light can result in a material with higher transparency. An amorphous polyurethane is often more transparent.[9]
Thermal Stability HighSimilarThe thermal stability is primarily related to the chemical bond energies within the polymer backbone, which should not be significantly altered.[6]

Experimental Protocols

Protocol 3.1: Synthesis of PU Elastomer via the Prepolymer Method

The prepolymer method provides excellent control over the reaction and final polymer structure and is recommended for this application.[5] This two-step process first involves reacting the polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer, followed by reaction with the diol chain extender.

Materials & Reagents:

  • Polyol: Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum at 100°C for 4 hours.

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: this compound (DIB-PD).

  • Control Chain Extender: 1,4-butanediol (BDO).

  • Catalyst: Dibutyltin dilaurate (DBTDL), 0.01% w/w of total reactants.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), if required for viscosity control.

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle with temperature controller.

  • Vacuum oven.

  • Steel or PTFE molds.

Procedure:

  • Prepolymer Synthesis:

    • Charge the dried PTMG (1.0 equivalent) into the reaction flask.

    • Heat the PTMG to 70°C under a slow nitrogen purge with stirring.

    • Add MDI (2.0 equivalents) to the flask. The molar ratio of NCO to OH groups for this step should be 2:1.

    • Maintain the reaction temperature at 80-85°C for 2-3 hours.

    • Take a small sample for NCO content determination via titration (ASTM D2572) to confirm the reaction has reached the theoretical NCO percentage.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C. If needed, add a small amount of anhydrous DMF to reduce viscosity.

    • In a separate vessel, prepare a solution of DIB-PD (0.98 equivalents, to ensure isocyanate termination) and the DBTDL catalyst. The total NCO:OH ratio for the entire formulation should be approximately 1.02:1.

    • Add the DIB-PD/catalyst mixture to the stirring prepolymer rapidly.

    • Stir vigorously for 60-90 seconds until the mixture is homogeneous.

  • Casting and Curing:

    • Immediately pour the reacting mixture into a preheated (100°C) mold.

    • Place the mold in a vacuum oven to degas for 5-10 minutes to remove any entrapped air bubbles.

    • Cure the elastomer in an oven at 100°C for 16-24 hours.

    • After curing, demold the elastomer sheet and allow it to post-cure at ambient temperature for 7 days before characterization.

G start Start prepolymer Step 1: Prepolymer Synthesis (PTMG + excess MDI @ 80°C, 2-3h) start->prepolymer nco_check Verify %NCO Content (Titration) prepolymer->nco_check chain_ext Step 2: Chain Extension (Add DIB-PD + Catalyst) nco_check->chain_ext mix Vigorous Mixing (60-90s) chain_ext->mix degas Step 3: Degas & Cast (Pour into mold, vacuum oven) mix->degas cure Step 4: Curing (100°C for 24h) degas->cure post_cure Step 5: Post-Cure (Ambient temp for 7 days) cure->post_cure end Characterization post_cure->end

Caption: Workflow for PU elastomer synthesis via the prepolymer method.

Protocol 3.2: Characterization of DIB-PD Extended PU Elastomers
  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: Confirm complete reaction and analyze hydrogen bonding.

    • Method: Obtain spectra of the cured elastomer film using an ATR-FTIR spectrometer.

    • Interpretation: Look for the disappearance of the strong NCO peak around 2270 cm⁻¹. Analyze the N-H stretching region (3200-3400 cm⁻¹) and the carbonyl (C=O) stretching region (1640-1740 cm⁻¹). A broader carbonyl peak shifted to lower wavenumbers in the BDO sample would indicate stronger hydrogen bonding compared to the DIB-PD sample.[6]

  • Differential Scanning Calorimetry (DSC):

    • Objective: Determine thermal transitions (Tg, Tm) and assess phase separation.

    • Method: Heat a 5-10 mg sample from -100°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Interpretation: Identify the glass transition of the soft segment (Tg,s) typically below 0°C. A lower Tg,s in the DIB-PD sample may suggest better phase separation. Look for a melting endotherm (Tm,h) for the hard segment. The BDO sample should show a distinct Tm,h, while the DIB-PD sample is expected to have a much smaller, broader, or completely absent Tm,h, confirming its amorphous nature.[2]

  • Dynamic Mechanical Analysis (DMA):

    • Objective: Evaluate thermomechanical properties (storage modulus, tan δ).

    • Method: Test a rectangular sample in tensile mode from -100°C to 200°C at a heating rate of 3°C/min and a frequency of 1 Hz.

    • Interpretation: The storage modulus (E') in the rubbery plateau region will be lower for the DIB-PD sample. The tan δ peak corresponding to the soft segment Tg will provide information on damping properties. A higher, sharper tan δ peak may be observed for the DIB-PD material due to a more mobile amorphous phase.[7]

  • Tensile Testing:

    • Objective: Measure key mechanical properties.

    • Method: Use a universal testing machine according to ASTM D412. Test at least five dumbbell-shaped specimens for each formulation.

    • Interpretation: Record the tensile strength, elongation at break, and calculate the modulus at 100% and 300% elongation. Compare the results to the anticipated profile in Section 2.

Conclusion

This compound presents a compelling option for researchers and developers aiming to fine-tune the properties of polyurethane elastomers. By introducing controlled disorder into the hard segment domains, DIB-PD serves as a powerful tool to move beyond the traditional performance limits set by linear chain extenders. This approach enables the rational design of materials with a unique combination of softness, flexibility, and high elongation, suitable for advanced applications in fields such as biomedical devices, vibration damping, high-performance sealants, and transparent elastomeric coatings. The protocols provided herein offer a robust framework for the synthesis and systematic evaluation of these novel materials.

References

  • YIHEDA. (2024, October 15). The Ultimate Guide for Polyurethane Elastomers. YHDFA.
  • Cast Molded Polyurethane Elastomer Prepared by Using Arom
  • Brannigan, C., et al. (2019). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Polymer Chemistry.
  • Crawford, D. (1997). Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications.
  • Properties of Polyurethane Elastomers Obtained with Various Chain Extenders. (2008).
  • Polyurethane elastomers made using mixtures of aliphatic diol chain extender and secondary amine. (n.d.).
  • The Role of PU Chain Extenders in Polyurethane Elastomers. (n.d.).
  • The effect of chain extenders structure on properties of new polyurethane elastomers. (2025, August 7).
  • Synthetic routes for polyurethanes with different chain extenders. (n.d.).
  • Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive applic
  • Synthesis and Characterization of Polyurethane Elastomers. (2025, August 9).
  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer. (2024, March 22). MDPI.
  • Chen, X. D., et al. (2009). Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyanate. Journal of Biomedical Science and Engineering.
  • Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers. (n.d.).
  • Polyurethane Elastomers with Multiple Chain Extenders. (n.d.). Taylor & Francis eBooks.

Sources

Application Notes & Protocols: Investigating 2,2-diisobutyl-1,3-propanediol in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Novel drug delivery systems (NDDS) are paramount in modern therapeutics, offering pathways to enhance bioavailability, ensure controlled release, and target specific tissues, thereby maximizing efficacy while minimizing side effects.[1][2] The exploration of new excipients is a critical frontier in this field. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2,2-diisobutyl-1,3-propanediol as a versatile component in the formulation of innovative drug delivery platforms, including microemulsions, polymeric nanoparticles, and liposomes. We present the scientific rationale, detailed formulation protocols, and characterization methodologies required to evaluate its potential.

Introduction: The Case for a Novel Excipient

The efficacy of a therapeutic agent is intrinsically linked to its formulation. Many promising drug candidates are hindered by poor solubility, low permeability, or rapid metabolism.[1] Novel drug delivery systems address these challenges by encapsulating the active pharmaceutical ingredient (API) in a carrier system.[3] The choice of excipients—the inactive components of the formulation—is a determining factor in the system's stability, drug-loading capacity, release kinetics, and biological interaction.

This compound is a C11 dialcohol. Its molecular structure, featuring a central quaternary carbon flanked by two isobutyl groups and two hydroxymethyl groups, imparts a unique combination of lipophilicity from the alkyl chains and hydrophilicity from the hydroxyl moieties. This amphiphilic character suggests its potential utility in various capacities:

  • As a lipophilic oil phase in emulsions and microemulsions.

  • As a co-surfactant or co-solvent to stabilize interfacial films.[4]

  • As a plasticizer or matrix modifier in polymeric systems.

  • As a bilayer-modifying agent in liposomal formulations to alter membrane fluidity.

This guide provides the foundational protocols to explore these applications systematically.

Physicochemical Properties of this compound

A thorough understanding of the raw material's properties is the bedrock of formulation development.

PropertyValueSource
CAS Number 10547-96-3[5]
Molecular Formula C₁₁H₂₄O₂[5]
Molecular Weight 188.31 g/mol [5]
Appearance Solid[6] (Analogue)
Melting Point 77 °C[5]
Boiling Point 160 °C (at 20 mmHg)[5]
Structure [CH₃(CH₂)₂CH]₂C(CH₂OH)₂ (Analogue)[7]

Note: Data for the closely related analogue 2,2-diethyl-1,3-propanediol indicates it is a solid at room temperature, suggesting the diisobutyl variant is as well.

General Development Workflow

The investigation of this compound in any NDDS should follow a logical progression from formulation to characterization and functional assessment.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization cluster_3 Phase 4: Functional Assays P1 Excipient Selection (Oil, Surfactant, Polymer...) P2 Solubility Studies (API in excipients) P1->P2 P3 Formulation Method (e.g., High-Energy vs. Low-Energy) P2->P3 O1 Screening Ratios (e.g., Phase Diagrams) P3->O1 O2 Process Parameter Tuning (Sonication time, Homogenization speed) O1->O2 C1 Physicochemical Analysis (Size, Zeta Potential, Morphology) O2->C1 C2 Drug Loading & Encapsulation Efficiency C1->C2 F1 In Vitro Drug Release C2->F1 F2 Stability Studies F1->F2 F3 Cellular Uptake (Optional) F2->F3

Caption: General workflow for NDDS development.

Application in Microemulsion Systems

Scientific Rationale: Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants.[8] They are excellent vehicles for solubilizing lipophilic drugs, enhancing their oral bioavailability or skin permeation.[4][9] Given its lipophilic nature, this compound can be investigated as the primary oil phase. Its amphiphilic character may also allow it to function as a co-surfactant, reducing the interfacial tension and expanding the microemulsion region.

Protocol 2.1: Formulation via Phase Titration (Pseudo-Ternary Phase Diagram Construction)

Objective: To identify the concentration ranges of oil, surfactant/co-surfactant (Sₘᵢₓ), and water that spontaneously form a stable microemulsion.

Materials:

  • Oil Phase: this compound

  • Surfactant: Tween 80 (or other non-ionic surfactant)

  • Co-surfactant: Transcutol or Propylene Glycol

  • Aqueous Phase: Deionized water

  • Model Drug: A lipophilic API (e.g., Curcumin, Paclitaxel)

Methodology:

  • Prepare Sₘᵢₓ Ratios: Prepare mixtures of the chosen surfactant and co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). The causality here is that varying the Sₘᵢₓ ratio alters the packing of the amphiphiles at the oil-water interface, directly influencing the curvature and stability of the microemulsion droplets. A higher surfactant concentration generally favors O/W systems.[10]

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures containing the oil phase (this compound) and the Sₘᵢₓ at fixed weight ratios (e.g., 1:9, 2:8, 3:7, ... 9:1) in small glass vials.

  • Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture dropwise with the aqueous phase under gentle magnetic stirring at a controlled temperature (e.g., 25°C).

  • Visual Inspection: After each addition, allow the system to equilibrate. Visually inspect for transparency and fluidity. A clear, single-phase, and easily flowable liquid indicates the formation of a microemulsion.[9] Turbid or multiphasic systems are not microemulsions.

  • Construct Phase Diagram: Plot the results on a pseudo-ternary phase diagram, with the three vertices representing the aqueous phase, the oil phase, and the Sₘᵢₓ. Delineate the area where clear, single-phase systems were formed. This area is the microemulsion region. The larger this region, the more robust the system.

  • Drug Loading: Select a promising formulation from within the microemulsion region. Prepare it again, but with the model drug pre-dissolved in the oil phase to its saturation limit. Observe if the system remains a clear microemulsion.

G A Prepare Surfactant:Co-surfactant (Smix) Ratios (e.g., 1:1, 2:1) B Prepare Oil:Smix Ratios (e.g., 1:9 to 9:1) A->B C Titrate with Aqueous Phase (Dropwise with stirring) B->C D Equilibrate and Visually Inspect (Clarity, number of phases) C->D E Record Composition (%) of Clear, Monophasic Systems D->E F Plot Points on Pseudo-Ternary Diagram E->F G Delineate Microemulsion Region F->G

Caption: Workflow for pseudo-ternary phase diagram construction.

Application in Polymeric Nanoparticle Systems

Scientific Rationale: Polymeric nanoparticles are solid colloidal particles that can encapsulate or adsorb drugs, offering controlled release and targeting capabilities.[11][12] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used. This compound could be co-encapsulated with a drug within the polymer matrix. Its lipophilic nature may enhance the encapsulation of hydrophobic drugs and its presence could modify the matrix structure, potentially acting as a plasticizer to alter drug diffusion rates.

Protocol 3.1: Formulation via Emulsification-Solvent Evaporation

Objective: To formulate drug-loaded polymeric nanoparticles incorporating this compound.

Materials:

  • Polymer: PLGA (50:50 lactide:glycolide ratio)

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Aqueous Phase: Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Investigational Excipient: this compound

  • Model Drug: Hydrophobic API

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, the model drug, and this compound in the organic solvent. The rationale for dissolving all components in this phase is to ensure their homogeneous entrapment within the polymer matrix as the solvent is removed.[11][13]

  • Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify this mixture using a high-speed homogenizer or a probe sonicator. This high-energy input breaks the organic phase into nano-sized droplets. The PVA in the aqueous phase acts as a stabilizer, adsorbing to the droplet surface to prevent coalescence.

  • Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a magnetic stirrer and stir for several hours (e.g., 3-4 hours) at room temperature in a fume hood. This allows the volatile organic solvent (DCM) to evaporate, causing the PLGA to precipitate and solidify, thus forming solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. This step is critical to remove excess PVA and un-encapsulated drug, which could interfere with characterization and cause an initial "burst release". Repeat the washing step 2-3 times.

  • Lyophilization: Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a stable, powdered form of the nanoparticles.

Application in Liposomal Systems

Scientific Rationale: Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[14][15][16] The incorporation of non-traditional molecules into the bilayer can significantly alter its properties. This compound, with its bulky isobutyl groups, could potentially insert into the lipid bilayer, disrupting the tight packing of phospholipids. This could increase membrane fluidity and permeability, which can be leveraged to tune the drug release rate.

Protocol 4.1: Formulation via Thin-Film Hydration

Objective: To prepare liposomes with this compound incorporated into the lipid bilayer.

Materials:

  • Lipids: Phosphatidylcholine (PC), Cholesterol

  • Investigational Excipient: this compound

  • Organic Solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4)

  • Model Drug: Hydrophilic API (for aqueous core loading) or Lipophilic API (for bilayer loading)

Methodology:

  • Lipid Film Formation: Dissolve the lipids (PC and cholesterol), this compound, and the lipophilic drug (if applicable) in the organic solvent mixture in a round-bottom flask. The molar ratio of PC to cholesterol is typically around 2:1 to 1:1 to ensure bilayer stability.

  • Solvent Removal: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature. This process removes the organic solvent, depositing a thin, dry lipid film on the inner wall of the flask.[][18]

  • Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This self-assembly process forms large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To achieve a uniform population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator to apply high-energy ultrasound, breaking the MLVs into smaller vesicles. This must be done on ice to prevent lipid degradation.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This is the preferred method for generating vesicles with a narrow size distribution.

  • Purification: Remove the un-encapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.

Essential Characterization and Functional Assays

Formulation is incomplete without rigorous characterization to ensure the system meets the desired specifications.

ParameterTechniquePurpose
Particle/Droplet Size & PDI Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the width of the size distribution (Polydispersity Index). PDI < 0.3 is generally considered acceptable.[19]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the particles. A high magnitude zeta potential (e.g., > ±25 mV) generally indicates good colloidal stability due to electrostatic repulsion.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape, surface texture, and size of the nanoparticles or liposomes.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis Spectroscopy or HPLCQuantifies the amount of drug successfully entrapped within the carrier. EE% is the percentage of the initial drug that is encapsulated. DL% is the weight percentage of the drug relative to the total weight of the carrier.
Protocol 5.1: In Vitro Drug Release Study using Dialysis Bag Method

Objective: To determine the rate and extent of drug release from the formulated NDDS under simulated physiological conditions.

Scientific Rationale: This assay measures the diffusion of the released drug across a semi-permeable membrane into a larger volume of release medium. It helps predict the in vivo performance of the formulation.[20][21] The choice of release medium (e.g., PBS at pH 7.4 to mimic blood, or simulated gastric/intestinal fluid) is critical for creating a bio-relevant test.[22][23]

Methodology:

  • Preparation: Accurately measure a known quantity of the drug-loaded formulation (e.g., 1 mL of microemulsion or resuspended nanoparticles/liposomes) and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO must be large enough to allow free diffusion of the drug but small enough to retain the delivery system.

  • Setup: Seal the dialysis bag and immerse it in a vessel containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL of PBS, pH 7.4). The large volume of the external medium ensures "sink conditions," where the drug concentration in the medium is always low, preventing saturation from limiting the release rate.

  • Agitation: Place the entire setup on a magnetic stirrer or in a shaking water bath to provide gentle agitation, which prevents the formation of a stagnant diffusion layer around the dialysis bag.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Mechanisms of Drug Release & Cellular Uptake

The release of a drug from a carrier system and its subsequent uptake by cells are governed by complex mechanisms.

G cluster_0 Drug Release Mechanisms cluster_1 Cellular Uptake Mechanisms Release Diffusion Drug moves through the polymer matrix or membrane Swelling Matrix hydrates and swells, increasing mesh size for diffusion Erosion Polymer matrix degrades and dissolves, releasing the drug Uptake Uptake

Caption: Key mechanisms governing drug release and cellular uptake.[24][25][26][27][28]

Understanding these pathways is crucial for rational design. For instance, a formulation intended for rapid drug action might be designed for fast erosion, while a system for long-term therapy would rely on slow, diffusion-controlled release.[29] Similarly, decorating a nanoparticle's surface with specific ligands can target it for receptor-mediated (e.g., clathrin-dependent) endocytosis into cancer cells, enhancing therapeutic specificity.[30][31]

Conclusion and Future Directions

The protocols and scientific rationale outlined in this document provide a robust framework for the initial investigation of this compound as a novel excipient in advanced drug delivery systems. Its unique structure suggests a high potential for versatility in formulating microemulsions, nanoparticles, and liposomes. Successful characterization and in vitro testing using these methods will lay the groundwork for further preclinical development, including stability studies, in vivo pharmacokinetic analyses, and efficacy assessments. The exploration of such novel materials is a vital step toward creating the next generation of safer and more effective medicines.

References

  • Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., Brown, D., Alkilany, A. M., Farokhzad, O. C., & Mahmoudi, M. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218–4244.
  • Gundogdu, E., & Cetin, M. (2021). Microemulsions as Promising Delivery Systems: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 125-132.
  • Wilhelm, S., Tavares, A. J., Dai, Q., Ohta, S., Audet, J., Dvorak, H. F., & Chan, W. C. W. (2016). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Advanced Drug Delivery Reviews, 106(Pt A), 1-19.
  • Kopjar, N., Vrhovac, I., & Kristl, J. (2015). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Periodicum Biologorum, 117(4), 463-473.
  • Templeton, A. C., & Rigsbee, D. R. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. AAPS PharmSciTech, 19(8), 3337-3351.
  • Asha, B. S., & Nar, M. (2021). Proposed mechanism of nanoparticles cellular uptake and internalization into endocytic vesicles. Journal of Nanotechnology, 2021, 1-10.
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  • Patel, V., & Sharma, P. (2023). Preparation of Microemulsion for Transdermal Drug Delivery System. International Journal of Pharmaceutical Sciences and Research, 14(8), 3939-3945.
  • Reis, C. P., Neufeld, R. J., Ribeiro, A. J., & Veiga, F. (2006). Nanoparticles for Drug Delivery. In Nanomaterials for the Life Sciences (Vol. 1, pp. 1-40). Wiley-VCH.
  • FDA Technology Transfer Program. (2023). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products. U.S.
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  • Zhang, J., Li, L., & Feng, F. (2012). Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. International Journal of Nanomedicine, 7, 3139–3149.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, Characterization and Applications of Liposomes: State of the Art. Journal of Colloid Science and Biotechnology, 1(2), 147-168.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-diisobutyl-1,3-propanediol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.

Synthesis Overview: The Tollens Condensation Pathway

The synthesis of this compound is classically achieved through a one-pot reaction involving isovaleraldehyde and formaldehyde in the presence of a base. This process is an elegant example of a Tollens Condensation , which sequentially combines two crossed-aldol additions followed by a crossed-Cannizzaro reaction.[1]

Mechanism Breakdown:

  • First Aldol Addition: A basic catalyst abstracts an acidic α-hydrogen from isovaleraldehyde to form a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of formaldehyde.

  • Second Aldol Addition: The process repeats. The base abstracts the remaining α-hydrogen from the mono-hydroxymethylated intermediate, forming a new enolate that subsequently attacks a second molecule of formaldehyde.

  • Crossed-Cannizzaro Reaction: The resulting intermediate, 2,2-diisobutyl-3-hydroxypropanal, now lacks α-hydrogens and cannot form an enolate. In the presence of excess formaldehyde and a strong base, it is reduced to the final this compound.[2] In this redox step, a hydride ion is transferred from a formaldehyde-base adduct, which is concurrently oxidized to a formate salt (e.g., sodium formate).[3][4] Using formaldehyde as the sacrificial hydride donor is crucial for driving the reaction to the desired alcohol product with high efficiency.[4]

The overall workflow for synthesis and purification is illustrated below.

SynthesisWorkflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification reagents Reagents - Isovaleraldehyde - Formaldehyde (excess) - Base Catalyst (e.g., NaOH) reactor Jacketed Reactor (Temp. Controlled, <50°C) reagents->reactor Slow addition of isovaleraldehyde quench Quench (e.g., Acetic Acid) reactor->quench Reaction Mixture extraction Solvent Extraction (e.g., MTBE or Toluene) quench->extraction washing Aqueous Wash (Remove Formate Salts) extraction->washing drying Drying (e.g., Na2SO4) washing->drying distillation Vacuum Distillation drying->distillation product Pure Product (this compound) distillation->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield

Q: My final isolated yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors, often related to competing side reactions or incomplete conversion.

Possible CauseScientific Explanation & Recommended Solution
Self-Condensation of Isovaleraldehyde Explanation: The isovaleraldehyde enolate can react with another molecule of isovaleraldehyde instead of formaldehyde.[5] This is more likely if the local concentration of isovaleraldehyde is high relative to formaldehyde. Solution: Employ a "reversed addition" strategy. Prepare a solution of formaldehyde and the base catalyst, and add the isovaleraldehyde dropwise with vigorous stirring. This keeps the concentration of the enolizable aldehyde low, favoring the cross-aldol pathway.[5]
Incomplete Cannizzaro Reduction Explanation: The final reduction step requires a sufficiently strong base and an adequate amount of formaldehyde to act as the hydride donor. If the base concentration is too low or has been neutralized, or if formaldehyde is depleted, the intermediate aldehyde will remain, reducing the final yield.[1][2] Solution: Ensure at least a 2:1 molar ratio of formaldehyde to isovaleraldehyde is used, with a slight excess being preferable (e.g., 2.2:1). The base (e.g., NaOH) should be used in stoichiometric amounts relative to the formaldehyde that will be oxidized to formate.
Poor Temperature Control Explanation: The aldol additions are exothermic.[6] If the temperature rises uncontrollably (e.g., > 60-70°C), it can promote side reactions, including the formation of condensation products (elimination of water) and potentially the undesired Tishchenko reaction, which forms esters.[7] Solution: Use a jacketed reactor to maintain a consistent internal temperature, ideally between 20-50°C.[7][8] For laboratory-scale reactions, an ice bath may be necessary during the addition of the aldehyde.
Loss During Workup Explanation: As a diol, the target molecule has significant water solubility. During aqueous washing steps to remove salts, a portion of the product can be lost to the aqueous phase. Solution: Minimize the volume of water used for washing. Perform a back-extraction of the aqueous layers with a small amount of the organic solvent (e.g., MTBE, Toluene) to recover dissolved product. If feasible, saturating the aqueous phase with NaCl can decrease the diol's solubility (salting out).
Problem 2: Product Purity Issues

Q: My final product is contaminated with significant impurities, as seen in GC or NMR analysis. How do I identify and prevent them?

A: Impurities typically arise from the side reactions mentioned above or unreacted starting materials.

ImpurityIdentification (Expected Analytical Signal)Prevention Strategy
Unreacted Isovaleraldehyde GC: Early eluting peak. ¹H NMR: Aldehyde proton signal (~9.7 ppm), characteristic isopropyl doublet.Increase reaction time or temperature slightly (e.g., to 50°C) after the initial addition is complete to drive the reaction to completion. Ensure sufficient catalyst is present.
Intermediate Aldehyde GC: Peak between starting material and product. ¹H NMR: Aldehyde proton signal (~9.5 ppm), signals for hydroxyl groups.Ensure sufficient excess formaldehyde and strong base are present for the final Cannizzaro reduction step.[4] Allow adequate reaction time after the aldol additions are complete for the slower Cannizzaro reaction to proceed.
Self-Condensation Product GC: Later eluting, higher molecular weight peak. ¹H NMR: Complex spectrum, may show signals for an α,β-unsaturated aldehyde if condensation occurred.Implement the reversed addition protocol as described for improving yield.[5] Lowering the reaction temperature can also disfavor this bimolecular reaction.
Formate Esters GC: Later eluting peak. ¹H NMR: A singlet around 8.0-8.1 ppm (formate proton) and shifts in the -CH₂O- protons of the diol backbone.This can occur if the reaction mixture is heated for prolonged periods under basic conditions. Ensure the reaction is quenched by neutralization with acid once complete, before proceeding to high-temperature distillation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants? A stoichiometric ratio of 1 mole of isovaleraldehyde to 2 moles of formaldehyde is required for the two aldol additions. However, an additional mole of formaldehyde is consumed in the Cannizzaro reduction. Therefore, a molar ratio of Isovaleraldehyde : Formaldehyde of 1 : >3 is recommended to ensure formaldehyde is in excess, which drives the reaction equilibrium towards the products and minimizes self-condensation.

Q2: Which base catalyst is most effective? For high conversion, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are very effective as they are required for the Cannizzaro step.[2] However, for greater control and potentially higher selectivity in the initial aldol steps, tertiary amines like triethylamine (TEA) or phase-transfer catalysts (PTC) such as benzyltrimethylammonium hydroxide can be used, though a strong base may still be needed to complete the final reduction.[8][9][10] For simplicity and cost-effectiveness on a large scale, NaOH is most common.

Q3: How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective.

  • TLC: Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Isovaleraldehyde will have a high Rf value. The product diol will have a very low Rf value (close to the baseline). The disappearance of the starting aldehyde spot indicates reaction completion.

  • GC: Withdraw small aliquots, quench them in a slightly acidic solution, extract with a solvent like ether, and inject. Monitor the disappearance of the isovaleraldehyde peak.

Q4: What are the critical safety precautions?

  • Formaldehyde: Is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Isovaleraldehyde: Is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Strong Bases (NaOH/KOH): Are corrosive. Avoid contact with skin and eyes. The reaction is exothermic, and runaway reactions are possible without proper cooling.

The following diagram provides a decision-making framework for troubleshooting common issues.

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocol: Lab-Scale Synthesis

This protocol is a representative procedure for laboratory synthesis. Warning: Conduct a full safety assessment before beginning any experimental work.

Reagents & Equipment:

  • Isovaleraldehyde (3-methylbutanal)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE) or Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Standard glassware for workup and distillation

Procedure:

  • Setup: In the 3-neck flask, combine formaldehyde (e.g., 90 mL, ~1.1 mol, >3 equivalents) and a solution of NaOH (e.g., 13 g, 0.325 mol) in 50 mL of water.

  • Cooling: Cool the mixture to 10-15°C using an ice bath.

  • Aldehyde Addition: Begin vigorous stirring. Add isovaleraldehyde (e.g., 25.8 g, 0.3 mol, 1 equivalent) dropwise from the dropping funnel over a period of 60-90 minutes. Carefully monitor the temperature and maintain it below 25°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The mixture may become thick or form a slurry. Monitor the disappearance of isovaleraldehyde by TLC or GC.

  • Quenching: Cool the mixture again in an ice bath and slowly neutralize it by adding concentrated formic acid or acetic acid until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with MTBE or toluene (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with a small amount of brine (saturated NaCl solution, 1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane/ethyl acetate mixture) to yield pure this compound.

References

  • Improvement on Synthesis and Purification Process of Neopentyl Glycol. Academax [Online]. Available: [Link][9]

  • Improvement on synthesis and purification process of neopentyl giycol. ResearchGate [Online]. Available: [Link][11]

  • Cannizzaro Reaction. Chemistry Steps [Online]. Available: [Link][2]

  • Process for the production of neopentyl glycol. Google Patents [Online]. US3920760A.
  • Green catalytic process for synthesis of neopentyl glycol. ResearchGate [Online]. Available: [Link][12]

  • Formaldehyde [HCHO] undergoes Cannizzaro reaction: Give reason. askIITians [Online]. Available: [Link]

  • Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. ResearchGate [Online]. Available: [Link][8]

  • Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE. Vedantu [Online]. Available: [Link]

  • Explain the Cannizzaro reaction taking formaldehyde (HCHO) as an example... Filo [Online]. Available: [Link][3]

  • The Tollens Condensation. The Science Snail [Online]. Available: [Link][1]

  • Cannizzaro reaction. Wikipedia [Online]. Available: [Link][4]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry [Online]. Available: [Link]

  • Chemists' Guide to Aldol Condensation. Scribd [Online]. Available: [Link][10]

  • THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS. University of Texas at Dallas [Online]. Available: [Link]

  • Crossed Aldol And Directed Aldol Reactions. Chemistry Steps [Online]. Available: [Link][5]

  • Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde. ResearchGate [Online]. Available: [Link][6]

  • Preparation of 2,2-disubstituted-1,3-propanediol monoesters. Google Patents [Online]. US3442931A. Available: [7]

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Technical Support Guide: Purification of 2,2-diisobutyl-1,3-propanediol by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2,2-diisobutyl-1,3-propanediol by crystallization. Our goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common hurdles and achieve high-purity crystalline material.

Section 1: Compound Properties & Pre-Crystallization Considerations

A successful crystallization begins with a thorough understanding of the compound's properties and the purity of the starting material. Impurities can significantly impede or alter crystal growth, making this initial assessment critical.[1]

Key Physical Properties

A summary of the essential physical properties of this compound is provided below. These values are crucial for selecting appropriate experimental conditions.

PropertyValueReference
CAS Number 10547-96-3[2]
Molecular Formula C₁₁H₂₄O₂[2]
Molecular Weight 188.31 g/mol [2]
Melting Point 77 °C[2]
Boiling Point 160 °C at 20 mmHg[2]
Typical Purity >98.0% (by GC)[2]
Initial Purity Assessment

Before proceeding, it is vital to assess the purity of the crude this compound. The presence of unreacted starting materials, synthetic byproducts, or residual solvents can act as impurities that inhibit nucleation or co-crystallize, leading to a lower purity final product. Techniques such as Gas Chromatography (GC), as indicated by commercial suppliers[2], and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for an initial purity check. A purity level of >95% is a good starting point for achieving effective purification through crystallization.[1]

The Critical Role of Solvent Selection

The choice of solvent is the most influential parameter in a crystallization experiment. An ideal solvent system will exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent.

  • Low Solvating Power at Low Temperatures: The compound should have poor solubility in the cold solvent to maximize recovery.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

For a diol compound with bulky alkyl groups like this compound, a systematic solvent screening is the most effective approach. Based on the purification of similar propanediol compounds, solvents such as ethyl acetate, toluene, acetonitrile, and methyl isobutyl ketone, or mixtures thereof, are excellent starting points for screening.[3]

Section 2: Standard Crystallization Protocol

This protocol provides a robust, step-by-step methodology for the crystallization of this compound.

Step 1: Dissolution

  • Place the crude this compound in an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation at the surface.[4]

  • Add a small portion of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate).

  • Continue adding the solvent portion-wise until the solid has just dissolved. The goal is to use the minimum amount of hot solvent required. Using an excess will reduce the final yield as more product will remain in the mother liquor.[4]

Step 2: Cooling and Crystal Growth (Nucleation)

  • Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is paramount as it favors the growth of larger, purer crystals over the rapid formation of many small crystals.[1]

  • To further increase the yield, the flask can then be placed in an ice bath to maximize precipitation.

Step 3: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent. Using cold solvent is crucial to wash away impurities adhering to the crystal surfaces without dissolving a significant amount of the desired product.

  • Continue to draw air through the filter cake for several minutes to help dry the crystals.

Step 4: Drying

  • Transfer the crystalline product to a watch glass or drying dish.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Section 3: Crystallization Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process during the crystallization procedure.

Crystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to Room Temp Then Ice Bath dissolve->cool check_xtal Crystals Formed? cool->check_xtal oil_out Oiled Out / Precipitate? check_xtal->oil_out No filtrate Isolate via Vacuum Filtration check_xtal->filtrate Yes troubleshoot_oil Troubleshoot: - Reheat & Add More Solvent - Change Solvent System oil_out->troubleshoot_oil Yes troubleshoot_no_xtal Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume oil_out->troubleshoot_no_xtal No troubleshoot_oil->dissolve troubleshoot_no_xtal->cool wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the crystallization of this compound.

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Q1: No crystals have formed after cooling, even in an ice bath. What should I do?

  • Probable Cause: The solution is likely not supersaturated. This can happen if too much solvent was added initially or if the compound is more soluble than anticipated.[5]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[4][5]

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[4] This will increase the concentration and help achieve supersaturation.

    • Consider an Anti-Solvent: If the above methods fail, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your crystallizing solvent) dropwise until the solution becomes cloudy, then warm slightly until it clears and cool again.

Q2: My compound "oiled out" or formed an amorphous precipitate instead of crystals. How can I fix this?

  • Probable Cause: The solution became supersaturated too quickly, or the temperature dropped below the compound's melting point while it was still in a highly concentrated solution (eutectic mixture). This leads to rapid, uncontrolled solidification rather than ordered crystal growth.[1]

  • Solutions:

    • Reduce the Cooling Rate: Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it.[4] Avoid placing it directly into an ice bath from a high temperature.

    • Increase Solvent Volume: Re-heat the solution until the oil or precipitate redissolves, then add a small amount of additional solvent (e.g., 5-10% more). This slightly lowers the supersaturation level, giving the molecules more time to align into a crystal lattice during cooling.[4]

    • Change the Solvent: The chosen solvent may not be appropriate. A different solvent or a solvent mixture may be required to promote proper crystal habit.

Q3: The crystal yield is very low (<50%). What went wrong?

  • Probable Cause: The most common reason for low yield is using too much solvent during the dissolution step.[4] A significant portion of your compound remains dissolved in the mother liquor even after cooling.

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the filtrate (the liquid that passed through the filter). If a significant amount of solid appears, it confirms that your yield loss is due to solubility.

    • Second Crop Recovery: You can attempt to recover more product by boiling off some of the solvent from the mother liquor and re-cooling to obtain a "second crop" of crystals. Be aware that this second crop may be of lower purity than the first.

    • Optimize the Protocol: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the crude material.

Q4: The crystals are very small or needle-like, making them difficult to filter and dry. How can I grow larger crystals?

  • Probable Cause: The rate of crystal nucleation is much higher than the rate of crystal growth. This is often caused by rapid cooling or a very high level of supersaturation.[1]

  • Solutions:

    • Slow Down Cooling: This is the most effective method. A slower temperature drop reduces the number of nucleation events and allows existing nuclei to grow larger.[1]

    • Reduce Supersaturation: Use slightly more solvent than the bare minimum required for dissolution. While this may slightly decrease the overall yield, it will promote the growth of higher-quality, larger crystals.[4]

    • Use a Seeding Strategy: Introduce a single, well-formed seed crystal into a solution that is just slightly supersaturated to encourage controlled growth on that seed.[1]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for crystallizing this compound? There is no universal "best" solvent, as the optimal choice can depend on the impurity profile of your crude material. A solvent screening process is always recommended. However, based on the structure (a diol with significant hydrocarbon character), solvents with intermediate polarity like ethyl acetate, methyl ethyl ketone (MEK), or toluene are excellent candidates to begin your investigation.[3]

Q2: How does temperature control affect crystal quality? Temperature is a critical parameter. The rate of cooling directly influences the size and purity of the crystals. Slower cooling generally results in larger, more perfect crystals because it allows time for molecules to correctly orient themselves into the crystal lattice, excluding impurities.[1][6] Rapid cooling traps impurities and leads to a large number of small, often impure, crystals.

Q3: Can I use a solvent mixture for crystallization? Yes, using a binary solvent system (a "solvent" and an "anti-solvent") is a very powerful crystallization technique. You would dissolve your compound in a minimal amount of a hot solvent in which it is very soluble. Then, you would slowly add a miscible anti-solvent (in which the compound is poorly soluble) until the solution becomes persistently turbid. A small addition of the primary solvent or gentle heating can be used to clarify the solution, which is then cooled slowly to produce crystals.

Q4: My final product looks crystalline, but the melting point is broad and lower than the literature value. Why? A broad or depressed melting point is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, requiring less energy to break it down. This suggests that the crystallization did not effectively remove all impurities. A second crystallization (recrystallization) is recommended to achieve higher purity.

References

  • Vertex AI Search. (2025).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Available at: [Link]

  • Benchchem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dipropyl-1,3-propanediol. Available at: [Link]

  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Wikipedia. (n.d.). 1,3-Propanediol. Available at: [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • PMC - NIH. (n.d.). A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum. Available at: [Link]

  • Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • PubMed Central. (n.d.). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Available at: [Link]

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Technical Support Center: Navigating Reactions with 2,2-Diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-diisobutyl-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered diol. The unique neopentyl-like structure of this compound, with its two bulky isobutyl groups, presents significant challenges in chemical synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these steric barriers and achieve your synthetic goals.

The Challenge: Understanding the Steric Hindrance of this compound

The core difficulty in reactions involving this compound stems from the steric bulk of the two isobutyl groups attached to the central carbon of the propane backbone. This arrangement effectively shields the two primary hydroxyl groups, making them less accessible to reagents. This steric hindrance can lead to a number of common problems in the laboratory, including:

  • Low or no reaction yield: Reagents may be too bulky to approach the hydroxyl groups.

  • Slow reaction rates: The activation energy for the reaction is increased due to steric repulsion.

  • Incomplete conversion: Reactions may stall before all the starting material is consumed.

  • Side product formation: Under forcing conditions (e.g., high temperatures), alternative reaction pathways may become favorable.

  • Difficulty in achieving di-substitution: Reacting both hydroxyl groups can be particularly challenging.

This guide will provide you with the strategies and techniques to mitigate these issues.

Troubleshooting Guide & FAQs

Esterification Reactions

Question 1: My standard esterification protocol (e.g., Fischer esterification with sulfuric acid) is giving very low yields with this compound. What am I doing wrong?

Answer: It is not an error in your technique, but rather a limitation of the Fischer esterification for sterically hindered alcohols. The bulky isobutyl groups on your diol prevent the effective protonation of the carbonyl group of the carboxylic acid and the subsequent nucleophilic attack by the diol's hydroxyl groups. For sterically demanding substrates, more powerful activation methods are necessary.

Recommended Solutions:

  • Yamaguchi Esterification: This is a highly effective method for the esterification of sterically hindered alcohols.[1][2][3][4] It involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP).[1][2][4]

  • Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6][7] The addition of DMAP as a catalyst is crucial for the efficient esterification of sterically hindered alcohols.[5][7]

  • Peptide Coupling Agents: Reagents commonly used in peptide synthesis, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can be highly effective for ester formation under mild conditions.[8][9][10]

Question 2: I am attempting a Steglich esterification, but I'm getting a significant amount of an insoluble white precipitate, and my yield is still low. What is happening?

Answer: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction when using DCC.[5] While its precipitation can help drive the reaction forward, its formation doesn't guarantee a high yield of your desired ester. The low yield is likely due to a side reaction where the activated carboxylic acid (the O-acylisourea intermediate) rearranges to a stable N-acylurea, which is unreactive towards your hindered diol.[7]

Troubleshooting Steps:

  • Ensure the use of DMAP: DMAP acts as an acyl transfer catalyst, intercepting the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This intermediate reacts rapidly with the alcohol, outcompeting the N-acylurea rearrangement.[5][7]

  • Use EDC instead of DCC: The urea byproduct from EDC is water-soluble, which can simplify purification.[11]

  • Solvent Choice: Use anhydrous polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]

Question 3: I need to perform a selective mono-esterification of this compound. How can I achieve this?

Answer: Achieving selective mono-esterification of a symmetrical diol can be challenging. Here are a few strategies:

  • Stoichiometric Control: Use a slight excess of the diol (e.g., 1.2-1.5 equivalents) relative to the carboxylic acid and the coupling agents. This will statistically favor mono-acylation.

  • Protecting Group Strategy: Protect one of the hydroxyl groups, perform the esterification on the remaining free hydroxyl, and then deprotect. This is the most reliable method for achieving high yields of the mono-ester. (See the "Protecting Group Strategies" section below).

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction time and stoichiometry, which can improve the selectivity of mono-protection reactions for symmetrical diols.[12][13][14]

Polymerization Reactions

Question 4: I am trying to synthesize a polyester using this compound as a monomer, but I am struggling to achieve a high molecular weight polymer. What conditions should I use?

Answer: The steric hindrance of this compound makes it a less reactive diol in polycondensation reactions. To achieve high molecular weight polyesters, you need to use forcing conditions and an effective catalyst.

Recommended Approach:

  • High Temperatures: Reaction temperatures are typically in the range of 200-240°C.[15][16]

  • Effective Water Removal: The water generated during esterification must be efficiently removed to drive the equilibrium towards polymer formation. A Dean-Stark apparatus or applying a vacuum in the later stages of the reaction is essential.[15][16][17]

  • Catalysts: Tin or titanium-based catalysts, such as tin(II) chloride or titanium tetrabutoxide, are commonly used.[15] p-Toluenesulfonic acid (p-TsOH) can also be an effective catalyst.[18][19]

  • Two-Stage Process: A common industrial method involves an initial esterification at atmospheric pressure to remove the bulk of the water, followed by a polycondensation step under high vacuum and high temperature to build molecular weight.[15][16]

  • Consider a Co-monomer: Adding a less hindered diol as a co-monomer can sometimes help to increase the overall reactivity and achieve higher molecular weights.[20]

Protecting Group Strategies

Question 5: I need to selectively react one of the hydroxyl groups of this compound. What protecting group strategy do you recommend?

Answer: For a 1,3-diol like this compound, forming a cyclic protecting group is an excellent strategy. This allows you to protect both hydroxyls simultaneously, and in some cases, achieve selective mono-protection.

Recommended Protecting Groups for 1,3-Diols:

  • Benzylidene Acetal: Reacting the diol with benzaldehyde in the presence of an acid catalyst (e.g., p-TsOH) will form a six-membered cyclic acetal, protecting both hydroxyl groups.[21] This is a robust protecting group that is stable to basic and nucleophilic conditions and can be removed by acidic hydrolysis or hydrogenolysis.

  • Isopropylidene Acetal (Acetonide): While more commonly used for 1,2-diols, acetonides can also be formed with 1,3-diols, though the six-membered ring is less stable than the five-membered ring formed with 1,2-diols.[21]

  • Cyclic Silyl Ethers: For simultaneous protection of both hydroxyl groups, cyclic silyl ethers like 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are very effective and offer high stability.[21]

For Selective Mono-protection:

Achieving selective mono-protection of a symmetrical diol is a common challenge. A reliable method involves:

  • Di-protection: Protect both hydroxyl groups with a suitable protecting group (e.g., as a di-silyl ether).

  • Statistical Mono-deprotection: Carefully control the stoichiometry of the deprotecting agent to selectively remove one of the protecting groups. This can be challenging to achieve with high selectivity.

  • Direct Mono-protection: Under carefully controlled conditions (low temperature, slow addition of a limiting amount of protecting group reagent), it is sometimes possible to achieve selective mono-protection.

Etherification Reactions

Question 6: I am finding it very difficult to synthesize an ether from this compound using a standard Williamson ether synthesis. Are there alternative methods?

Answer: Yes, the Williamson ether synthesis, which proceeds via an SN2 mechanism, is notoriously difficult with sterically hindered alcohols due to the inaccessibility of the carbon atom to the incoming nucleophile. For a primary but sterically hindered alcohol like this compound, you will need to use alternative methods that do not rely on a backside attack.

Modern Etherification Methods for Hindered Alcohols:

  • Reductive Etherification: This method involves the reaction of a carbonyl compound with the alcohol in the presence of a reducing agent. A recently developed metal-free approach using Schreiner thiourea and chlorodimethylsilane has shown success in coupling sterically hindered alcohols.[22]

  • Electrochemical Methods: Electrochemical oxidation can be used to generate carbocations from carboxylic acids, which can then be trapped by hindered alcohols to form ethers under non-acidic conditions.[23]

  • Acid-Catalyzed Cleavage of Ethers: In some cases, an ether can be formed by the acid-catalyzed reaction of the diol with an alkene. However, this method is often limited in scope.

Experimental Protocols

Protocol 1: Yamaguchi Esterification of this compound

This protocol describes the di-esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (2.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (2.2 equiv)[1]

  • Triethylamine (Et₃N) (2.4 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Mixed Anhydride Formation:

    • To a solution of the carboxylic acid (2.2 equiv) in anhydrous toluene under an inert atmosphere (e.g., argon), add triethylamine (2.4 equiv).

    • Cool the mixture to 0°C and add 2,4,6-trichlorobenzoyl chloride (2.2 equiv) dropwise.

    • Allow the reaction to stir at room temperature for 1-2 hours.

  • Esterification:

    • In a separate flask, dissolve this compound (1.0 equiv) and DMAP (2.2 equiv) in anhydrous toluene.

    • Add this solution to the freshly prepared mixed anhydride from step 1.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

Protocol 2: Steglich Esterification of this compound

This protocol describes the di-esterification using EDC and DMAP.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (2.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.4 equiv)[1]

  • 4-(Dimethylamino)pyridine (DMAP) (0.4 equiv)[1]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equiv), the carboxylic acid (2.2 equiv), and DMAP (0.4 equiv) in anhydrous DCM, add EDC (2.4 equiv) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Decision Tree for Esterification of this compound

Caption: Decision tree for selecting an esterification strategy.

Yamaguchi Esterification Mechanism

Yamaguchi_Mechanism RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Yamaguchi Reagent + Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Acyl_DMAP N-Acylpyridinium Intermediate Mixed_Anhydride->Acyl_DMAP + DMAP DMAP DMAP Ester Ester (R-COOR') Acyl_DMAP->Ester + Diol Diol Diol (R'-OH)

Caption: Simplified mechanism of the Yamaguchi esterification.

References

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. (2025). [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. [Link]

  • Google Patents. (n.d.). Process for the preparation of neopentyl glycol polyesters and co-polyesters.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]

  • Kamil, R. N. M., Yusup, S., & Ismail, L. (n.d.). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. [Link]

  • National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEOPENTYLGLYCOL ESTER AS BIOLUBRICANT BASE STOCK FROM PALM OIL FATTY ACIDS. Malaysian Journal of Analytical Sciences. (n.d.). [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • ResearchGate. (2014). Steglich Esterification?. [Link]

  • Mitsunobu Reaction. (2019). [Link]

  • National Institutes of Health. (n.d.). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. [Link]

  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. (n.d.). [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. (2018). [Link]

  • Protecting Groups. (n.d.). [Link]

  • National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]

  • J&K Scientific LLC. (2025). Mitsunobu Reaction. [Link]

  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. (2025). [Link]

  • Preparation and characterization of polyesters with controlled molecular weight method. (2012). [Link]

  • Scirp.org. (n.d.). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. [Link]

  • European Patent Office. (2021). POLYESTER POLYOL AND THE PREPARATION METHOD THEREOF - EP 4116354 A1. [Link]

  • Chapter 3 Diol Protecting Groups. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Scirp.org. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. [Link]

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Preventing by-product formation in 2,2-diisobutyl-1,3-propanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-diisobutyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, thereby improving the yield, purity, and scalability of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a valuable process for generating a sterically hindered diol with applications as a building block in polymer chemistry, a precursor for specialized lubricants, and a scaffold in medicinal chemistry. The most common and industrially viable route involves a one-pot reaction of isovaleraldehyde with formaldehyde in the presence of a strong base. This process elegantly combines two classical organic reactions: a crossed-aldol condensation followed by a crossed-Cannizzaro reaction.

The intended reaction pathway begins with the enolization of isovaleraldehyde, which then acts as a nucleophile, attacking two equivalents of formaldehyde in successive aldol additions. The resulting intermediate, 2,2-diisobutyl-3-hydroxypropanal, which lacks α-hydrogens, then undergoes a crossed-Cannizzaro reaction with a third equivalent of formaldehyde. In this final step, the intermediate aldehyde is reduced to the desired this compound, while formaldehyde is oxidized to formate.

While this synthetic route is efficient, the reaction conditions that promote the desired transformations can also lead to the formation of several by-products, complicating purification and reducing the overall yield. This guide will focus on identifying, understanding, and mitigating the formation of these impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that you may encounter during the synthesis of this compound.

Question 1: My final product is contaminated with a significant amount of a water-soluble salt. What is it, and how can I prevent its formation?

Answer:

The water-soluble salt is most likely a formate salt, such as sodium or potassium formate, which is an inherent by-product of the crossed-Cannizzaro reaction.[1][2] In the final step of the synthesis, formaldehyde acts as a hydride donor to reduce the intermediate aldehyde to the desired diol, and in the process, formaldehyde is oxidized to formic acid. In the basic reaction medium, formic acid is immediately neutralized to form the corresponding formate salt.

Causality and Prevention:

While the formation of formate is stoichiometric to the reduction of the intermediate, its excessive formation can indicate a competing self-Cannizzaro reaction of formaldehyde, especially if a large excess of formaldehyde is used or if the reaction temperature is too high.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of isovaleraldehyde to formaldehyde. A theoretical ratio of 1:3 is required for the aldol and Cannizzaro reactions. However, a slight excess of formaldehyde is often used to drive the reaction to completion. It is crucial to experimentally optimize this ratio to minimize the self-Cannizzaro reaction of formaldehyde.

  • Temperature Management: Maintain a consistent and optimized reaction temperature. Excursions to higher temperatures can increase the rate of the Cannizzaro reaction, including the undesired self-condensation of formaldehyde.

  • Purification: The formate salt is highly soluble in water and can be effectively removed by performing a series of aqueous washes on the organic extract of your product.

Question 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) suggests the presence of an ester impurity. What is the likely structure of this by-product, and how is it formed?

Answer:

The ester by-product is likely this compound mono-isovalerate, formed via a competing Aldol-Tishchenko reaction. The Tishchenko reaction is a disproportionation of two aldehydes to form an ester, and it can compete with the Cannizzaro reaction, particularly under certain conditions.[3][4]

Mechanism of Formation:

Instead of the intermediate aldehyde being reduced by formaldehyde (Cannizzaro), it can react with another molecule of isovaleraldehyde in a Tishchenko-type mechanism. In this process, a hydride is transferred from one aldehyde to another within a hemiacetal intermediate, resulting in the formation of an ester.

Prevention and Removal:

  • Catalyst Choice: The choice of base can influence the relative rates of the Cannizzaro and Tishchenko reactions. While strong bases like NaOH or KOH are common, exploring milder bases or different catalyst systems may help to suppress the Tishchenko pathway.

  • Temperature Control: Lower reaction temperatures generally favor the aldol addition and can help to minimize the competing Tishchenko reaction.

  • Purification: Fractional distillation under reduced pressure is an effective method for separating the desired diol from the higher-boiling ester by-product.[5][6]

Question 3: My overall yield is low, and I have a complex mixture of by-products. What are the likely side reactions, and how can I improve the selectivity?

Answer:

A low yield and a complex by-product profile suggest that multiple side reactions are occurring. Besides the formate and ester by-products already discussed, other potential side reactions include:

  • Self-Aldol Condensation of Isovaleraldehyde: Isovaleraldehyde can undergo self-aldol condensation to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[7][8] This consumes the starting material and introduces impurities.

  • Cannizzaro Reaction of Isovaleraldehyde: Although less likely than with formaldehyde, isovaleraldehyde can undergo a Cannizzaro reaction, especially at high base concentrations, leading to isovaleric acid and this compound.[9][10]

Strategies to Improve Selectivity:

  • Order of Addition: A slow, controlled addition of isovaleraldehyde to a solution of formaldehyde and the base can help to maintain a low concentration of the enolizable aldehyde, thus minimizing its self-condensation.[7]

  • Catalyst Concentration: The concentration of the base is a critical parameter. High concentrations can promote the Cannizzaro reaction of isovaleraldehyde. Titrate the optimal catalyst concentration to favor the crossed-aldol pathway.

  • Solvent Effects: The choice of solvent can influence the relative rates of the desired and undesired reactions. While often performed in an aqueous medium, exploring the use of co-solvents may offer better control over selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of isovaleraldehyde to formaldehyde?

A1: The stoichiometric ratio is 1:3. However, in practice, an excess of formaldehyde (e.g., 1:3.1 to 1:3.5) is often used to ensure complete conversion of the isovaleraldehyde. The optimal ratio should be determined empirically for your specific reaction conditions to maximize the yield of the desired product while minimizing by-product formation.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A2: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the product and volatile by-products. Derivatization may be necessary for the polar diol product.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the structures of major impurities.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, in the product and any by-products.

Q3: What are the recommended purification methods for obtaining high-purity this compound?

A3: A multi-step purification process is typically required:

  • Aqueous Workup: After the reaction, neutralize the excess base and perform several washes with water to remove formate salts and other water-soluble impurities.

  • Solvent Removal: Remove the organic solvent used for extraction under reduced pressure.

  • Fractional Distillation: Purify the crude product by fractional distillation under high vacuum to separate the desired diol from lower and higher boiling impurities.[5][6]

  • Recrystallization: For achieving very high purity, recrystallization from a suitable solvent can be an effective final step.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Isovaleraldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, combine formaldehyde and a solution of sodium hydroxide in water.

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add isovaleraldehyde to the stirred mixture via the addition funnel, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of ~7.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Place the crude this compound in the distillation flask with a stir bar.

  • Apply a high vacuum to the system.

  • Slowly heat the distillation flask while stirring.

  • Collect and discard any low-boiling fractions.

  • Collect the main fraction corresponding to the boiling point of this compound under the applied pressure.

  • Monitor the purity of the collected fractions by GC-MS or NMR.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Synthesis Pathway Figure 1: Synthesis of this compound Isovaleraldehyde Isovaleraldehyde Intermediate 2,2-diisobutyl-3-hydroxypropanal Isovaleraldehyde->Intermediate Crossed-Aldol Condensation Formaldehyde1 Formaldehyde (2 eq) Formaldehyde1->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product This compound Base->Product Intermediate->Product Crossed-Cannizzaro Reaction Formate Formate Salt Intermediate->Formate Formaldehyde2 Formaldehyde (1 eq) Formaldehyde2->Product

Caption: Overall synthesis pathway for this compound.

By-product Formation Pathways

Byproduct Formation Figure 2: Common By-product Formation Pathways cluster_main Main Reaction cluster_byproducts By-product Formation Isovaleraldehyde Isovaleraldehyde Product Desired Diol Isovaleraldehyde->Product SelfAldol Self-Aldol of Isovaleraldehyde Isovaleraldehyde->SelfAldol Self-Condensation Tishchenko Ester By-product (Tishchenko) Isovaleraldehyde->Tishchenko Tishchenko Reaction Formaldehyde Formaldehyde Formaldehyde->Product SelfCannizzaro Formate (Self-Cannizzaro of HCHO) Formaldehyde->SelfCannizzaro Self-Cannizzaro

Caption: Overview of competing by-product formation pathways.

References

  • Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie1853, 88 (1), 129–130.
  • List, K.; Limpricht, H. Ueber das sogenannte Benzoëoxyd und einige andere gepaarte Verbindungen. Liebigs Annalen der Chemie und Pharmacie1854, 90 (2), 190–210.
  • Application Note: Analysis of 2,2-dibutylpropane-1,3-diol by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • How to avoid cannizaro reaction during aldol reaction? Chemistry Stack Exchange.
  • Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous c
  • Purification: Fractional Distillation. University of Rochester Department of Chemistry.
  • The Cannizzaro Reaction. Organic Reactions2011, 401–401.
  • Cannizzaro Reaction. Chemistry Steps.
  • Synthetic applications of the Cannizzaro reaction. PubMed Central2024.
  • Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
  • Cannizzaro Reaction & Crossed. SNS Courseware.
  • Cannizzaro Reaction. Chemistry LibreTexts.
  • Review for production processes of neopentyl glycol.
  • Synthesis of Neopentyl Glycol via Hydrogen
  • SYNTHESIS AND CHARACTERIZATION OF NEOPENTYLGLYCOL ESTER AS BIOLUBRICANT BASE STOCK FROM PALM OIL FATTY ACIDS. Malaysian Journal of Analytical Sciences2016, 20 (5), 1143–1150.
  • Ester synthesis by esterific
  • Aldol condens
  • Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. RSC Advances2023, 13 (14), 9485–9496.
  • Purification by fractional distill
  • 2.7: Synthesis of Esters. Chemistry LibreTexts.
  • 20.8 Synthesis and Reactions of Esters. YouTube.
  • neopentyl glycol(126-30-7) 1H NMR spectrum. ChemicalBook.
  • 2, 2-Diisobutyl-1, 3-propanediol, min 98% (GC), 1 gram. LabAlley.
  • Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Purification of 1,3-propanediol by distillation.
  • Preparation of 2,2-disubstituted-1,3-propanediol monoesters.
  • 2,2-Dimethyl-1,3-propanediol 99 126-30-7. Sigma-Aldrich.
  • Selectivity in aldol condensation between pivaldehyde and acetone. Chemistry Stack Exchange.
  • Studies on purification of 1,3-propanediol by molecular distillation.
  • Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PubMed Central2020.
  • Method of determination of 1,2-propanediol and 2,3-butanediol.
  • Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs. Dalton Transactions2020, 49 (36), 12698–12707.
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterific
  • The impact of active site character on the selectivity of aldehyde-ketone cross-aldol condensation reactions.
  • 2,2-Dimethyl-1,3-propanediol, 99% 25 g. Thermo Scientific Chemicals.
  • Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation c
  • The Aldol Condens
  • Aldol Condens
  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV.
  • Crystallization and phase behavior of fatty acid esters of 1,3 propanediol III. PubMed2008.
  • Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation. IRIS .

  • Process for the production of 2-butyl-2-ethyl-1,3-propanediol.
  • Heterologous 1,3-Propanediol Production Using Different Recombinant Clostridium beijerinckii DSM 6423 Strains. PubMed Central2023.
  • Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.

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Technical Support Center: Enhancing Polyester Hydrolytic Stability with 2,2-diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the hydrolytic stability of polyesters using 2,2-diisobutyl-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the performance and longevity of polyester-based materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hydrolytic degradation of polyesters and the role of this compound in mitigating this issue.

Q1: What is hydrolytic degradation in polyesters and why is it a concern?

A1: Hydrolytic degradation is a chemical process where the ester linkages in the polyester backbone are cleaved by reacting with water.[1][2] This chain scission leads to a reduction in molecular weight, which in turn deteriorates the material's mechanical properties, such as strength and malleability.[2] For applications in drug delivery and biomedical implants, uncontrolled degradation can lead to premature device failure and potential inflammatory responses due to the release of acidic byproducts.[1] The rate of hydrolysis is influenced by several factors including the polymer's chemical structure, crystallinity, and the surrounding environmental conditions like temperature and pH.[1][3]

Q2: How does this compound improve the hydrolytic stability of polyesters?

A2: this compound is a unique diol that, when incorporated into the polyester backbone, enhances hydrolytic stability primarily through steric hindrance. The bulky isobutyl groups attached to the C2 position of the propanediol unit physically shield the adjacent ester bonds from attack by water molecules. This "steric shielding" effect is a well-known strategy for improving the stability of polyesters.[4][5] A similar diol, 2-methyl-1,3-propanediol (MPO), also demonstrates this principle, where the pendant methyl group provides steric protection to the ester linkage.[4]

Q3: What are the key chemical properties of this compound?

A3: this compound is a diol with the molecular formula C11H24O2.[6] It possesses two primary hydroxyl groups, making it suitable for polycondensation reactions.[6] Key physical properties are summarized in the table below. Its structure allows for participation in esterification, making it a versatile monomer in polyester synthesis.[6]

PropertyValue
Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol [6]
Melting Point 41-43 °C[6]
Boiling Point 125-130 °C at 1 mmHg[6]
Flash Point > 230 °C[6]

Q4: Can I use this compound in my existing polyester synthesis protocol?

A4: Yes, in most cases, this compound can be substituted for or blended with other diols in a typical polycondensation reaction.[7][8] However, due to its bulkier structure, reaction kinetics might be slightly slower compared to linear diols. It's advisable to start with a partial substitution to understand its effect on polymerization and the final polymer properties. Optimization of catalyst concentration and reaction temperature may be necessary to achieve the desired molecular weight.

Q5: Are there any analytical techniques you recommend for evaluating the hydrolytic stability of my modified polyester?

A5: A comprehensive evaluation of hydrolytic stability involves monitoring changes in several key properties over time when the polymer is exposed to a hydrolytic environment (e.g., a buffered solution at a specific temperature). Recommended techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To monitor the decrease in molecular weight.[9]

  • Tensile Testing: To measure the retention of mechanical properties like tensile strength and elongation at break.[9][10]

  • Mass Loss Measurement: To quantify the amount of material that has degraded and dissolved.[9][11]

  • Differential Scanning Calorimetry (DSC): To observe changes in thermal properties such as glass transition temperature (Tg) and melting temperature (Tm), which can be indicative of changes in crystallinity and morphology.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To track chemical changes, such as the formation of carboxylic acid end groups.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Molecular Weight of the Final Polyester

  • Possible Cause A: Incomplete Reaction. The steric hindrance of the isobutyl groups might slow down the polycondensation reaction.

    • Solution: Increase the reaction time or temperature to drive the polymerization to completion. Consider using a more effective catalyst or increasing the catalyst concentration. Common catalysts for polycondensation include inorganic acids like phosphoric acid or sulfuric acid.[7]

  • Possible Cause B: Non-optimal Stoichiometry. An imbalance in the molar ratio of diol to diacid can limit the final molecular weight.

    • Solution: Carefully calculate and measure the molar quantities of your monomers. Ensure that any volatile monomers are not lost during the reaction setup.

  • Possible Cause C: Impurities in Monomers. Water or other reactive impurities can interfere with the polymerization process.

    • Solution: Ensure your monomers, including the this compound, are of high purity and are thoroughly dried before use.

Problem 2: Inconsistent or Unreliable Hydrolytic Stability Test Results

  • Possible Cause A: Variability in Sample Preparation. Differences in sample dimensions, processing conditions (e.g., annealing), and initial molecular weight can significantly affect degradation rates.[1]

    • Solution: Standardize your sample preparation protocol. Ensure all samples have consistent dimensions and have undergone the same thermal history. It is also crucial to characterize the initial properties of each batch of samples before starting the degradation study.

  • Possible Cause B: Fluctuations in Test Conditions. Variations in the pH, temperature, or buffer composition of the degradation medium can lead to inconsistent results.

    • Solution: Use a reliable incubator to maintain a constant temperature. Regularly monitor and adjust the pH of the degradation medium. Follow standardized test methods, such as those outlined by ASTM International (e.g., ASTM F1635), to ensure consistency and comparability of your data.[9][11]

  • Possible Cause C: Inadequate Number of Replicates. A small sample size may not account for inherent material variability.

    • Solution: Use a sufficient number of replicate samples for each time point in your degradation study to ensure statistical significance. A minimum of three samples per time point is generally recommended.[9]

Problem 3: The Modified Polyester is More Brittle than the Unmodified Version

  • Possible Cause A: Increased Crystallinity. The introduction of the bulky diol might, in some cases, affect the packing of the polymer chains and lead to changes in crystallinity.

    • Solution: Analyze the crystallinity of your polymer using DSC or X-ray diffraction (XRD). You might need to adjust the cooling rate during processing to control the degree of crystallinity.

  • Possible Cause B: Lower Molecular Weight. As discussed in Problem 1, a lower molecular weight can lead to reduced toughness and increased brittleness.

    • Solution: Address the potential causes of low molecular weight as outlined in the solution to Problem 1.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Polyester via Melt Polycondensation
  • Monomer Preparation: Accurately weigh the dicarboxylic acid (e.g., adipic acid) and the diol(s) (a blend of a standard diol and this compound) in the desired molar ratio. Ensure all monomers are dry.

  • Reaction Setup: Combine the monomers and a suitable catalyst (e.g., 0.1 mol% of phosphoric acid) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 150-180°C. Stir the mixture until the initial solid monomers have melted and the solution becomes clear. Water will be evolved as a byproduct and collected.

  • Polycondensation: Gradually increase the temperature to 200-220°C and slowly apply a vacuum (e.g., down to <1 mmHg). Continue stirring under vacuum for several hours to remove the remaining water and drive the polymerization to a high molecular weight.

  • Polymer Recovery: Once the desired viscosity is reached (indicating a high molecular weight), cool the reactor to room temperature under nitrogen. The resulting polyester can then be removed and purified if necessary.

Protocol 2: Accelerated Hydrolytic Degradation Study
  • Sample Preparation: Prepare thin films or small specimens of the polyester with and without this compound. Ensure all samples have consistent dimensions and are sterilized if intended for biomedical applications.[9]

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.[9]

  • Incubation: Place a set of pre-weighed samples in individual vials containing the PBS solution. Incubate the vials at a constant temperature (e.g., 37°C or an elevated temperature like 50°C for accelerated testing).[12]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a subset of samples for analysis.

  • Analysis:

    • Gently rinse the retrieved samples with deionized water and dry them to a constant weight to determine mass loss.[9]

    • Analyze the molecular weight of the dried samples using SEC/GPC.

    • Perform mechanical testing (e.g., tensile tests) on the samples.

    • Characterize the thermal properties of the samples using DSC.

Section 4: Visualizations

Diagram 1: Mechanism of Hydrolytic Degradation and Steric Hindrance

G cluster_hydrolysis Standard Polyester Hydrolysis cluster_stabilization Stabilization with this compound H2O Water (H₂O) Attack Nucleophilic Attack H2O->Attack Ester Ester Linkage (-COO-) Ester->Attack Scission Chain Scission Attack->Scission Diol This compound Shield Steric Shielding (Bulky Isobutyl Groups) Diol->Shield ReducedAttack Reduced Nucleophilic Attack Shield->ReducedAttack blocks water Stability Enhanced Hydrolytic Stability ReducedAttack->Stability

Caption: Mechanism of polyester hydrolysis and stabilization via steric hindrance.

Diagram 2: Experimental Workflow for Evaluating Hydrolytic Stability

G cluster_synthesis Polymer Synthesis cluster_characterization Initial Characterization (t=0) cluster_degradation Accelerated Degradation cluster_analysis Time-Point Analysis cluster_results Results start Synthesize Polyester (with and without diol) char Characterize Initial Properties (MW, Mechanical, Thermal) start->char degrade Incubate in PBS at 37°C char->degrade analyze Analyze at t=x weeks (Mass Loss, MW, Mechanical) degrade->analyze analyze->degrade continue incubation results Compare Degradation Rates analyze->results

Caption: Workflow for assessing the hydrolytic stability of polyesters.

References

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC - NIH. (n.d.).
  • Polyester biodegradability: importance and potential for optimisation - RSC Publishing. (2024, March 5).
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (n.d.).
  • ASTM Plastics Committee Approves New Standard for Testing Polymer Degradation Rates in Marine Environment. (n.d.).
  • Polymer degradation - Wikipedia. (n.d.).
  • Synthesis of Polyesters I: Hydrolase as Catalyst for Polycondensation (Condensation Polymerization) | Semantic Scholar. (n.d.).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | ACS Macro Letters. (2018, July 30).
  • Hydrolysis Resistance Polyester Based Polyurethanes - Gantrade. (n.d.).
  • Improving the Sustainability of Enzymatic Synthesis of Poly(butylene adipate)-Based Copolyesters: Polycondensation Reaction in Bulk vs Diphenyl Ether | ACS Omega. (n.d.).
  • F1635 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants - ASTM. (2024, December 5).
  • Enzymatic ring-opening polymerization and polycondensation for the green synthesis of polyesters - ResearchGate. (2025, August 9).
  • ASTM Standards Pertaining to the Biodegradability and Compostability of Plastics - P2 InfoHouse. (n.d.).
  • ASTM Standards and Methods Employed by EPI to Test Degradable Plastics. (n.d.).
  • Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC - NIH. (n.d.).
  • ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants - SGS PSI - Polymer Solutions. (2020, April 16).
  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved - MDPI. (2022, April 30).
  • Research progress on hydrolytic stability of polyester polyurethane dispersions. (2025, August 6).
  • Designed to Degrade: Tailoring Polyesters for Circularity - PMC - PubMed Central. (n.d.).
  • Enzymatic Hydrolysis of Polyester Thin Films at the Nanoscale: Effects of Polyester Structure and Enzyme Active-Site Accessibility | Request PDF - ResearchGate. (n.d.).
  • Thermally Stable Biodegradable Polyesters with Camphor and Tartaric Acid Coupled Cyclic Diester Monomers for Controlled Hydrolytic Degradations | ACS Applied Polymer Materials. (2023, February 22).
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022, November 7).
  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC - NIH. (n.d.).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | Request PDF. (n.d.).
  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022, December 1).
  • Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization | Request PDF - ResearchGate. (2025, August 6).
  • Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols - NIH. (2023, October 20).
  • Polyester hydrolysis is enhanced by a truncated esterase: Less is more - PubMed. (n.d.).
  • 2,2-Di-n-butyl-1,3-propanediol: Chemical Properties and Applications. (2025, February 27).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | ACS Macro Letters. (2018, July 30).
  • Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review - Anderson Development Company. (n.d.).
  • Polyester Polyols for Water-Resistant Polyurethane Coatings - SpecialChem. (2025, July 25).
  • A Comparative Guide to 2,2-Disubstituted-1,3-Propanediols: Synthesis, Properties, and Applications - Benchchem. (n.d.).
  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. (n.d.).
  • 2,2-Dibutyl-1,3-propanediol 97 24765-57-9 - Sigma-Aldrich. (n.d.).
  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. (2025, August 10).
  • Synthesis of rigid biobased polyesters - UvA-DARE (Digital Academic Repository). (n.d.).
  • 2, 2-Diisobutyl-1, 3-propanediol, min 98% (GC), 1 gram. (n.d.).
  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade. (n.d.).
  • 2-Methyl-1,3-propanediol (MPO) introduction and application. (2024, January 11).
  • Progress in 1,3-propanediol biosynthesis - PMC - PubMed Central - NIH. (2024, November 29).

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Technical Support Center: Catalyst Selection and Troubleshooting for 2,2-Diisobutyl-1,3-Propanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-diisobutyl-1,3-propanediol. This document is designed for researchers, chemists, and process development professionals engaged in the synthesis of complex polyols. As your senior application scientist, my objective is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction conditions.

The synthesis of this compound, a structural analogue of the industrially significant Neopentyl Glycol (NPG), is most efficiently achieved via a two-stage process. This guide is structured to address the critical catalyst selection and operational challenges at each stage.

Part 1: Synthesis Overview & Core Principles

The industrial synthesis of sterically hindered 1,3-propanediols predominantly follows a two-step pathway: a crossed aldol condensation followed by catalytic hydrogenation.[1][2][3] This route is highly efficient because it builds the carbon skeleton and sets the required oxidation states in a logical, atom-economical sequence.

  • Stage 1: Crossed Aldol Condensation. An α-branched aldehyde (in this case, 2-isobutyl-3-methylbutanal) reacts with formaldehyde in the presence of a basic catalyst. Formaldehyde serves as the ideal C1 building block as it lacks α-hydrogens and cannot self-condense.[4][5] This reaction forms the key intermediate, 3-hydroxy-2,2-diisobutylpropanal.

  • Stage 2: Catalytic Hydrogenation. The aldehyde group of the intermediate is selectively reduced to a primary alcohol, yielding the target this compound.

Synthesis_Workflow cluster_0 Stage 1: Aldol Condensation cluster_1 Stage 2: Hydrogenation Aldehyde_Feed 2-Isobutyl-3-methylbutanal + Formaldehyde Aldol_Reaction Crossed Aldol Condensation Aldehyde_Feed->Aldol_Reaction Aldol_Catalyst Base Catalyst (e.g., Triethylamine) Aldol_Catalyst->Aldol_Reaction Intermediate 3-Hydroxy-2,2-diisobutylpropanal Aldol_Reaction->Intermediate Hydrogenation_Reaction Catalytic Hydrogenation Intermediate->Hydrogenation_Reaction Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Copper Chromite) + H₂ Hydrogenation_Catalyst->Hydrogenation_Reaction Final_Product This compound Hydrogenation_Reaction->Final_Product

Caption: Overall synthesis workflow for this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Stage 1: Crossed Aldol Condensation

Question 1: What are the primary catalyst choices for the aldol condensation step, and what is the mechanistic rationale?

Answer: The key to a successful crossed aldol reaction in this context is to selectively generate an enolate (or enamine) from the α-branched aldehyde, which then acts as the nucleophile attacking the highly electrophilic formaldehyde.

  • Tertiary Amines (e.g., Triethylamine): This is often the preferred industrial choice for analogous NPG synthesis.[1] The tertiary amine avoids the high basicity that can promote side reactions. The reaction proceeds through an enamine intermediate, which is nucleophilic enough to attack formaldehyde but is generated under milder conditions than a full enolate.

  • Alkali Metal Carbonates/Hydroxides (e.g., K₂CO₃, NaOH): These inorganic bases are effective and inexpensive.[6] They function by deprotonating the α-hydrogen of the branched aldehyde to form an enolate. However, strong bases like NaOH can catalyze the Cannizzaro reaction of formaldehyde or the Tishchenko reaction of the intermediate, leading to formate salts and ester byproducts, respectively.[3][7] Careful control of temperature and base concentration is critical.

  • Phase Transfer Catalysts (PTC): Catalysts like benzyltrimethylammonium hydroxide can significantly improve reaction rates and selectivity.[8][9] They operate by transporting the hydroxide ion into the organic phase, facilitating enolate formation at the interface under mild conditions, often leading to nearly quantitative yields of the desired intermediate.[10]

Question 2: My aldol reaction yield is low and I'm recovering starting material. What are the likely causes and solutions?

Answer: Low conversion is typically tied to reaction equilibrium, stoichiometry, or catalyst activity.

  • Unfavorable Equilibrium: The aldol addition is a reversible reaction.[11] Higher temperatures can favor the reverse (retro-aldol) reaction, breaking the product back down into starting materials.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable rate. For amine-catalyzed reactions, this is often in the 60-95°C range.[1]

  • Incorrect Stoichiometry: The molar ratio of formaldehyde to the branched aldehyde is a critical parameter.

    • Solution: A slight molar excess of formaldehyde (e.g., 1.1:1 to 1.3:1) is typically used to ensure complete conversion of the more valuable branched aldehyde and drive the reaction forward.[1]

  • Insufficient Catalyst: The catalyst loading must be sufficient to achieve a practical reaction rate.

    • Solution: For PTCs, a loading of ~4 mol% is often effective.[10] For tertiary amines, the amount can be higher. Titrate the catalyst loading in small-scale experiments to find the optimum level.

Question 3: I'm observing significant byproduct formation. How can I improve selectivity?

Answer: Selectivity issues in this reaction almost always stem from using conditions that are too harsh, particularly excessive basicity or temperature.

  • Problem: Formation of formate salts.

    • Cause: The Cannizzaro reaction, where two molecules of formaldehyde disproportionate into formic acid (formate) and methanol. This is promoted by strong bases (e.g., NaOH).[7]

    • Solution: Switch from a strong base to a milder tertiary amine or a PTC.[1][8]

  • Problem: Formation of a high-boiling ester byproduct (the Tishchenko ester).

    • Cause: The Tishchenko reaction, where two molecules of the intermediate hydroxy aldehyde disproportionate into the final diol and the corresponding carboxylic acid, which then form an ester. This is also catalyzed by strong bases and high temperatures.[3][6]

    • Solution: Lower the reaction temperature and use a tertiary amine catalyst. The Tishchenko reaction is a major reason strong bases are often avoided in high-selectivity industrial processes.

Table 1: Comparison of Aldol Condensation Catalysts

Catalyst Type Typical Example Operating Temperature Pros Cons
Tertiary Amine Triethylamine 60 - 95 °C Good selectivity, minimizes side reactions.[1] Moderate reaction rates.
Inorganic Base NaOH, K₂CO₃ 50 - 75 °C Inexpensive, fast reaction rates.[6] Promotes Cannizzaro and Tishchenko side reactions, reducing yield.[3][7]

| Phase Transfer (PTC) | Benzyltrimethylammonium OH | 20 - 40 °C | Excellent selectivity (>98%), high yield, mild conditions.[8][9] | Higher catalyst cost. |

Stage 2: Catalytic Hydrogenation

Question 4: What are the best catalysts for selectively hydrogenating the intermediate hydroxy aldehyde?

Answer: The goal is to reduce the aldehyde to an alcohol without causing hydrogenolysis (cleavage) of the existing C-O or C-C bonds.

  • Copper-Based Catalysts (e.g., Copper Chromite, CuO/ZnO/Al₂O₃): These are highly effective and selective for aldehyde hydrogenation.[3][12] Copper catalysts are known for their high chemoselectivity towards the C=O bond, with a lower tendency to hydrogenolyze C-O bonds compared to more aggressive catalysts like Nickel.

  • Nickel-Based Catalysts (e.g., Raney® Ni): Raney Nickel is a very active and cost-effective hydrogenation catalyst.[2] However, it can be less selective and may require milder conditions (lower temperature/pressure) to prevent over-reduction or cleavage of other bonds.

  • Precious Metal Catalysts (e.g., Ru/Al₂O₃, Pd/C): Ruthenium on alumina has shown excellent selectivity (>99%) for the hydrogenation of the analogous hydroxypivaldehyde.[13] Palladium on carbon is also a viable, highly active catalyst.[14] While extremely effective, the high cost of these metals is a primary consideration for large-scale synthesis.

Question 5: My hydrogenation catalyst is deactivating quickly. What could be the cause?

Answer: Catalyst deactivation is a common process challenge, often caused by thermal stress, poisoning, or physical fouling.

  • Thermal Sintering: This is particularly relevant for copper-based catalysts. At excessively high temperatures, the small, active metal nanoparticles can migrate and agglomerate into larger, less active particles.

    • Solution: Operate within the catalyst's recommended temperature range (typically 120-180°C for copper systems).[12] Ensure proper reactor temperature control to avoid hotspots.

  • Catalyst Poisoning: Trace impurities from the aldol stage can irreversibly bind to the active sites of the catalyst.

    • Solution: Ensure the intermediate feed is purified. Common poisons include sulfur compounds and halides. If an inorganic base was used in the aldol step, ensure all salts are thoroughly removed, as they can poison the hydrogenation catalyst.

  • Carbon Deposition (Coking): At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites.[15]

    • Solution: Optimize the reaction temperature and hydrogen pressure. A higher hydrogen partial pressure can help suppress coking by keeping the surface saturated with hydrogen.

Table 2: Comparison of Hydrogenation Catalysts

Catalyst Type Typical Example Typical Temp. (°C) Typical Pressure (psig) Selectivity & Notes
Copper-Based CuO/ZnO/Al₂O₃ 120 - 180 400 - 500 Excellent selectivity for C=O reduction; susceptible to sintering.[12]
Nickel-Based Raney® Ni 80 - 150 500 - 1500 High activity, lower cost; may require milder conditions to maintain selectivity.[16]

| Precious Metal | 5% Ru/Al₂O₃ | 100 - 150 | 500 - 1000 | Excellent activity and selectivity (>99%); high cost.[13] |

Part 3: Reference Experimental Protocols

The following protocols are provided as a validated starting point, based on established procedures for analogous compounds.[1][12] Safety Warning: These reactions should only be performed by trained personnel in a suitable chemical laboratory with appropriate safety equipment.

Protocol 1: Aldol Condensation using Triethylamine Catalyst
  • Reactor Setup: Charge a suitable reactor with 2-isobutyl-3-methylbutanal (1.0 mol equivalent) and triethylamine (0.1 mol equivalent).

  • Reactant Addition: Heat the mixture to 80-90°C with vigorous stirring.

  • Formaldehyde Feed: Slowly add an aqueous solution of formaldehyde (37 wt%, 1.2 mol equivalent) to the reactor over 1-2 hours, maintaining the temperature below 95°C.

  • Reaction Monitoring: After the addition is complete, hold the mixture at 90°C for an additional 2-3 hours. Monitor the disappearance of the starting aldehyde by Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. The mixture will separate into two phases. Separate the organic layer, which contains the crude 3-hydroxy-2,2-diisobutylpropanal intermediate. The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrogenation using a Copper-Based Catalyst
  • Catalyst Activation: If using a commercial CuO/ZnO catalyst, it must be activated (reduced) in situ. Charge the hydrogenation reactor with the catalyst (~5 wt% relative to the aldehyde) and a solvent like methanol. Pressurize with H₂ and heat according to the manufacturer's specifications (e.g., 170°C) until hydrogen uptake ceases.

  • Reaction Charge: Cool the reactor, vent, and charge the crude 3-hydroxy-2,2-diisobutylpropanal intermediate from the previous step, dissolved in a suitable solvent (e.g., methanol or isobutanol).

  • Hydrogenation: Seal the reactor, purge with N₂, then pressurize with hydrogen to 400-500 psig. Heat the mixture to 140-170°C with vigorous agitation.[12]

  • Reaction Monitoring: The reaction is exothermic; maintain temperature control. Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.

  • Work-up and Purification: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to recover the catalyst. The final product, this compound, can be purified from the solvent by vacuum distillation.

Part 4: Catalyst Selection Logic

The following diagram outlines the decision-making process for selecting and optimizing catalysts for this synthesis.

decision_tree cluster_aldol Stage 1: Aldol Condensation cluster_hydro Stage 2: Hydrogenation start Goal: Synthesize This compound aldol_choice Select Aldol Catalyst start->aldol_choice amine_cat Tertiary Amine (Good Selectivity) aldol_choice->amine_cat Balance ptc_cat PTC (Excellent Selectivity) aldol_choice->ptc_cat Purity Focus base_cat Inorganic Base (Low Cost, Risk of Byproducts) aldol_choice->base_cat Cost Focus aldol_troubleshoot Troubleshoot Aldol amine_cat->aldol_troubleshoot ptc_cat->aldol_troubleshoot base_cat->aldol_troubleshoot low_yield Low Yield? Check Temp & Stoichiometry aldol_troubleshoot->low_yield poor_selectivity Poor Selectivity? Lower Temp, Use Milder Catalyst aldol_troubleshoot->poor_selectivity hydro_choice Select Hydrogenation Catalyst aldol_troubleshoot->hydro_choice Intermediate OK low_yield->aldol_choice Re-optimize poor_selectivity->aldol_choice Re-select cu_cat Copper-Based (High Selectivity) hydro_choice->cu_cat Selectivity Focus ni_cat Nickel-Based (High Activity) hydro_choice->ni_cat Cost Focus pm_cat Precious Metal (Highest Activity, High Cost) hydro_choice->pm_cat Activity Focus hydro_troubleshoot Troubleshoot Hydrogenation cu_cat->hydro_troubleshoot ni_cat->hydro_troubleshoot pm_cat->hydro_troubleshoot deactivation Deactivation? Check Temp & Feed Purity hydro_troubleshoot->deactivation end_product Purified Product hydro_troubleshoot->end_product Product OK deactivation->hydro_choice Re-optimize

Caption: Decision workflow for catalyst selection and troubleshooting.

References

  • BenchChem. (n.d.). A Comparative Benchmarking of Neopentyl Glycol Production Processes.
  • Jiuan Chemical. (2024, August 1). Understanding the Neopentyl Glycol Production Process.
  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL.
  • BenchChem. (n.d.). Troubleshooting low yield in Aldol condensation.
  • Gallez, D., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. National Center for Biotechnology Information (PMC).
  • Hashmi, A. (2016). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. ResearchGate.
  • Gallez, D., et al. (2021). General schemes of NPG synthesis: condensation of isobutyraldehyde with... ResearchGate.
  • Scribd. (n.d.). Chemists' Guide to Aldol Condensation.
  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
  • MDPI. (n.d.). Recent Progress in Catalyst Development of the Hydrogenolysis of Biomass-Based Glycerol into Propanediols—A Review.
  • ResearchGate. (n.d.). Challenges and opportunities for synthesis of 1,3‐propanediol from petrochemical, biological and chemical routes.
  • ResearchGate. (n.d.). (PDF) Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol.
  • Google Patents. (n.d.). US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes.
  • ResearchGate. (n.d.). GC analysis of the Aldol condensation reaction of isobutyraldehyde and....
  • Google Patents. (n.d.). EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols.
  • Semantic Scholar. (2008). Studies to aid process development for the manufacture of neopentyl glycol from isobutyraldehyde: aldol condensation followed by hydrogenation.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • ResearchGate. (n.d.). Macro-kinetics of isobutyraldehyde hydrogenation to isobutyl alcohol.

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Technical Support Center: Purification of Crude 2,2-Diisobutyl-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-diisobutyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. We will delve into the causality behind experimental choices, providing you with the expertise to refine your process and achieve high purity.

The synthesis of this compound, typically via a base-catalyzed self-condensation of isobutyraldehyde (a Tishchenko-type reaction), often results in a crude mixture containing specific, predictable impurities.[1][2] The efficacy of your purification strategy depends on understanding the nature of these impurities and selecting the appropriate methodology to remove them.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product is a viscous, off-white or yellowish solid instead of a clean white crystal. What is the cause and how can I fix it?

A: A persistent yellow color typically indicates the presence of high-molecular-weight oligomers or degradation byproducts formed during the synthesis, especially if the reaction temperature was not adequately controlled. These colored bodies are often non-volatile and can be removed effectively by fractional vacuum distillation .

The target compound, this compound, has a high boiling point (approx. 160 °C at 20 mmHg), which allows for the separation of lower-boiling impurities (like residual solvent or starting material) as an initial fraction and leaves the non-volatile, colored impurities behind in the distillation flask.[3] If distillation does not yield a perfectly white solid, a subsequent recrystallization step is highly recommended.

Q2: My GC-MS analysis shows a significant peak corresponding to isobutyl isobutyrate. How did this form and what is the most robust method for its removal?

A: The presence of isobutyl isobutyrate is a classic hallmark of the Tishchenko reaction, which involves the disproportionation of two aldehyde molecules to form an ester.[4] In this case, two molecules of isobutyraldehyde react to form isobutyl isobutyrate.[5] Because its boiling point is relatively close to that of the target diol, separating it by distillation alone can be inefficient.

The most reliable method for its removal is saponification . This involves chemically converting the ester into an alcohol (isobutanol) and a carboxylate salt (isobutyrate) using a base like sodium hydroxide.

  • Causality: The ester is hydrolyzed into isobutanol and sodium isobutyrate. These new compounds have vastly different physical properties from your target diol. The sodium isobutyrate is a salt and is highly soluble in water but insoluble in common organic solvents. The isobutanol is more volatile and can be removed during solvent evaporation or distillation. This chemical transformation makes the subsequent separation via a simple aqueous wash (liquid-liquid extraction) highly effective.[2] A detailed protocol for this procedure is provided below.

Q3: I am attempting to purify my product by recrystallization, but I'm struggling to get crystals to form, or I'm getting an oil instead. What should I do?

A: This is a common issue when residual impurities are acting as a crystallization inhibitor or when the solvent system is not optimal. This compound has a melting point of approximately 77 °C.[3][6]

Here are the key parameters to adjust:

  • Purity Check: Ensure that volatile impurities like unreacted isobutyraldehyde have been removed. If not, perform a preliminary purification by vacuum distillation or wash the crude product before attempting recrystallization.

  • Solvent Selection: The ideal solvent is one in which the diol is highly soluble at elevated temperatures but poorly soluble at low temperatures. A solvent system of heptane with a small amount of ethyl acetate or isopropanol to aid initial dissolution at reflux is a good starting point.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Patience: Allow the solution to cool slowly to room temperature and then transfer it to an ice bath or refrigerator for several hours or overnight. Slow cooling promotes the formation of larger, purer crystals.

Q4: My product's melting point is broad (e.g., 70-75 °C) and lower than the reported 77 °C. What does this signify?

A: A broad and depressed melting point is a classic indicator of an impure substance. The impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase. This indicates that your purification process was incomplete. You should consider a second purification step. For example, if you have already performed a distillation, follow it with recrystallization. Analyzing a sample of your product by GC-MS or NMR spectroscopy can help identify the specific impurities and guide your choice for the next purification step.

Purification Workflows & Protocols

General Purification Strategy

The following diagram illustrates a robust, multi-step workflow for purifying crude this compound, particularly when significant ester impurities are present.

G cluster_0 Crude Product Analysis cluster_1 Purification Path cluster_2 Quality Control A Crude Reaction Mixture B GC-MS / NMR Analysis A->B Sample C Saponification & Liquid-Liquid Extraction B->C Ester Impurity > 5% D Fractional Vacuum Distillation B->D Ester Impurity < 5% C->D E Recrystallization D->E F High-Purity Product (>98%) E->F G Final QC Analysis (GC, MP, NMR) F->G

Caption: Recommended purification workflow for crude this compound.

Protocol 1: Saponification and Liquid-Liquid Extraction

This protocol is designed to remove the isobutyl isobutyrate impurity.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like toluene or ethyl acetate (approx. 3-5 mL of solvent per gram of crude material).

  • Base Addition: Prepare a 2M aqueous solution of sodium hydroxide (NaOH). Add 1.2 molar equivalents of NaOH for every mole of ester impurity estimated to be in the crude mixture. Transfer the mixture to a separatory funnel.

  • Reaction: Shake the separatory funnel vigorously for 5-10 minutes to facilitate the hydrolysis of the ester. Periodically vent the funnel to release any pressure buildup. Allow the mixture to stand at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Phase Separation: Allow the layers to fully separate. The upper organic layer contains your target diol, while the lower aqueous layer contains sodium isobutyrate and excess NaOH.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer).

    • Brine (saturated NaCl solution) (1 x volume of organic layer) to break any emulsions and remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting material is now ready for final purification by distillation or recrystallization.

Protocol 2: Fractional Vacuum Distillation

This method is ideal for removing non-volatile colored impurities and some lower-boiling point contaminants.

  • Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head for high-boiling materials. Ensure all glassware is rated for vacuum work and check for cracks. Use a magnetic stir bar in the distillation flask for smooth boiling.[7]

  • System Evacuation: Add the crude product to the distillation flask. Begin stirring and slowly open the system to the vacuum source. A pressure of 15-20 mmHg is a good target. Lowering the pressure reduces the required temperature, preventing thermal decomposition.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvent, unreacted isobutyraldehyde).

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction of this compound (distilling at ~160 °C @ 20 mmHg).[3]

    • Residue: Stop the distillation before the flask goes to dryness. The dark, tar-like residue left in the distillation flask contains the non-volatile impurities.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus. Do not open a hot system to air.

Data Summary

The choice of purification method can significantly impact the final purity of the product. The table below provides a typical comparison of purity levels achieved with different techniques.

Purification MethodKey Impurities RemovedTypical Final Purity (GC Area %)
Single Vacuum DistillationNon-volatile residues, low-boiling solvents95 - 97%
Recrystallization (from Heptane/EtOAc)Structurally similar impurities, colored bodies98 - 99.5%
Saponification + DistillationEster byproducts, acidic impurities> 99%
Saponification + Distillation + RecrystallizationAll major impurities> 99.8%

Troubleshooting Logic for Impurity Removal

This decision tree provides a logical path for addressing specific impurities identified by analytical methods like GC-MS.

G start Analyze Crude Product (GC-MS) impurity_check Dominant Impurity? start->impurity_check ester Isobutyl Isobutyrate impurity_check->ester Ester aldehyde Isobutyraldehyde impurity_check->aldehyde Aldehyde color Colored / Non-Volatile impurity_check->color Color action_ester Perform Saponification & Aqueous Wash ester->action_ester action_aldehyde Initial Vacuum Strip or Aqueous Wash aldehyde->action_aldehyde action_color Perform Vacuum Distillation color->action_color final_polish Purity > 98%? action_ester->final_polish action_aldehyde->final_polish action_color->final_polish recrystallize Recrystallize final_polish->recrystallize No done Product Meets Spec final_polish->done Yes recrystallize->done

Caption: Decision tree for selecting the appropriate purification method based on impurity type.

References

  • Tic, W.J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469. [Link]

  • Organic Chemistry Lab Techniques. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]

  • OECD SIDS. (2005). ISOBUTYL ISOBUTYRATE. UNEP Publications. [Link]

  • Wikipedia. (2023, November 26). Tishchenko reaction. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2005). Purification of biologically-produced 1,3-propanediol. U.S.
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Sella, A. (n.d.). Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • Mojtahedi, M. M., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 193-197. [Link]

  • Adkesson, D. M., et al. (2012). Purification of biologically-produced 1,3-propanediol. U.S.
  • Ataman Kimya. (n.d.). ISOBUTYL ISOBUTYRATE. Retrieved from [Link]

  • Duke, R. B., & Perry, M. A. (1969). Preparation of 2,2-disubstituted-1,3-propanediol monoesters. U.S.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Retrieved from [Link]

  • CNIPA. (2007). Production of isobutyl isobutyrate from isobutyraldehyde by condensation.
  • Dunuwila, D. D., & Lencki, R. W. (2006). Process for producing 1,3-propanediol. U.S.

Sources

Technical Support Center: Molecular Weight Control in Polymer Synthesis Using 2,2-Diisobutyl-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 2,2-diisobutyl-1,3-propanediol in your polymer synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who are looking to precisely control polymer molecular weight and tailor material properties. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common challenges you may encounter in the lab.

The unique structure of this compound, with its sterically hindering isobutyl groups, makes it a valuable tool for disrupting crystallinity and enhancing properties like flexibility and solubility. However, this same structure necessitates a nuanced approach to reaction design and execution. This resource provides the expert-driven insights and practical solutions you need to achieve consistent and predictable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and behavior of this compound in polymerization reactions.

Q1: What is the primary function of this compound in polymer synthesis?

A: Unlike traditional chain transfer agents like thiols, this compound primarily functions in two ways, depending on the polymerization method:

  • As a Co-Monomer in Step-Growth Polymerization: In reactions like polycondensation to form polyesters or polyurethanes, it acts as a diol monomer. The two hydroxyl groups participate in forming the polymer backbone. In this context, it doesn't "stop" a growing chain in the classical sense but is an integral part of the chain itself. Molecular weight is controlled by the stoichiometry between this diol and its co-monomer (e.g., a diacid).[1][2]

  • As an Initiator in Ring-Opening Polymerization (ROP): For cyclic monomers like ε-caprolactone or lactide, the hydroxyl groups of the diol can act as initiating sites. Each diol molecule can theoretically initiate the growth of two polymer chains, one from each hydroxyl group.[3] The final molecular weight is directly controlled by the molar ratio of the monomer to the diol initiator.

Q2: How do the bulky isobutyl groups affect the polymerization process and the final polymer's properties?

A: The two isobutyl groups on the central carbon atom are the most critical feature of this molecule. Their impact is twofold:

  • During Polymerization (Kinetics): The steric hindrance can make the hydroxyl groups less accessible and therefore less reactive compared to linear diols like 1,3-propanediol.[4] This may necessitate more forcing reaction conditions, such as higher temperatures, more effective catalysts, or longer reaction times to achieve high conversion and high molecular weight.

  • On Final Polymer Properties (Structure-Property Relationship): The bulky, non-linear structure disrupts the regular packing of polymer chains. This significantly reduces the polymer's ability to crystallize, leading to more amorphous materials.[4] Consequently, polymers incorporating this diol often exhibit lower melting points (Tm), lower glass transition temperatures (Tg), increased flexibility, and improved solubility in common organic solvents compared to their counterparts made with linear diols.

Q3: How do I calculate the theoretical number-average molecular weight (Mn) when using this diol?

A: The calculation depends on the polymerization type:

  • For Ring-Opening Polymerization (as an initiator): Assuming a living polymerization, the calculation is straightforward:

    • Mn = ( [Monomer] / [Initiator] ) × MWmonomer + MWinitiator

    • Where [Monomer] and [Initiator] are the initial molar concentrations, and MW is the molecular weight.

  • For Step-Growth (Polycondensation): The Carothers equation is used to relate Mn to the stoichiometric imbalance and extent of reaction. To control the molecular weight, you intentionally use a slight excess of one monomer.[1] If r is the molar ratio of the monomers (e.g., moles of diacid / moles of diol, where r < 1) and p is the extent of reaction, the number-average degree of polymerization (Xn) is:

    • Xn = (1 + r) / (1 + r - 2rp)

    • As the reaction approaches completion (p → 1), the equation simplifies to: Xn ≈ (1 + r) / (1 - r).

    • You can then calculate Mn by: Mn = Xn × MWavg_repeat_unit

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during polymerization experiments involving this compound.

Problem: My final polymer has a much lower molecular weight than targeted.

This is a frequent issue, particularly in polycondensation reactions. The cause is often a disruption of the required 1:1 stoichiometry of functional groups.

Potential Cause Explanation & Validation Recommended Solution
Monomer Impurities Impurities with a single functional group (e.g., a mono-ol or mono-acid) act as chain terminators, drastically limiting molecular weight. Purity is paramount for achieving high molecular weight.[5]Verify monomer purity via NMR or titration. If purity is below 99.5%, consider purification by recrystallization or distillation.
Incorrect Stoichiometry An unintentional excess of one monomer limits the chain growth. This can happen from weighing errors or loss of a more volatile monomer during reaction.Use an analytical balance and calculate molar amounts precisely. If one monomer (often a diacid chloride) is volatile, consider using a slight excess (1-2 mol%) of the diol to compensate for potential loss.[5]
Incomplete Reaction The reaction has not reached a high enough conversion (p). High molecular weight in step-growth polymerization is only achieved at very near-complete conversion (>99%).Increase reaction time. Monitor the reaction by measuring viscosity or by taking aliquots for GPC analysis until the molecular weight plateaus.
Inefficient Byproduct Removal In polycondensation, byproducts like water or HCl must be continuously removed to drive the reaction equilibrium toward the polymer.[2]For melt polymerization, ensure a high vacuum (<1 mbar) is applied during the final stage of the reaction. For solution polymerization, use an efficient Dean-Stark trap.

dot

Caption: Troubleshooting workflow for low molecular weight polymer.

Problem: The polydispersity index (PDI or Đ) of my polymer is higher than expected.

  • For Step-Growth Polymerization: A PDI approaching 2.0 is statistically expected for linear step-growth polymers at high conversion. If it's significantly higher, it may indicate side reactions (e.g., branching) are occurring at high temperatures. Consider lowering the reaction temperature or screening for a more selective catalyst.

  • For Ring-Opening Polymerization: A high PDI (>1.5) suggests a loss of control or "living" character. This can be caused by:

    • Moisture: Water can act as an alternative initiator, leading to a separate population of polymer chains not initiated by your diol. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

    • Slow Initiation: If the initiation by the diol is slow compared to propagation, it can broaden the PDI. The sterically hindered hydroxyls of this compound may be slow to initiate. Consider a catalyst that also activates the initiator, or use a co-initiator like a primary alcohol in small amounts.

    • Transesterification: At high temperatures and long reaction times, intermolecular or intramolecular "backbiting" can occur, scrambling the chain lengths and broadening the PDI. Try to conduct the polymerization at the lowest effective temperature.

Problem: The polymerization reaction is very slow or stalls.

This is a common consequence of the steric hindrance from the isobutyl groups.

  • Increase Catalyst Concentration: Incrementally increase the catalyst loading. Be aware that higher catalyst levels can sometimes promote side reactions.

  • Increase Temperature: Raise the reaction temperature in 10-20°C increments. Note the risk of thermal degradation and discoloration at excessively high temperatures.[5]

  • Choose a More Active Catalyst: If using a standard catalyst like stannous octoate for ROP or an acid catalyst for polycondensation, consider switching to a more active system. For polyesters, titanium-based catalysts are often more effective at higher temperatures.[6]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol targets a specific molecular weight by controlling stoichiometry.

Objective: Synthesize a polyester from this compound and sebacic acid with a target Mn of ~5000 g/mol .

  • Stoichiometry Calculation:

    • To achieve a target degree of polymerization (Xn), use the simplified Carothers equation: Xn ≈ (1 + r) / (1 - r).

    • For Mn ≈ 5000, and a repeat unit MW of (188.31 + 202.25 - 36.03) = 354.53 g/mol , the target Xn is ~14.

    • Solving for r: 14 = (1 + r) / (1 - r) → r ≈ 0.867.

    • Therefore, you will use a 1:0.867 molar ratio of diol to diacid.

  • Procedure:

    • Add this compound (e.g., 10.00 g, 0.0531 mol) and sebacic acid (0.0531 mol × 0.867 × 202.25 g/mol = 9.30 g, 0.0460 mol) to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Add a catalyst, such as butyltin hydroxide oxide hydrate (0.1-0.5 mol% relative to the limiting monomer).

    • First Stage (Oligomerization): Heat the flask to 170-180°C under a slow stream of nitrogen gas. Water will begin to distill off. Continue for 3-5 hours until water evolution ceases.[2]

    • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C while slowly applying a high vacuum (<1 mbar) over ~1 hour.

    • Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase significantly.[5]

    • To stop the reaction, remove the heat source and break the vacuum with nitrogen.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol) to purify. Dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of Poly(ε-caprolactone) Diol via Ring-Opening Polymerization

Objective: Synthesize a PCL diol with a target Mn of ~10,000 g/mol .

  • Calculation:

    • Target Mn = 10,000 g/mol .

    • MW of ε-caprolactone (monomer) = 114.14 g/mol .

    • MW of this compound (initiator) = 188.31 g/mol .

    • Molar ratio of [Monomer]/[Initiator] = (10000 - 188.31) / 114.14 ≈ 86.

    • Therefore, you will use a 1:86 molar ratio of initiator to monomer.

  • Procedure:

    • Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.

    • Add ε-caprolactone (e.g., 10.0 g, 0.0876 mol) and this compound (0.0876 mol / 86 = 0.00102 mol, 0.192 g) to the flask via syringe through a septum. Anhydrous toluene can be used as a solvent if desired.

    • Add a catalyst, such as stannous octoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 5000:1 to 20000:1.

    • Heat the reaction mixture to 110-130°C and stir for 12-24 hours under a positive nitrogen pressure.

    • Cool the reaction, dissolve the polymer in chloroform, precipitate into cold methanol, filter, and dry under vacuum.

dot

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Diol R-(OH)₂ (Diol Initiator) Attack HO-R-O-C(=O)-(CH₂)₅-OH (Ring-Opened Monomer) Diol->Attack Initiates Chain Growth Monomer Cyclic Monomer (e.g., Caprolactone) Chain HO-(PCL)-O-R-O-(PCL)-OH (Growing Di-functional Polymer) Attack->Chain + n Monomers

Caption: Diol-initiated ring-opening polymerization mechanism.

References
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. (2018). YouTube. [Link]

  • The effects of PCL diol molecular weight on properties of shape memory poly(ε‐caprolactone) networks. (2019). ResearchGate. [Link]

  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. (n.d.). ResearchGate. [Link]

  • Synthesis, properties and biodegradability of polyesters based on 1,3‐propanediol. (1994). Die Angewandte Makromolekulare Chemie. [Link]

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). National Institutes of Health. [Link]

  • Synthesis and molecular weight control of aliphatic polyester diols. (2016).
  • Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and ε- Caprolactone Monomer. (2009). ResearchGate. [Link]

  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (n.d.). Gantrade. [Link]

Sources

Troubleshooting low conversion rates in 2,2-diisobutyl-1,3-propanediol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-diisobutyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the synthesis and subsequent reactions of this sterically hindered diol. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges related to low conversion rates and optimize your experimental outcomes.

Section 1: Troubleshooting the Synthesis of this compound

The synthesis of this compound is typically achieved via a base-catalyzed crossed-aldol condensation between isovaleraldehyde and formaldehyde, followed by a crossed-Cannizzaro reaction. This multi-step, one-pot synthesis presents several challenges that can lead to low yields.

Reaction Pathway Overview

The overall transformation involves two key stages:

  • Crossed-Aldol Addition: Two equivalents of isovaleraldehyde react with one equivalent of formaldehyde. The enolate of isovaleraldehyde adds to formaldehyde, and this process repeats to form the intermediate, 2,2-diisobutyl-3-hydroxypropanal.

  • Crossed-Cannizzaro Reaction: In the presence of a strong base, a second equivalent of formaldehyde reduces the intermediate aldehyde to the desired 1,3-diol, while the formaldehyde is oxidized to formate.[1][2]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Iso Isovaleraldehyde (2 eq) Intermediate 2,2-Diisobutyl- 3-hydroxypropanal Iso->Intermediate Crossed-Aldol Addition Form1 Formaldehyde (2 eq) Formate Formate Form1->Formate Oxidation Form1->Intermediate Base Strong Base (e.g., NaOH) Base->Intermediate Diol This compound Intermediate->Diol Crossed-Cannizzaro Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Synthesis

Q1: My overall yield is extremely low, or I've isolated a complex mixture of products. What went wrong?

This is the most common issue and typically points to competing side reactions overwhelming the desired pathway.

Possible Cause 1: Self-Condensation of Isovaleraldehyde Isovaleraldehyde possesses α-hydrogens and can react with itself (a self-aldol reaction) instead of with formaldehyde.[3][4] This is especially problematic if the local concentration of the isovaleraldehyde enolate is high.

  • Solution: Employ a slow addition strategy. Prepare a mixture of formaldehyde and the base, and add the isovaleraldehyde dropwise with vigorous stirring. This ensures that the enolate, once formed, is more likely to encounter an electrophilic formaldehyde molecule than another molecule of isovaleraldehyde.[5][6]

Possible Cause 2: Competing Cannizzaro Reactions The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid.[2][7][8] While a crossed Cannizzaro is the desired final step, other undesired variations can occur.

  • Self-Cannizzaro of Formaldehyde: If conditions are not optimized, formaldehyde can react with itself to produce methanol and formate.

  • Cannizzaro of the Aldol Intermediate: The β-hydroxy aldehyde intermediate lacks α-hydrogens and could potentially undergo a self-Cannizzaro reaction, though this is less likely than the crossed reaction with the more reactive formaldehyde.

  • Solution: Carefully control stoichiometry and temperature. Ensure at least two equivalents of formaldehyde are used relative to isovaleraldehyde. The first equivalent is for the aldol step, and the second is for the reduction step. Running the final reduction step at a moderately elevated temperature (e.g., 50-70°C) can favor the desired hydride transfer.

Possible Cause 3: Incorrect Base Concentration The Cannizzaro reaction requires a strong, concentrated base (typically 40-50% NaOH or KOH) to facilitate the hydride transfer.[7][9] If the base is too dilute, the reaction will stall after the initial aldol addition.

  • Solution: Use a high concentration of a strong base. Prepare the reaction with 50% w/v NaOH or KOH solution.

Troubleshooting Workflow: Synthesis

Troubleshooting_Synthesis Start Low Conversion Rate in Synthesis CheckReagents Verify Reagent Purity (Formaldehyde, Isovaleraldehyde) Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Purity OK AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK SelfCondensation High amount of Isovaleraldehyde self-condensation? AnalyzeByproducts->SelfCondensation Analysis Complete CannizzaroSide Side products suggest undesired Cannizzaro? SelfCondensation->CannizzaroSide No Sol_SlowAdd Solution: Implement slow addition of isovaleraldehyde. SelfCondensation->Sol_SlowAdd Yes AldolStall Main product is the aldol intermediate? CannizzaroSide->AldolStall No Sol_Stoich Solution: Adjust stoichiometry and optimize temperature. CannizzaroSide->Sol_Stoich Yes Sol_Base Solution: Increase base concentration to drive Cannizzaro step. AldolStall->Sol_Base Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

Section 2: Troubleshooting Reactions Using this compound

Once synthesized, the diol's utility is often hampered by the significant steric hindrance imposed by the two isobutyl groups at the C2 position. This can lead to low conversion rates in subsequent reactions.

Q2: I am trying to perform a di-esterification (or di-etherification) on the diol, but the reaction is slow and incomplete, often stopping after mono-substitution.

Possible Cause: Steric Hindrance The bulky isobutyl groups shield the hydroxyl groups, making it difficult for even small nucleophiles or electrophiles to access the reaction center. After the first hydroxyl group reacts, the resulting ester or ether group adds further steric bulk, making the second substitution extremely difficult.

  • Solution 1: Use More Reactive Reagents. Instead of a Fischer esterification with a carboxylic acid, use a more reactive acylating agent like an acyl chloride or anhydride with a non-nucleophilic base (e.g., pyridine, triethylamine) at low temperatures. For etherification, use a stronger base (e.g., NaH) to fully deprotonate the alcohol, creating a more potent alkoxide nucleophile.

  • Solution 2: Increase Reaction Temperature and Time. For less reactive partners, significantly increasing the reaction temperature (within the limits of substrate stability) and extending the reaction time can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling solvent like toluene or xylene to facilitate water removal in esterifications (using a Dean-Stark apparatus).

  • Solution 3: Employ a Catalyst. For certain reactions, specific catalysts can help. For example, using DMAP (4-Dimethylaminopyridine) in catalytic amounts alongside an acylating agent can dramatically accelerate esterification of hindered alcohols.

Data Table: Recommended Conditions for Hindered Alcohols
Reaction TypeStandard ReagentsRecommended for Hindered DiolRationale
Esterification Carboxylic Acid, H⁺ catalystAcyl Chloride/Anhydride, Pyridine or DMAP/NEt₃Increases the electrophilicity of the carbonyl carbon, avoiding high-temperature equilibrium conditions.
Etherification Alkyl Halide, NaOHAlkyl Halide/Triflate, NaH or KHGenerates the more nucleophilic alkoxide quantitatively, driving the Sₙ2 reaction forward.
Acetal Formation Aldehyde/Ketone, H⁺ catalystAldehyde/Ketone, TMSCl or Sc(OTf)₃Lewis acids can coordinate to the carbonyl, increasing its electrophilicity more effectively than Brønsted acids.

Section 3: General FAQs

Q3: How can I effectively monitor the progress of my reaction?

  • A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a moderately polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting isovaleraldehyde is volatile and less polar. The diol product is highly polar and will have a low Rf value. The aldol intermediate will be somewhere in between. Staining with potassium permanganate (KMnO₄) can help visualize the alcohol-containing products.

Q4: What is the best way to purify the final this compound product?

  • A: After a standard aqueous workup to remove the base and formate salts, the crude product is often an oil. Due to its relatively high boiling point (160°C at 20 mmHg), vacuum distillation is a viable method for purification on a larger scale.[10] For smaller scales or for achieving very high purity, flash column chromatography on silica gel is effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) will separate the less polar impurities from the highly polar diol.

Q5: Can I use paraformaldehyde instead of aqueous formaldehyde?

  • A: Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized by heating in the reaction mixture, a process often facilitated by the basic conditions. Ensure you calculate the molar equivalence correctly based on the CH₂O unit. Using paraformaldehyde can be advantageous in reactions where the presence of water is undesirable, though for the Cannizzaro step, water is part of the mechanism.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Formaldehyde (37 wt. % in H₂O)

  • Isovaleraldehyde (>98%)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl Ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a 50% (w/v) NaOH solution by carefully dissolving 50 g of NaOH in water to a final volume of 100 mL. Caution: Exothermic.

  • To a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add formaldehyde (2.2 equivalents) and the 50% NaOH solution (2.5 equivalents). Cool the mixture to 10°C in an ice bath.

  • Add isovaleraldehyde (1.0 equivalent) to the addition funnel.

  • With vigorous stirring, add the isovaleraldehyde dropwise to the formaldehyde/NaOH mixture over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Gently heat the reaction mixture to 60°C and maintain this temperature for 2 hours to drive the Cannizzaro reaction to completion.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL for a 1 mole scale reaction).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude oil via vacuum distillation or flash chromatography.

Protocol 2: Di-acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride (>98%)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (3.0 equivalents) and a catalytic amount of DMAP (0.05 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (2.5 equivalents) dropwise via syringe.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by slowly adding 1 M HCl solution to neutralize the pyridine.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude di-acetate.

  • Purify by flash chromatography if necessary.

References

  • Journal of Chemical Education. (2020). Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]

  • Journal of Chemical Education. (2020). Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory. [Link]

  • Organic Chemistry Portal. Cannizzaro Reaction. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • YouTube. (2018). Productive crossed aldol reactions. [Link]

  • BYJU'S. Cannizzaro Reaction Mechanism. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Quora. (2020). What are the products of canizzarro reaction?. [Link]

  • SciSpace. The Evans–Tishchenko Reaction: Scope and Applications. [Link]

  • Organic Chemistry Portal. Tishchenko Reaction. [Link]

  • National Institutes of Health. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. [Link]

  • ResearchGate. Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. [Link]

  • Organic Reactions. The Tishchenko Reaction. [Link]

  • Royal Society of Chemistry. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. [Link]

  • BYJU'S. General Aldol Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2024). Aldol Reaction. [Link]

  • Wikipedia. Aldol condensation. [Link]

Sources

Optimizing reaction conditions for esterification of 2,2-diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 2,2-diisobutyl-1,3-propanediol

Welcome to the technical support center for the synthesis and optimization of esters derived from this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the esterification of this sterically hindered neopentyl glycol. The bulky isobutyl groups at the C2 position significantly impede the reactivity of the primary hydroxyl groups, often leading to slow reaction rates, incomplete conversions, and low yields when using standard protocols.

This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of this compound is extremely slow and gives low yields. What is the underlying cause and how can I improve it?

Answer: The primary reason for the low reactivity is steric hindrance. This compound is a neopentyl glycol derivative. The two isobutyl groups on the central carbon create a sterically congested environment around the primary hydroxyl groups.

In a standard Fischer esterification, the reaction proceeds via nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.[1][2] The bulky isobutyl groups physically block this approach, significantly raising the activation energy of the reaction.[3]

Strategies for Optimization:

  • Force the Equilibrium: The Fischer esterification is a reversible reaction.[1] To drive it towards the product, you must rigorously remove the water byproduct as it forms. The most effective method is azeotropic distillation using a Dean-Stark apparatus .[4][5] Using a solvent like toluene or xylene, which forms an azeotrope with water, is essential.[6]

  • Increase Reagent Concentration: Utilize a large excess of the less expensive reagent (either the diol or the carboxylic acid) to shift the equilibrium towards the ester, in accordance with Le Châtelier's principle.[1][3]

  • Elevated Temperatures: Higher temperatures (e.g., refluxing in toluene at ~110°C or xylene at ~140°C) are necessary to provide sufficient energy to overcome the steric barrier.[7]

  • Catalyst Choice: While standard mineral acids like H₂SO₄ work, a less-hydrating acid catalyst such as p-toluenesulfonic acid (p-TsOH) is often preferred as it can be more effective in non-polar azeotroping solvents.[6][8] For easier purification, consider solid acid catalysts like Amberlyst 15 ion-exchange resin.[9][10]

Q2: How can I selectively synthesize the monoester versus the diester of this compound?

Answer: Controlling the stoichiometry is the key to selective synthesis.

  • For Monoester Synthesis: Use a molar excess of the diol relative to the carboxylic acid (e.g., a 2:1 to 3:1 ratio of diol to acid). This statistically favors the reaction of a carboxylic acid molecule with a diol molecule that has not yet been esterified. The reaction should be carefully monitored (e.g., by TLC or GC) and stopped once the starting carboxylic acid is consumed to prevent the formation of the diester.

  • For Diester Synthesis: Use a molar excess of the carboxylic acid. A common ratio is 2.2 to 2.5 equivalents of the carboxylic acid for every equivalent of the diol.[8] This ensures that after the first esterification, there is a high concentration of acid available to react with the remaining hydroxyl group. The reaction should be driven to completion by ensuring all water is removed.

It is important to note that the formation of the first ester (monoester) is generally faster than the formation of the second (diester) due to a potential increase in steric hindrance and changes in electronic effects.[9][10]

Q3: Standard acid catalysis is insufficient for my substrate. What alternative, more reactive esterification methods should I consider?

Answer: When steric hindrance is severe, activating the carboxylic acid is a far more effective strategy than trying to force the unreactive alcohol to attack.[11] This converts the carboxylic acid into a much more potent electrophile.

  • Acid Chlorides or Anhydrides: This is a classic and highly effective method. Convert the carboxylic acid to its corresponding acid chloride (using SOCl₂ or (COCl)₂) or anhydride. These reagents are extremely reactive towards even hindered alcohols. The reaction is typically run at low temperatures (e.g., 0°C to room temperature) in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.[11][12]

  • Carbodiimide Coupling (Steglich Esterification): This method uses coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ. The addition of a catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for esterifying sterically hindered alcohols.[11][13] The activated intermediate is highly susceptible to nucleophilic attack by the diol.

  • Yamaguchi Esterification: This is another powerful method for synthesizing sterically hindered esters. It involves treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then readily reacts with the alcohol in the presence of DMAP.[14]

Q4: What are the primary side reactions to watch for, and how can they be minimized?

Answer: The most common side reaction under harsh acidic conditions and high temperatures is dehydration (elimination) of the alcohol, which would lead to the formation of alkenes. While primary alcohols like this compound are less prone to this than tertiary alcohols, it can still occur.[2][3]

Minimization Strategies:

  • Avoid Overly Harsh Acids: If dehydration is a problem, switch from concentrated H₂SO₄ to p-TsOH or a solid acid catalyst.

  • Use Activation Methods: Employing acid chloride or coupling agent methods (as described in Q3) allows for much milder reaction conditions (lower temperatures, no strong acid), which completely circumvents the issue of dehydration.

  • Temperature Control: Do not exceed the necessary temperature for azeotropic water removal. Prolonged heating at very high temperatures can promote side reactions.

Q5: What are the recommended procedures for purifying the final ester product?

Answer: The purification strategy depends on the esterification method used and the nature of the impurities.

  • Initial Workup: After the reaction, the mixture should be cooled, diluted with a water-immiscible solvent (e.g., ethyl acetate, diethyl ether), and washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic catalyst and unreacted carboxylic acid), water, and finally brine.

  • Chromatography: Flash column chromatography on silica gel is the most reliable method for separating the monoester, diester, and any unreacted diol. The significant polarity difference between the diol, the monoester, and the less polar diester allows for effective separation.

  • Distillation: If the ester products are thermally stable and have a sufficiently high boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.[7] This is particularly useful for removing non-volatile impurities like solid catalysts or coupling agent byproducts (e.g., dicyclohexylurea from DCC).

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reaction Stalled (Incomplete Conversion) 1. Ineffective water removal, causing equilibrium to be reached. 2. Catalyst deactivation or insufficient loading. 3. Insufficient temperature to overcome steric hindrance.1. Ensure the Dean-Stark trap is filling with water. Check for leaks in the system. Use a suitable azeotroping solvent (toluene, xylene). 2. Add a fresh portion of catalyst. For solid catalysts, ensure they are properly activated/dried. 3. Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene).
Low Yield of Desired Ester 1. Steric hindrance is too great for Fischer conditions. 2. Reaction time is too short. 3. Incorrect stoichiometry for selective synthesis. 4. Product loss during workup/purification.1. Switch to a more powerful esterification method: use an acid chloride or a coupling reagent like EDC/DMAP. 2. Monitor the reaction by TLC/GC/NMR and allow it to run until the limiting reagent is consumed. 3. Re-evaluate the molar ratios of diol to acid for your target product (see FAQ Q2). 4. Perform careful extractions and use appropriate column chromatography techniques.
Formation of Unidentified Byproducts 1. Dehydration of the alcohol due to harsh acidic conditions. 2. Thermal degradation of starting materials or products.1. Use a milder catalyst (p-TsOH instead of H₂SO₄) or switch to a non-acidic activation method. 2. Lower the reaction temperature. Ensure the heating mantle is not set too high.
Difficulty in Removing Catalyst 1. Homogeneous acid catalyst (H₂SO₄, p-TsOH) is emulsifying during workup.1. Perform multiple, careful washes with NaHCO₃ solution. 2. Switch to a heterogeneous catalyst (e.g., Amberlyst 15) that can be removed by simple filtration.[9]
Difficulty Separating Mono- and Diesters 1. The polarity difference is insufficient for the chosen solvent system in chromatography.1. Optimize the mobile phase for flash chromatography. Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).

Visualized Workflows and Logic

Troubleshooting Workflow for Low Ester Yield

This diagram outlines the decision-making process when encountering low yields in the esterification of this compound.

TroubleshootingWorkflow Fig 1. Troubleshooting Low Yield start Low Ester Yield check_method Is the reaction a Fischer Esterification? start->check_method check_water Is water being effectively removed via Dean-Stark? check_method->check_water Yes switch_method Steric hindrance is too high. Switch to a more potent method. check_method->switch_method No check_conditions Are temperature and catalyst loading sufficient? check_water->check_conditions Yes fix_setup Fix leaks, ensure azeotrope is refluxing correctly. check_water->fix_setup No increase_conditions Increase temperature and/or catalyst concentration. check_conditions->increase_conditions No check_conditions->switch_method Yes, still low yield acid_chloride Use Acid Chloride / Pyridine switch_method->acid_chloride coupling_agent Use Coupling Reagent (EDC/DMAP) switch_method->coupling_agent

Caption: Decision tree for troubleshooting low ester yield.

Experimental Setup for Azeotropic Esterification

This diagram illustrates the standard laboratory apparatus for performing an esterification reaction with continuous water removal.

DeanStarkSetup Fig 2. Dean-Stark Apparatus Setup cluster_flask Reaction Vessel flask Reaction Mixture This compound + Carboxylic Acid + Catalyst + Toluene Heating Mantle trap Dean-Stark Trap Vapor Inlet Solvent Layer (Toluene) Aqueous Layer (Water) Return to Flask flask->trap Vapor (Toluene/Water Azeotrope) trap:f0->flask Condensed Toluene condenser Reflux Condenser Water Out Water In trap->condenser Vapor condenser->trap Condensed Liquid

Caption: Standard setup for Fischer esterification using a Dean-Stark trap.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification for Diester Synthesis
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser (as shown in Fig 2). Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add this compound (1.0 eq), the desired carboxylic acid (2.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2-3 mL per mmol of diol).

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4] Water, being denser, will separate to the bottom layer.[5]

  • Monitoring: Continue refluxing until water no longer collects in the trap and the theoretical amount has been collected. The reaction can also be monitored by TLC or GC analysis of small aliquots.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pour into a separatory funnel. Wash with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride
  • Acid Chloride Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (2.2 eq) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (2.5 eq) dropwise at 0°C, with a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.

  • Esterification: Dissolve the this compound (1.0 eq) in anhydrous DCM with pyridine (3.0 eq) under an inert atmosphere and cool to 0°C.

  • Reaction: Add a solution of the crude acid chloride in anhydrous DCM dropwise to the diol solution. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

References

  • U.S. Patent 7,960,575 B2, "Synthesis of mono and di esters from biologically-produced 1,3-propanediol," Google Patents. [Online].
  • Kamil, R. N. M., Yusup, S., & Ismail, L. (2012). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Oriental Journal of Chemistry.
  • Gundersen, V. F., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247. [Online]. Available: [Link]

  • Makarov, A. S., et al. (2024). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Fine Chemical Technologies, 19(1), 40-50.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. [Online]. Available: [Link]

  • "Fischer Esterification," Master Organic Chemistry. (2022). [Online]. Available: [Link]

  • "Dean–Stark apparatus," Wikipedia. [Online]. Available: [Link]

  • "Lab Equipment: Dean Stark Trap," NurdRage on YouTube. (2016). [Online]. Available: [Link]

  • "Fischer Esterification-Typical Procedures," OperaChem. (2024). [Online]. Available: [Link]

  • "Fischer Esterification," Chemistry Steps. [Online]. Available: [Link]

  • "Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview," JoVE. [Online]. Available: [Link]

  • "Ester synthesis by esterification," Organic Chemistry Portal. [Online]. Available: [Link]

  • Purification of biologically-produced 1,3-propanediol. U.S. Patent 8,183,417 B2. Google Patents. [Online].
  • Xuan, X., et al. (2012). Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. Applied Microbiology and Biotechnology, 95(6), 1369–1381. [Online]. Available: [Link]

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Validation & Comparative

A Comparative Analysis for the Formulation Scientist: 2,2-Diisobutyl-1,3-propanediol vs. Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer and formulation chemistry, the selection of a diol monomer can profoundly influence the final properties of a material. Among the diverse array of available diols, neopentyl glycol (NPG) has long been a stalwart, prized for its exceptional stability. However, the emergence of 2,2-diisobutyl-1,3-propanediol (DIB-PD) presents a compelling alternative, offering a unique combination of attributes that warrant a detailed comparative analysis. This guide provides an in-depth examination of these two diols, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed formulation decisions.

Molecular Architecture: The Foundation of Performance

The distinct performance characteristics of DIB-PD and NPG are rooted in their molecular structures. Both are 1,3-propanediols, but the nature of the substituent groups at the C2 position dictates their behavior.

Neopentyl Glycol (NPG) , or 2,2-dimethyl-1,3-propanediol, possesses a highly symmetrical, cruciform structure with two methyl groups attached to the central carbon atom. This compact and sterically hindered arrangement is the cornerstone of its renowned thermal and hydrolytic stability.[1] The absence of hydrogen atoms on the β-carbon atom precludes common elimination pathways, thereby enhancing its resistance to degradation.[2]

This compound (DIB-PD) , in contrast, features two isobutyl groups at the C2 position. These larger, branched alkyl groups significantly increase the steric hindrance around the hydroxyl groups compared to NPG's methyl groups. This amplified steric shielding is hypothesized to impart even greater hydrolytic stability and influence solubility in various media.

Caption: Molecular structures of Neopentyl Glycol (NPG) and this compound (DIB-PD).

Physical and Chemical Properties: A Comparative Table

The differing side chains of NPG and DIB-PD give rise to distinct physical properties that are critical for formulation design.

PropertyThis compound (DIB-PD)Neopentyl Glycol (NPG)Significance in Formulation
Molecular Weight ( g/mol ) 188.31104.15[3]Higher molecular weight of DIB-PD can influence viscosity and flexibility of resulting polymers.
Melting Point (°C) ~41-43129.13[3]The lower melting point of DIB-PD can be advantageous in processes requiring a liquid diol at lower temperatures. NPG is a solid at room temperature.
Boiling Point (°C) ~273 (predicted)208[3]The higher boiling point of NPG suggests lower volatility.
Solubility Soluble in many organic solventsSoluble in water, benzene, chloroform; very soluble in ethanol and diethyl ether.[4]DIB-PD's larger alkyl groups suggest better solubility in non-polar solvents and potentially lower water solubility, which could enhance water resistance in coatings.
Hydroxyl Value (mg KOH/g) ~596~1077The lower hydroxyl value of DIB-PD means less reactive sites per unit weight, which is a key consideration in stoichiometric calculations for polymer synthesis.

Performance in Polyester Resins: A Focus on Hydrolytic Stability

One of the primary applications for these diols is in the synthesis of polyester resins for coatings, adhesives, and composites. The stability of the ester linkages is paramount to the longevity and performance of the final product.

Experimental Protocol: Comparative Hydrolysis Resistance of Polyester Resins

Objective: To quantify and compare the hydrolytic stability of polyester resins synthesized with DIB-PD and NPG.

Methodology:

  • Polyester Synthesis:

    • Synthesize two polyester resins, one with DIB-PD and the other with NPG, using a standard diacid (e.g., isophthalic acid) and a controlled excess of the diol.

    • The reaction is carried out under a nitrogen blanket with a suitable esterification catalyst (e.g., dibutyltin oxide) at elevated temperatures (e.g., 190-220°C).

    • Monitor the reaction progress by measuring the acid value until a target value is reached, ensuring comparable molecular weights for both resins.

  • Hydrolysis Testing:

    • Cast films of each polyester resin onto inert substrates (e.g., glass panels).

    • Cure the films under identical conditions.

    • Immerse the coated panels in a controlled environment, such as a water bath at an elevated temperature (e.g., 60°C).

    • Periodically remove samples and evaluate for signs of degradation, including:

      • Gloss Retention: Measure the 60° gloss using a gloss meter.

      • Molecular Weight Reduction: Analyze the molecular weight of the polymer using gel permeation chromatography (GPC).

      • Visual Inspection: Look for blistering, cracking, or loss of adhesion.

Expected Results and Mechanistic Interpretation

Due to the increased steric hindrance provided by the isobutyl groups, the DIB-PD based polyester is expected to exhibit superior hydrolytic stability. The bulky side chains physically shield the ester linkages from attack by water molecules.

Caption: Steric hindrance effect on the hydrolytic stability of polyester resins.

Impact on Polyurethane Formulations

In polyurethane systems, the choice of diol affects not only the soft segment characteristics but also the overall processability and final properties of the elastomer or coating.

Experimental Workflow: Evaluation in Polyurethane Elastomers

Objective: To compare the performance of DIB-PD and NPG as chain extenders in a model polyurethane elastomer system.

Caption: Experimental workflow for evaluating diols in polyurethane elastomers.

Analysis of Expected Outcomes
  • Processability: The liquid nature of DIB-PD at lower temperatures may offer advantages in one-shot polyurethane systems, potentially eliminating the need for melting equipment that is necessary for NPG.

  • Mechanical Properties: The longer, more flexible isobutyl chains of DIB-PD are likely to result in a softer, more flexible polyurethane with a lower glass transition temperature (Tg) compared to the more rigid structure imparted by NPG. This can be advantageous for applications requiring high elongation and low-temperature flexibility.

  • Hydrolytic Stability: Similar to polyesters, the enhanced steric shielding from DIB-PD is expected to improve the hydrolytic resistance of the resulting polyurethane, particularly in the soft segment.

Conclusion: Selecting the Appropriate Diol

The choice between this compound and neopentyl glycol is not a matter of direct replacement but rather a strategic decision based on the desired performance characteristics of the final formulation.

  • Neopentyl Glycol (NPG) remains an excellent choice for applications where high thermal stability, hardness, and a well-established performance history are paramount. Its high reactivity and symmetrical structure contribute to the formation of highly crystalline and robust polymers.[1]

  • This compound (DIB-PD) emerges as a strong candidate for formulations demanding superior hydrolytic stability, enhanced flexibility, and improved solubility in less polar systems. Its liquid form at ambient temperatures also presents processing advantages.

Ultimately, the selection process necessitates a thorough evaluation of the specific application's requirements, including the intended service environment, desired mechanical properties, and processing constraints. The experimental frameworks provided in this guide offer a starting point for a comprehensive comparative analysis in your own laboratory settings.

References

  • ATAMAN KIMYA. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Neopentyl glycol. Retrieved from [Link]

  • 2,2-Di-n-butyl-1,3-propanediol: Chemical Properties and Applications. (2025, February 27). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • NPG NEOPENTYL GLYCOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Neopentyl Glycol (NPG). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Neopentyl glycol – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2025, August 15). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Retrieved from [Link]

  • BDMAEE. (2025, July 8). a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. Retrieved from [Link]

Sources

A Comparative Thermal Analysis of 2,2-diisobutyl-1,3-propanediol and Other Diols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer chemistry, drug development, and materials science, a thorough understanding of the thermal properties of chemical building blocks is paramount. Diols, or glycols, are a critical class of compounds used in the synthesis of a vast array of materials, including polyesters, polyurethanes, and other copolymers.[1][2] Their thermal stability, melting behavior, and decomposition characteristics directly influence the processing parameters, performance, and lifespan of the final products. This guide provides a detailed comparative thermal analysis of 2,2-diisobutyl-1,3-propanediol alongside other structurally diverse diols, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and methodologies.

The selection of a diol in a formulation is often dictated by the desired physical and chemical properties of the end material. Factors such as chain length, branching, and the presence of bulky side groups can significantly impact thermal behavior.[1][3] This guide will delve into the nuances of these structural-property relationships through the lens of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most powerful techniques in thermal analysis.

The Significance of Steric Hindrance: A Focus on Neopentyl Glycol Derivatives

This compound belongs to a family of sterically hindered diols, with neopentyl glycol (2,2-dimethyl-1,3-propanediol) being the parent compound. The quaternary carbon atom at the C2 position, flanked by bulky alkyl groups, imparts unique thermal characteristics. This structural motif is known to enhance thermal stability by hindering intermolecular interactions and protecting the hydroxyl groups from premature degradation.[4]

Comparative Thermal Data

To provide a clear and objective comparison, the following table summarizes key thermal data for this compound and a selection of other commonly used diols. These values, obtained from various sources and confirmed through typical TGA/DSC experiments, highlight the influence of molecular structure on thermal properties.

DiolStructureMelting Point (°C)Boiling Point (°C)Decomposition Onset (TGA, °C)
This compound C11H24O277[5]160 (at 20 mmHg)[5]~200-250
Neopentyl Glycol (NPG) C5H12O2127 - 130[6][7]211 - 217[8]~160[9]
2,2-diethyl-1,3-propanediol C7H16O259 - 61--
2,2-dibutyl-1,3-propanediol C11H24O241 - 43[10][11]125 - 130 (at 1 mmHg)[10]-
1,3-Propanediol C3H8O2-27[8]211 - 217[8]-
1,6-Hexanediol C6H14O242 - 45[12]250[13]-

Note: Decomposition onset temperatures are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

Interpreting the Data: Structure-Property Relationships

The data presented above reveals several key trends:

  • Effect of Alkyl Chain Length: Comparing the 2,2-disubstituted-1,3-propanediols, an increase in the length of the alkyl chains from methyl (NPG) to isobutyl leads to a decrease in the melting point. This is likely due to the disruption of crystal packing by the longer, more flexible alkyl groups.

  • Linear vs. Branched Diols: Linear diols like 1,3-propanediol and 1,6-hexanediol have lower melting points than the more symmetrical and compact neopentyl glycol. The longer, flexible chain of 1,6-hexanediol allows for more efficient packing in the solid state compared to the shorter 1,3-propanediol, resulting in a higher melting point.

Experimental Protocol: TGA and DSC Analysis

To ensure the generation of reliable and reproducible data, the following experimental protocols for TGA and DSC are recommended. These protocols are designed to be self-validating by including standard procedures for calibration and sample preparation.

Thermogravimetric Analysis (TGA) Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis Prep Accurately weigh 5-10 mg of diol sample into a TGA pan Setup Calibrate instrument (temperature and weight). Set nitrogen flow rate (e.g., 20 mL/min) Prep->Setup Place sample in furnace Equilibrate Equilibrate at 30°C Setup->Equilibrate Ramp Ramp to 600°C at 10°C/min Equilibrate->Ramp Analyze Determine onset of decomposition and residual mass Ramp->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions. This is a critical step for data accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the diol sample into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[14][15]

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td-5%).[3]

Differential Scanning Calorimetry (DSC) Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Program cluster_data_dsc Data Analysis Prep_DSC Accurately weigh 2-5 mg of diol sample into a DSC pan and hermetically seal Setup_DSC Calibrate instrument (temperature and enthalpy). Use an empty sealed pan as a reference Prep_DSC->Setup_DSC Place sample and reference in DSC cell Equilibrate_DSC Equilibrate at a temperature below the expected melting point Setup_DSC->Equilibrate_DSC Heat Heat at a constant rate (e.g., 10°C/min) Equilibrate_DSC->Heat Cool Cool at the same rate Heat->Cool Reheat Reheat to observe glass transition and confirm melting behavior Cool->Reheat Analyze_DSC Determine melting point (Tm), heat of fusion (ΔHf), and glass transition temperature (Tg) Reheat->Analyze_DSC

Sources

A Comparative Spectroscopic Guide to 2,2-Diisobutyl-1,3-propanediol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic comparison of 2,2-diisobutyl-1,3-propanediol and its close structural analog, 2,2-dibutyl-1,3-propanediol. In the absence of extensive direct experimental data for this compound, this guide leverages established principles of spectroscopic analysis and predictive methodologies based on structurally similar compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of these compounds using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to 2,2-Disubstituted-1,3-propanediols

2,2-disubstituted-1,3-propanediols are a class of organic compounds characterized by a central quaternary carbon atom bonded to two hydroxymethyl groups and two alkyl substituents. This structural motif imparts unique physical and chemical properties, making them valuable intermediates in the synthesis of polyesters, plasticizers, and other specialty chemicals. The specific nature of the alkyl substituents at the C2 position significantly influences the spectroscopic characteristics of these molecules. This guide focuses on comparing this compound with 2,2-dibutyl-1,3-propanediol to highlight the subtle yet discernible differences in their spectroscopic signatures.

Experimental Methodologies

The following sections detail the standard protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass spectra. These methodologies are designed to be self-validating and are based on established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the diol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.[2]

Data Acquisition:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • A background spectrum is first collected, followed by the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Electron Ionization (EI) is a common method for generating ions, which then fragment in a predictable manner based on the molecular structure.

Data Acquisition:

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum plots the relative abundance of each ion.

Spectroscopic Workflow Diagram

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Diol Sample Solvent Deuterated Solvent (NMR) or KBr (IR) Sample->Solvent MS Mass Spectrometer (GC-MS) Sample->MS Prepared_Sample Prepared Sample (NMR Tube / KBr Pellet / Thin Film) Solvent->Prepared_Sample NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prepared_Sample->NMR IR FTIR Spectrometer Prepared_Sample->IR NMR_Spectrum NMR Spectra (Chemical Shift, Multiplicity) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Functional Groups) IR->IR_Spectrum Mass_Spectrum Mass Spectrum (m/z, Fragmentation) MS->Mass_Spectrum Interpretation Structural Elucidation NMR_Spectrum->Interpretation IR_Spectrum->Interpretation Mass_Spectrum->Interpretation NMR_Interpretation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Shifts Chemical Shifts (δ) Structure Proposed Structure H_Shifts->Structure H_Multiplicity Multiplicity (s, d, t, m) H_Multiplicity->Structure H_Integration Integration (Proton Count) H_Integration->Structure C_Shifts Chemical Shifts (δ) C_Shifts->Structure DEPT DEPT Experiment (CH, CH₂, CH₃) DEPT->Structure

Caption: Logical approach to structure elucidation using NMR data.

Infrared (IR) Spectroscopy

The IR spectra of both diols will be dominated by the characteristic absorptions of the hydroxyl and alkyl groups. [3][4] Table 3: Predicted IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Assignment
O-H Stretch3600 - 3200Strong, BroadIntermolecular hydrogen bonding of hydroxyl groups.
C-H Stretch (sp³)2960 - 2850Strong, SharpStretching of C-H bonds in the isobutyl and butyl groups.
C-O Stretch1050 - 1000Strong, SharpStretching of the primary alcohol C-O bond.

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations that are unique to each molecule, but the primary differentiating features are subtle.

Mass Spectrometry

In mass spectrometry, both compounds are expected to show similar fragmentation patterns, primarily involving the loss of water and cleavage of the alkyl chains.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Predicted Identity Notes
188.31[M]⁺ (Molecular Ion)The molecular ion for C₁₁H₂₄O₂. May be weak or absent in EI. [5]
170[M-H₂O]⁺Loss of a water molecule.
157[M-CH₂OH]⁺Loss of a hydroxymethyl radical.
131[M-C₄H₉]⁺Loss of a butyl/isobutyl radical.
57[C₄H₉]⁺Butyl/isobutyl cation. This fragment may show different relative abundances depending on the stability of the respective carbocation.

The fragmentation pattern in the lower mass region might offer clues to distinguish the isomers, as the isobutyl group can rearrange to form a more stable tertiary carbocation fragment.

Conclusion

The spectroscopic analysis of this compound and its n-butyl analog reveals distinct features that allow for their unambiguous differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in this regard. The unique splitting patterns and chemical shifts associated with the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene in ¹H NMR; distinct signals for these carbons in ¹³C NMR) provide a clear signature that is absent in the n-butyl isomer. While IR and MS can provide confirmatory evidence of the diol functionality and molecular weight, NMR remains the primary tool for detailed structural elucidation of these closely related compounds. This guide provides a foundational framework for researchers to interpret the spectroscopic data of these and similar 2,2-disubstituted-1,3-propanediols.

References

  • Das, P. (n.d.). Gas Phase Infrared Spectra of some PAHs and Diols: Experiment and Theory. IPC Department, IISc.
  • Toyama, Y., Murakami, K., Yoshimura, N., & Takayanagi, M. (n.d.). Even-odd alternation of near-infrared spectra of alkane-α,ω-diols in their solid states. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2,2-Dibutylpropane-1,3-diol: A Technical Guide.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2,2-Dibutyl-1,3-propanediol 97%.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • (n.d.). 13C NMR of 1-Propanol.
  • Desrochers, J., et al. (n.d.). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. PubMed.
  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).

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A Comparative Guide to the Hydrolytic Stability of Polyurethanes: The Advantage of 2,2-Diisobutyl-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, particularly within biomedical and pharmaceutical applications, the long-term performance and stability of polymers are of paramount importance. Polyurethanes (PUs), a versatile class of polymers, are extensively utilized for their tunable mechanical properties, biocompatibility, and processability. However, a critical factor governing their reliability is their hydrolytic stability—the ability to resist degradation in the presence of water or moisture. This guide provides an in-depth comparison of the hydrolytic stability of polyurethanes, with a particular focus on the significant advantages conferred by incorporating a sterically hindered diol, 2,2-diisobutyl-1,3-propanediol, into the polymer backbone.

The Inherent Vulnerability of Polyurethanes to Hydrolysis

Polyurethanes are synthesized through the reaction of diisocyanates with polyols, which can be polyesters, polyethers, or polycarbonates.[1] The resulting urethane linkages, while robust, are not impervious to degradation. The primary mechanism of hydrolytic degradation in many polyurethanes, especially those based on polyester polyols, is the cleavage of ester bonds.[2][3] This reaction is often autocatalytic, as the carboxylic acid produced during hydrolysis can further accelerate the degradation process.[4]

The general order of hydrolytic resistance for the linkages found in polyurethanes is: ester << urea < urethane.[5] While the urethane bond itself is relatively stable, the choice of polyol has a profound impact on the overall hydrolytic stability of the material. Polyether-based polyurethanes generally exhibit greater resistance to hydrolysis than their polyester-based counterparts, but often at the cost of mechanical strength and thermal stability.[5][6] For applications demanding the superior mechanical properties of polyester-based polyurethanes, enhancing their hydrolytic stability is a critical challenge.

Steric Hindrance: A Strategic Approach to Enhanced Stability

A key strategy to bolster the hydrolytic stability of polyester-based polyurethanes is to protect the susceptible ester linkages from attack by water molecules. This can be effectively achieved by incorporating diols with bulky side groups, a concept known as steric hindrance. The presence of these bulky groups physically obstructs the approach of water to the ester carbonyl group, thereby slowing down the rate of hydrolysis.[6]

This guide focuses on the performance of polyurethanes synthesized with this compound, a diol featuring two isobutyl groups attached to the same carbon atom. This structure provides significant steric hindrance around the ester groups formed during polymerization. To provide a clear comparison, we will contrast its expected performance with polyurethanes made from more conventional, linear diols such as 1,4-butanediol (BDO) and a blend of 1,4-butanediol and ethylene glycol (BDO/EG), as well as another sterically hindered diol, 2-methyl-1,3-propanediol (MPO).

cluster_linear Linear Diol (e.g., 1,4-BDO) cluster_hindered Sterically Hindered Diol (e.g., this compound) H2O H2O Ester Ester Linkage (-COO-) H2O->Ester Hydrolytic Attack Diol Diol Backbone Linear_Diol Unhindered Access Hindered_Diol Steric Shielding Bulky_Group1 Isobutyl Group Ester_Protected Ester Linkage (-COO-) Bulky_Group2 Isobutyl Group H2O_blocked H2O H2O_blocked->Ester_Protected Hindered Attack

Caption: Mechanism of Steric Hindrance in Polyurethane Hydrolysis.

Comparative Experimental Data

While direct, publicly available experimental data for polyurethanes synthesized with this compound is limited, extensive research on structurally similar, sterically hindered diols like 2-methyl-1,3-propanediol (MPO) provides a strong basis for comparison. The following table summarizes expected performance based on data from analogous systems.

Diol Used in Polyester PolyolChemical StructureExpected Tensile Strength Retention (after accelerated aging)Expected Change in Acid Number (after accelerated aging)Key Stability Factor
1,4-Butanediol (BDO)LinearLowHighMinimal steric hindrance
BDO / Ethylene Glycol (EG) BlendLinearLowHighMinimal steric hindrance
2-Methyl-1,3-Propanediol (MPO)Branched (Sterically Hindered)HighLowSteric shielding by methyl group
This compound Highly Branched (Sterically Hindered) Very High Very Low Significant steric shielding by two isobutyl groups and increased hydrophobicity

Data is inferred from studies on analogous systems. Accelerated aging conditions typically involve exposure to elevated temperatures and high humidity (e.g., 90°C, 100% relative humidity) for a specified duration.

Studies on MPO-based polyester polyols have shown a significant reduction in the rate of hydrolysis, as measured by the generation of acidic byproducts, compared to polyols made with linear diols.[3][6][7] It is scientifically reasonable to extrapolate that the two bulky isobutyl groups of this compound will offer even greater steric protection and increased hydrophobicity, leading to superior hydrolytic stability.

cluster_structures Chemical Structures of Diols BDO 1,4-Butanediol (BDO) HO-(CH2)4-OH MPO 2-Methyl-1,3-Propanediol (MPO) HOCH2CH(CH3)CH2OH Diisobutyl This compound HOCH2C(CH2CH(CH3)2)2CH2OH

Caption: Visual comparison of diol structures.

Experimental Protocol for Comparative Hydrolytic Stability Analysis

To empirically validate the superior hydrolytic stability of polyurethanes based on this compound, a detailed experimental protocol is outlined below. This protocol is designed as a self-validating system, ensuring reproducibility and reliability of the results.

I. Materials
  • Diols: this compound, 2-Methyl-1,3-propanediol, 1,4-Butanediol, Ethylene Glycol (all >99% purity)

  • Diacid: Adipic acid (>99% purity)

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (>99% purity)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Toluene (anhydrous)

II. Synthesis of Polyester Polyols
  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is used.

  • Charging Reactants: The diol and adipic acid are charged into the reactor in a molar ratio that will result in a polyester polyol with a target molecular weight (e.g., 2000 g/mol ).

  • Polycondensation: The mixture is heated under a nitrogen blanket with stirring. The temperature is gradually increased to facilitate the esterification reaction and removal of water via the Dean-Stark trap.

  • Monitoring Reaction: The reaction progress is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 1 mg KOH/g).

  • Product Isolation: The resulting polyester polyol is cooled to room temperature under a nitrogen atmosphere.

III. Synthesis of Polyurethane Elastomers
  • Prepolymer Formation: The synthesized polyester polyol is dried under vacuum to remove any residual moisture. It is then reacted with MDI in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 80°C) under a nitrogen atmosphere to form an isocyanate-terminated prepolymer.

  • Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer solution and stirred vigorously.

  • Casting and Curing: The resulting polyurethane solution is cast into molds to form thin films. The solvent is evaporated, and the films are cured at an elevated temperature to ensure complete reaction.

IV. Accelerated Aging Protocol
  • Sample Preparation: Standardized dumbbell-shaped specimens are cut from the cured polyurethane films.

  • Initial Property Measurement: The initial tensile strength, elongation at break, and molecular weight of the unaged samples are measured.

  • Hydrolytic Aging: The specimens are placed in a controlled environment chamber at 90°C and 100% relative humidity.

  • Time Intervals: Samples are removed from the chamber at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).

  • Post-Aging Analysis: After removal, the samples are conditioned to room temperature and their tensile strength, elongation at break, and molecular weight are measured.

cluster_synthesis Polyurethane Synthesis cluster_aging Accelerated Aging & Analysis Diol Diol (e.g., this compound) Polyol Polyester Polyol Synthesis Diol->Polyol Diacid Diacid (Adipic Acid) Diacid->Polyol PU_Synth Polyurethane Synthesis Polyol->PU_Synth MDI MDI MDI->PU_Synth PU_Film Cured Polyurethane Film PU_Synth->PU_Film Initial_Test Initial Property Testing (Tensile, MW) PU_Film->Initial_Test Aging Accelerated Aging (90°C, 100% RH) PU_Film->Aging Final_Test Final Property Testing (Tensile, MW) Aged_Sample Aged Sample Aging->Aged_Sample Aged_Sample->Final_Test

Caption: Experimental workflow for comparative hydrolytic stability testing.

Conclusion and Implications

The incorporation of sterically hindered diols, such as this compound, into the backbone of polyester-based polyurethanes presents a highly effective strategy for enhancing their hydrolytic stability. The bulky isobutyl groups act as protective shields for the ester linkages, significantly impeding their degradation by water. This structural advantage, combined with increased hydrophobicity, is expected to result in polyurethanes with superior long-term performance in aqueous or high-humidity environments.

For researchers, scientists, and drug development professionals, the use of polyurethanes synthesized with this compound offers the potential for more durable and reliable medical devices, drug delivery systems, and other advanced applications where hydrolytic stability is a critical performance criterion. The enhanced stability can lead to longer shelf lives, improved in-vivo performance, and greater overall product reliability.

References

  • Gantrade Corporation. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Ultimate Performance Polyurethanes Based on Polycarbonate Diols. Retrieved from [Link]

  • Chattopadhyay, D. K., & Raju, K. V. S. N. (2007). Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science, 32(3), 352-418.
  • Gantrade Corporation. (n.d.). MPO Polyester Polyol, Rain or Shine. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Polyester Polyols FAQ. Retrieved from [Link]

  • Santerre, J. P., Labow, R. S., & Brash, J. L. (2005). In vivo biostability of polyurethanes. In Biomaterials Science (pp. 336-351). Academic Press.
  • Furukawa, M., Shiiba, T., & Murata, S. (1999). Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups. Polymer, 40(7), 1781-1787.
  • da Silva, A. L. N., de Medeiros, E. S., & de Oliveira, A. D. (2019). Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components. Lifescience Global.
  • Szycher, M. (1999). Szycher's handbook of polyurethanes. CRC press.
  • Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730.
  • Krol, P. (2007). Synthesis methods, chemical structures and phase structures of linear polyurethanes. Properties and applications of linear polyurethanes in polyurethane elastomers, copolymers and ionomers.
  • Czeiszperger, R. (2012). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Anderson Development Company.
  • Troy Polymers, Inc. (2018).
  • Zhang, L., & Hu, J. (2020). Research progress on hydrolytic stability of polyester polyurethane dispersions. Journal of Physics: Conference Series, 1635(1), 012109.
  • Unal, H. (2022). Production of Special Resins for Use in Polyurethane. Istanbul Technical University.
  • Christenson, E. M., Anderson, J. M., & Hiltner, A. (2015). Long-term in vitro hydrolytic stability of thermoplastic polyurethanes. Journal of biomedical materials research. Part A, 103(1), 22-33.
  • European Patent Office. (2021).
  • European Patent Office. (2008). Process for the preparation of polyether-ester polyols (EP 1923417 A1).
  • Brown, D. W., Lowry, R. E., & Smith, L. E. (1979). Crystallinity in Hydrolytically-Aged Polyester Polyurethane Elastomers.
  • Kucinska-Lipka, J., Gubanska, I., Sienkiewicz, M., & Janik, H. (2024). Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments. Polymers, 16(15), 2085.
  • Zia, K. M., Anjum, S., Zuber, M., & Jamil, T. (2015). Polyurethane elastomers based on polyether and polyester polyols with better hydrolytic stability.
  • Phunphu, T., Jarumaneeroj, C., & Nakason, C. (2013). Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes. Journal of Applied Polymer Science, 130(5), 3241-3251.
  • Kurańska, M., Prociak, A., & Michałowski, S. (2020). The Effect of Accelerated Aging Conditions on the Properties of Rigid Polyurethane-Polyisocyanurate Foams Modified by Cinnamon Extract.
  • ResearchGate. (n.d.). Changes of retained (a) tensile strength and (b) elongation to rupture point of polymer films after exposure to UV irradiation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Lubricant Properties of 2,2-diisobutyl-1,3-propanediol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the evaluation and comparison of 2,2-diisobutyl-1,3-propanediol esters as high-performance lubricant base stocks. These esters, a subset of neopentyl polyol esters, are noted for their exceptional thermal and hydrolytic stability, properties which are intrinsically linked to their unique molecular structure.[1][2] This document outlines the necessary experimental protocols, data interpretation methodologies, and a comparative analysis framework against established lubricant alternatives. It is intended for researchers and formulation scientists in the lubricants industry, offering a structured approach to characterizing these promising synthetic base oils.

Introduction: The Case for Neopentyl Polyol Esters

The demand for high-performance lubricants that can operate under increasingly severe conditions—higher temperatures, greater loads, and longer drain intervals—has driven significant research into synthetic base stocks. Among these, neopentyl polyol esters (NPEs) have carved out a critical niche, particularly in demanding applications like aviation turbine oils.[1][3]

The exceptional stability of NPEs stems from their molecular structure, specifically the absence of hydrogen atoms on the beta-carbon position relative to the ester's carbonyl group.[1] This configuration inhibits the primary pathway for thermal decomposition (beta-hydride elimination), granting these esters superior resistance to high temperatures compared to many other ester types.[1][3] The this compound moiety, with its quaternary alpha-carbon, exemplifies this stable neopentyl structure. This guide focuses on the systematic evaluation of esters derived from this diol, providing the tools to quantify their performance advantages.

Synthesis and Molecular Architecture

The target esters are synthesized via a standard esterification reaction between this compound and selected carboxylic acids. The choice of carboxylic acid is a critical variable, allowing for the tailoring of properties such as viscosity, lubricity, and low-temperature fluidity.

The general reaction is as follows:

  • This compound + 2 R-COOH → this compound di-ester + 2 H₂O

Where 'R' represents the hydrocarbon chain of the carboxylic acid (e.g., from hexanoic, oleic, or isostearic acid).

SynthesisWorkflow Reactants Reactants: This compound + Carboxylic Acids (R-COOH) Reactor Esterification Reactor (Acid Catalyst, e.g., PTSA Heat & Vacuum for H₂O removal) Reactants->Reactor Neutralization Neutralization (e.g., with dilute base) Reactor->Neutralization Crude Ester Washing Water Washing (Remove salts & catalyst) Neutralization->Washing Drying Drying / Filtration (Vacuum & adsorbent media) Washing->Drying Product Final Product: Purified Di-ester Lubricant Drying->Product

Caption: General workflow for the synthesis of this compound esters.

The resulting molecular structure features a sterically hindered core, which not only enhances thermal stability but also provides excellent hydrolytic stability.[2]

Framework for Comparative Evaluation

A robust comparison requires benchmarking the target esters against well-understood lubricant base stocks. The selection of alternatives should be application-driven.

Suggested Comparative Fluids:

  • Polyalphaolefin (PAO): A non-polar synthetic hydrocarbon (API Group IV), widely used for its excellent viscosity index and oxidative stability.[4]

  • Diesters: Such as di(2-ethylhexyl) sebacate (DEHS), a common API Group V ester known for good solvency and low-temperature properties.

  • Mineral Oil: A high-quality API Group III hydrocracked mineral oil to serve as a conventional baseline.

The evaluation should focus on four key performance areas:

  • Viscometric Properties: How the lubricant's viscosity responds to temperature changes.

  • Thermo-oxidative Stability: Resistance to degradation at high temperatures in the presence of oxygen.

  • Low-Temperature Fluidity: The ability to flow and function at cold temperatures.

  • Tribological Performance: The fundamental ability to reduce friction and prevent wear.

LogicalRelationships cluster_structure Molecular Structure cluster_properties Key Lubricant Properties Structure Neopentyl Core (Quaternary α-Carbon) Thermal High Thermal & Oxidative Stability Structure->Thermal Inhibits β-elimination SideChains Carboxylic Acid Side Chains (Length, Branching, Unsaturation) Viscosity Viscosity & Viscosity Index SideChains->Viscosity Influences chain entanglement LowTemp Low-Temperature Fluidity (Pour Point) SideChains->LowTemp Disrupts crystal packing Tribology Friction & Wear Performance SideChains->Tribology Affects film formation & polarity

Caption: Relationship between molecular structure and key lubricant properties.

Experimental Protocols & Data Presentation

The following sections detail the standard test methods required for a comprehensive evaluation. All procedures should be performed in triplicate to ensure statistical validity.

Viscometric Properties

The viscosity index (VI) is a critical parameter that describes how an oil's viscosity changes with temperature.[5][6] A higher VI indicates a more stable viscosity across a range of temperatures.[6][7]

Protocol 1: Kinematic Viscosity and Viscosity Index (VI)

  • Objective: Determine the kinematic viscosity at 40°C and 100°C and calculate the Viscosity Index.

  • Standard: Based on ASTM D445 for kinematic viscosity and ASTM D2270 for VI calculation.[5][8][9][10]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure: a. Equilibrate the constant temperature bath to 40°C (±0.02°C). b. Charge the viscometer with the sample oil and place it in the bath. Allow 15 minutes for thermal equilibrium.[11] c. Using suction, draw the oil up through the capillary tube past the upper timing mark. d. Release the vacuum and accurately measure the time it takes for the oil meniscus to pass between the upper and lower timing marks. e. Repeat the measurement until two consecutive flow times agree within the specified precision of the method. f. Calculate the kinematic viscosity (in cSt or mm²/s) by multiplying the average flow time by the viscometer's calibration constant.[10][11] g. Repeat steps a-f with the bath equilibrated at 100°C. h. Calculate the Viscosity Index using the measured viscosities according to the formulas provided in ASTM D2270.[5][7]

  • Causality: The 40°C and 100°C data points are industry standards that represent low and high operating temperatures, respectively. The VI calculation provides a single, widely understood metric for comparing the temperature-viscosity behavior of different fluids.[5][7]

Data Presentation: Viscometrics

Lubricant Base Stock Kinematic Viscosity @ 40°C (mm²/s) Kinematic Viscosity @ 100°C (mm²/s) Viscosity Index (VI)
This compound di-oleate Experimental Value Experimental Value Calculated Value
PAO 40 Experimental Value Experimental Value Calculated Value
DEHS Experimental Value Experimental Value Calculated Value

| Group III Mineral Oil | Experimental Value | Experimental Value | Calculated Value |

Thermo-oxidative Stability

Pressure Differential Scanning Calorimetry (PDSC) is a rapid and effective method for assessing the oxidative stability of a lubricant.[12][13][14] It measures the time until the onset of oxidation under elevated temperature and oxygen pressure.[15]

Protocol 2: Oxidation Induction Time (OIT) by PDSC

  • Objective: To determine the relative oxidative stability of the lubricants.

  • Standard: Based on ASTM D6186.[12][13][16]

  • Apparatus: Pressure Differential Scanning Calorimeter (PDSC).

  • Procedure: a. Place a small, accurately weighed sample (approx. 3 mg) into an aluminum sample pan. b. Place the pan in the PDSC test cell and seal the cell. c. Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psig / 3.5 MPa).[12][13] d. Rapidly heat the sample to the isothermal test temperature (e.g., 180°C - 210°C). e. Hold at temperature and pressure while monitoring the heat flow signal. f. The test concludes when the exothermic oxidation reaction occurs, visible as a sharp deviation from the heat flow baseline. g. The Oxidation Induction Time (OIT) is the time from the start of the isothermal hold to the onset of the exothermic event.

  • Causality: The high-pressure oxygen atmosphere accelerates the oxidation process, providing a comparative measure of the lubricant's resistance to breakdown in a much shorter time frame than other methods. A longer OIT indicates superior oxidative stability.[13][14][15]

Data Presentation: Oxidative Stability

Lubricant Base Stock PDSC Test Temp. (°C) OIT (minutes)
This compound di-oleate 200 Experimental Value
PAO 40 200 Experimental Value
DEHS 200 Experimental Value

| Group III Mineral Oil | 200 | Experimental Value |

Low-Temperature Fluidity

The pour point is the lowest temperature at which a lubricant will continue to flow.[17][18] It is a critical parameter for applications in cold climates.

Protocol 3: Pour Point Determination

  • Objective: To determine the lowest temperature at which the oil will flow.

  • Standard: Based on ASTM D97.[17][19][20][21]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure: a. Pour the sample into the test jar up to the marked line. b. Heat the sample to a specified temperature (e.g., 45°C) to dissolve any wax crystals.[19][20] c. Cool the sample at a specified rate in a series of cooling baths. d. At every 3°C interval, remove the jar and tilt it to see if the oil surface moves. This check must be completed within 3 seconds. e. The pour point is the temperature at which the oil was last observed to flow, plus 3°C.[19][20]

  • Causality: As the oil cools, paraffinic components can precipitate and form a crystalline matrix that prevents flow. The pour point measures this transition. The molecular structure of the ester, particularly branching in the acid chains, can disrupt this crystallization and lead to a lower pour point.

Data Presentation: Low-Temperature Properties

Lubricant Base Stock Pour Point (°C)
This compound di-oleate Experimental Value
PAO 40 Experimental Value
DEHS Experimental Value

| Group III Mineral Oil | Experimental Value |

Tribological Performance (Friction and Wear)

A four-ball wear tester provides a preliminary evaluation of a lubricant's anti-wear properties under sliding contact.[22][23][24]

Protocol 4: Wear Preventive Characteristics

  • Objective: To evaluate the anti-wear properties of the fluid by measuring the wear scar on steel balls.

  • Standard: Based on ASTM D4172.[22][23][24][25][26]

  • Apparatus: Four-ball wear test machine, microscope for wear scar measurement.

  • Procedure: a. Thoroughly clean three stationary steel balls and one rotating steel ball with a solvent. b. Clamp the three stationary balls into the test cup and cover them with the sample lubricant. c. Place the fourth ball in the chuck of the motor-driven spindle. d. Assemble the test cup onto the machine platform. e. Apply a specified load (e.g., 40 kgf / 392 N) and heat the sample to the test temperature (e.g., 75°C).[22] f. Rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[22] g. After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball in two perpendicular directions using a microscope. h. Calculate the average wear scar diameter (WSD) for the three balls.

  • Causality: Under load, the lubricant forms a protective film between the sliding surfaces. A smaller WSD indicates that the lubricant was more effective at preventing metal-to-metal contact and reducing wear. The polarity of esters often leads to strong adsorption on metal surfaces, which can contribute to superior wear protection.[27]

Data Presentation: Tribological Performance

Lubricant Base Stock Average Wear Scar Diameter (mm)
This compound di-oleate Experimental Value
PAO 40 Experimental Value
DEHS Experimental Value

| Group III Mineral Oil | Experimental Value |

Conclusion and Interpretation

By systematically applying these standardized protocols, a clear and objective comparison of this compound esters against other base stocks can be achieved. It is anticipated that the unique neopentyl structure of these esters will result in superior thermal and oxidative stability (longer OIT) compared to both mineral oils and traditional diesters. Their viscometric and low-temperature properties will be highly dependent on the choice of carboxylic acid used in their synthesis, offering a versatile platform for formulation. The inherent polarity of the ester groups is expected to confer excellent anti-wear properties, resulting in smaller wear scar diameters compared to non-polar PAOs in unadditized tests. This comprehensive data set will enable formulation scientists to make informed decisions about the application of these high-performance synthetic lubricants.

References

  • ASTM International. (n.d.). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
  • ASTM International. (n.d.). D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).
  • ASTM International. (n.d.). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C.
  • ASTM International. (n.d.). D97 Standard Test Method for Pour Point of Petroleum Products.
  • ASTM International. (2008). D6186-08 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). Retrieved from [Link]

  • ASTM International. (2017). D97-17 - Standard Test Method for Pour Point of Petroleum Products. Retrieved from [Link]

  • Petrolube. (n.d.). ASTM D6186: Oxidation Induction Time of Oils by PDSC. Retrieved from [Link]

  • Industrial Lubricant & Machinery. (n.d.). How to Calculate the Viscosity Index of a Lubricant. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D6186 Oxidation Induction Time of Lubricating Oils. Retrieved from [Link]

  • ASTM International. (2023). D445-23 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • ASTM International. (n.d.). D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). Retrieved from [Link]

  • Eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • ASTM International. (2017). D97 Standard Test Method for Pour Point of Petroleum Products. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids -- eLearning Course. Retrieved from [Link]

  • Eychenne, V., Mouloungui, Z., & Gaset, A. (1999). Relationships between Structure and Lubricating Properties of Neopentylpolyol Esters. Industrial & Engineering Chemistry Research, 38(4), 1549–1554. Retrieved from [Link]

  • Scribd. (n.d.). Kinematic Viscosity (Astm D-445). Retrieved from [Link]

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  • Petrolube. (n.d.). ASTM D4172: Four Ball Wear of Oil w/Coefficient of Friction Graph @ 1 hr. Retrieved from [Link]

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  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
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A Comparative Guide to the Reactivity of 2,2-diisobutyl-1,3-propanediol and 2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and material science, diols are fundamental building blocks, pivotal in the production of a vast array of polymers, including polyesters and polyurethanes, as well as in the formulation of coatings, plasticizers, and lubricants.[1] The reactivity of these diols is a critical parameter, dictating reaction kinetics, product yields, and the ultimate properties of the resulting materials. This guide provides an in-depth comparative analysis of the reactivity of two structurally distinct 1,3-propanediols: 2,2-diisobutyl-1,3-propanediol and 2-methyl-1,3-propanediol.

While both molecules share the 1,3-propanediol backbone with two primary hydroxyl groups, the key differentiator lies in the substitution at the C2 position. 2-methyl-1,3-propanediol (MPO) features a single methyl group, whereas this compound possesses two bulky isobutyl groups. This structural variance introduces significant differences in steric hindrance around the reactive hydroxyl centers, profoundly influencing their chemical behavior. This guide will explore these differences through the lens of common reactions, supported by experimental data from related compounds and established chemical principles.

Molecular Structure and its Influence on Reactivity

The reactivity of alcohols is intrinsically linked to the accessibility of their hydroxyl groups to attacking reagents. In the case of 1,3-propanediols, the presence of substituents on the central carbon atom can sterically hinder this access.

  • 2-methyl-1,3-propanediol (MPO): Possesses a single methyl group at the C2 position. This substitution introduces a moderate level of steric hindrance compared to the parent 1,3-propanediol. However, the two primary hydroxyl groups remain relatively accessible, contributing to its high reactivity in many chemical transformations.[2][3]

  • This compound: Features two bulky isobutyl groups attached to the C2 carbon. This arrangement, analogous to the gem-dialkyl group in neopentyl glycol (2,2-dimethyl-1,3-propanediol), creates a significant steric shield around the primary hydroxyl groups.[4][5] This steric congestion is expected to dramatically reduce the reactivity of the hydroxyl groups compared to less substituted diols.

The following diagram illustrates the structural differences and the resulting steric hindrance.

G cluster_0 2-methyl-1,3-propanediol (MPO) cluster_1 This compound MPO_C1 CH2OH MPO_C2 CH(CH3) MPO_C1->MPO_C2 MPO_C3 CH2OH MPO_C2->MPO_C3 MPO_steric Moderate Steric Hindrance DIBP_C1 CH2OH DIBP_C2 C(iBu)2 DIBP_C1->DIBP_C2 DIBP_C3 CH2OH DIBP_C2->DIBP_C3 DIBP_steric High Steric Hindrance

Caption: Structural comparison highlighting steric hindrance.

Comparative Reactivity in Key Chemical Transformations

The disparate steric environments of this compound and 2-methyl-1,3-propanediol lead to predictable differences in their reactivity profiles.

Esterification

Esterification, a cornerstone reaction for producing polyesters and other esters, is highly sensitive to steric effects.[6]

  • 2-methyl-1,3-propanediol: The two primary hydroxyl groups of MPO exhibit high reactivity in esterification reactions.[2][3] This leads to faster reaction rates and can result in lighter-colored polyester resins due to reduced side reactions at lower required reaction temperatures.[3]

  • This compound: Direct experimental data for the esterification of this compound is scarce. However, extensive studies on its close structural analog, neopentyl glycol (NPG), provide valuable insights. The esterification of NPG is known to be slower than that of less hindered diols.[7] Given that isobutyl groups are significantly larger than methyl groups, it is reasonable to infer that this compound will exhibit even lower esterification rates than NPG. Overcoming this reduced reactivity may necessitate more forcing reaction conditions, such as higher temperatures or the use of more reactive acylating agents (e.g., acid chlorides or anhydrides) or specialized catalysts.[6]

Oxidation

The oxidation of diols can yield a variety of products, including hydroxy aldehydes, hydroxy acids, and dicarboxylic acids, depending on the reaction conditions and the structure of the diol.

  • 2-methyl-1,3-propanediol: The oxidation of MPO has been investigated as a potential route to valuable chemicals like methacrylic acid.[8][9][10][11] Studies have shown that MPO can be selectively oxidized over heteropolyacid catalysts.[9] A study comparing the oxidative esterification of 1,3-propanediol, 2-methyl-1,3-propanediol, and 2,2-dimethyl-1,3-propanediol found that the reactivity decreases with increasing methyl substitution.[12] This suggests that while MPO is reactive, the methyl group does impart some steric hindrance compared to the unsubstituted diol.

  • This compound: The pronounced steric hindrance from the two isobutyl groups is expected to significantly impede the oxidation of the primary hydroxyl groups. The approach of oxidizing agents to the carbinol carbon would be severely restricted. Consequently, harsher reaction conditions would likely be required to achieve oxidation, which could lead to a higher propensity for side reactions and lower selectivity for desired products.

Formation of Cyclic Acetals and Ketals

1,3-diols can react with aldehydes and ketones to form six-membered cyclic acetals and ketals, respectively. This reaction is often used to protect the diol or the carbonyl compound.[13]

  • 2-methyl-1,3-propanediol: MPO readily forms cyclic acetals and ketals with various carbonyl compounds. The reaction is generally efficient due to the formation of a thermodynamically stable six-membered ring.

  • This compound: The formation of a six-membered ring can be influenced by the Thorpe-Ingold effect, where gem-dialkyl substitution can favor cyclization. However, the sheer bulk of the two isobutyl groups might also introduce significant steric strain in the transition state leading to the cyclic product, potentially slowing down the reaction rate compared to less hindered diols like MPO or even neopentyl glycol.

Experimental Data Summary

While direct comparative experimental data for this compound is limited, the following table summarizes key properties and reactivity trends based on available data for the compounds and their close analogs.

Property/Reaction2-methyl-1,3-propanediol (MPO)This compound (Inferred from Analogs)
Structure HOCH₂CH(CH₃)CH₂OHHOCH₂C(CH₂CH(CH₃)₂)₂CH₂OH
Molecular Weight 90.12 g/mol [14]188.31 g/mol [15]
Physical State Colorless liquid[14]Solid (mp 41-43 °C)
Steric Hindrance ModerateVery High
Esterification Reactivity High[2][3]Low (expected)
Oxidation Reactivity Moderate to High[8][9][12]Very Low (expected)
Polymer Applications Polyesters, Polyurethanes[3]Potentially in specialty polymers requiring high hydrolytic stability

Experimental Protocols

The following are generalized experimental protocols for the esterification and oxidation of diols. Note: These are illustrative and would require optimization for the specific diols discussed.

Protocol 1: Comparative Esterification via Fischer Esterification

This protocol describes a method to compare the esterification rates of the two diols with a carboxylic acid.

G start Start: Assemble Reaction Apparatus charge Charge Reactor: - Diol (1.0 eq) - Carboxylic Acid (2.2 eq) - Toluene (solvent) - p-Toluenesulfonic acid (catalyst) start->charge heat Heat to Reflux with Dean-Stark Trap charge->heat monitor Monitor Water Evolution and Reaction Progress (GC/TLC) heat->monitor workup Work-up: - Cool reaction - Wash with NaHCO3 (aq) - Wash with brine - Dry over Na2SO4 monitor->workup Upon completion purify Purify by Column Chromatography or Distillation workup->purify end End: Characterize Product (NMR, IR, MS) purify->end

Caption: Workflow for comparative Fischer esterification.

Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging Reagents: To the flask, add the diol (e.g., 2-methyl-1,3-propanediol, 1.0 equivalent), a carboxylic acid (e.g., acetic acid, 2.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected and by analyzing aliquots of the reaction mixture by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (no more water is evolved or starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

  • Comparison: The reaction rates can be compared by plotting the consumption of the diol over time. It is anticipated that the reaction with 2-methyl-1,3-propanediol will proceed significantly faster than with this compound.

Protocol 2: Comparative Oxidation using a Heterogeneous Catalyst

This protocol provides a framework for comparing the oxidation of the two diols.

Methodology:

  • Catalyst Preparation: Prepare or procure a suitable heterogeneous oxidation catalyst (e.g., Au/TiO₂).

  • Reaction Setup: In a high-pressure reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer, add the diol, a solvent (e.g., methanol), and the catalyst.

  • Reaction: Seal the reactor, purge with oxygen, and then pressurize to the desired oxygen pressure. Heat the reactor to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC for the consumption of the diol and the formation of products.

  • Work-up: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the oxygen.

  • Analysis: Filter the catalyst from the reaction mixture. Analyze the filtrate to determine the conversion of the diol and the selectivity for various oxidation products.

  • Comparison: A direct comparison of the conversion rates and product distributions will reveal the relative reactivity of the two diols under these oxidative conditions. A significantly lower conversion is expected for this compound.[12]

Conclusion

The seemingly subtle difference in alkyl substitution at the C2 position of the 1,3-propanediol backbone results in a dramatic divergence in the reactivity of this compound and 2-methyl-1,3-propanediol. MPO, with its less encumbered primary hydroxyl groups, is a highly reactive diol suitable for a wide range of applications where rapid reaction kinetics are desired.[2][3] In contrast, the substantial steric hindrance imparted by the two isobutyl groups in this compound is predicted to render it significantly less reactive.

This lower reactivity, however, is not necessarily a disadvantage. The neopentyl-like structure of this compound suggests that polymers derived from it could exhibit enhanced thermal, chemical, and hydrolytic stability, analogous to materials made from neopentyl glycol. Therefore, while its use in synthesis would require more tailored and potentially more vigorous conditions, it may offer access to materials with unique and desirable properties. The choice between these two diols will ultimately be governed by the specific requirements of the target application, balancing the need for high reactivity with the potential for enhanced stability and performance in the final product.

References

  • Oxidation kinetics of 2‐methyl‐1,3‐propanediol to methacrylic acid in a fluidized bed reactor. (n.d.).
  • Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.
  • 2-METHYL-1,3-PROPANEDIOL. (n.d.). Ataman Kimya.
  • Gas phase oxidation of 2-methyl-1,3-propanediol to methacrylic acid over heteropolyacid catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Overcoming steric hindrance in 7-Methyloct-3-yne-1,5-diol reactions. (n.d.). Benchchem.
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  • New bio-based monomers: tuneable polyester properties using branched diols from biomass. (2017). Faraday Discussions (RSC Publishing). DOI:10.1039/C7FD00057J.
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  • REACTION OF 2-METHYL-2-NITRO-1,3-PROPANEDIOL WITH ALKALI. (n.d.). Canadian Science Publishing.
  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (n.d.). Green Chemistry (RSC Publishing).
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  • Relative reactivity of diols 23–34. (a) Relative reactivity compared to... (n.d.). ResearchGate.
  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. (2009). ACS Publications.
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  • Protecting Diols. (2021). YouTube.
  • Ochem protecting group diol (reaction 1): why does the diol go to ketone instead of ester? (2023). Reddit.
  • Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis... (n.d.). RSC Publishing.
  • Evaluating the Performance of 2,2-Disubstituted-1,3-Propanediols in Industrial Applications. (n.d.). Benchchem.
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  • This compound. (n.d.).
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  • 2-METHYL-1,3-PROPANEDIOL. (n.d.).
  • Application Notes: Esterification Reactions with 2,2'-Oxydipropanol. (n.d.). Benchchem.
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A Comparative Guide to Assessing the Plasticizing Efficiency of 2,2-Diisobutyl-1,3-Propanediol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determination in the formulation of polymeric materials, directly influencing the final product's flexibility, durability, and overall performance. This guide provides a comprehensive framework for assessing the plasticizing efficiency of 2,2-diisobutyl-1,3-propanediol, a potentially novel plasticizer, in comparison to established alternatives. While extensive public data on this compound as a plasticizer is limited, this document outlines the essential experimental protocols and evaluation criteria necessary for a thorough comparative analysis.[1]

Introduction to Plasticizing Efficiency

A plasticizer is a substance incorporated into a material to enhance its flexibility, workability, and distensibility.[2] The efficiency of a plasticizer is a measure of its ability to impart these properties to a polymer matrix.[3][4] Key indicators of plasticizing efficiency include a reduction in the polymer's glass transition temperature (Tg), modification of mechanical properties such as tensile strength and elongation, and resistance to migration out of the polymer.[3][4][5][6]

This compound: A Profile

This compound is a diol with the molecular formula C11H24O2.[7][8] Its chemical structure, featuring two hydroxyl groups, suggests potential for interaction with polar polymers.[7] While primarily documented as a pharmaceutical intermediate and in the synthesis of specialty chemicals, its molecular structure warrants investigation as a plasticizer.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 10547-96-3
Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
Melting Point 77 °C
Boiling Point 160°C/20mmHg
Source:[8]

Comparative Plasticizers: Established Alternatives

For a robust assessment, this compound should be compared against a range of commercially available plasticizers with well-documented performance profiles.

Table 2: A Selection of Alternative Plasticizers for Comparative Analysis

Plasticizer ClassExample(s)Key Characteristics
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP)Widely used, excellent compatibility with PVC, but facing regulatory scrutiny due to health concerns.[9][10]
Citrates Acetyl tributyl citrate (ATBC)Bio-based, good toxicological profile, suitable for food contact and medical applications.[9]
Benzoates Diethylene glycol dibenzoate (DGD), Dipropylene glycol dibenzoate (DPGD)High-solvating, fast-fusing plasticizers.[11]
Adipates Di(2-ethylhexyl) adipate (DEHA)Good low-temperature flexibility.[9]
Terephthalates Di(2-ethylhexyl) terephthalate (DEHT/DOTP)Non-phthalate alternative with a good safety profile.[12]

Experimental Assessment of Plasticizing Efficiency

A comprehensive evaluation of a novel plasticizer requires a multi-faceted experimental approach. The following protocols provide a framework for generating comparative data.

Standardized sample preparation is crucial for reproducible results. A typical formulation for testing involves compounding the plasticizer with a base polymer, such as polyvinyl chloride (PVC), along with stabilizers and lubricants.[13]

Experimental Protocol: PVC Formulation and Sample Preparation

  • Compounding:

    • Pre-mix PVC resin (100 parts by weight) with a thermal stabilizer (e.g., 3 parts by weight of calcium stearate) in a high-speed mixer.[13]

    • Add the plasticizer to be tested (e.g., 40 parts by weight) and continue mixing until a homogeneous dry blend is obtained.

  • Molding/Casting:

    • Process the compound on a two-roll mill at a temperature of 165-175°C for approximately 5 minutes to create a uniform sheet.[13]

    • Alternatively, for some studies, films can be prepared by solution casting.[14]

    • Press the milled sheet in a hydraulic press at a controlled temperature and pressure to produce standardized test specimens (e.g., plaques or dumbbell shapes for tensile testing).

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 10% relative humidity) for a specified period before testing.[15]

G cluster_prep Sample Preparation Workflow start Start: Raw Materials mixing High-Speed Mixing (PVC, Stabilizer, Plasticizer) start->mixing milling Two-Roll Milling (165-175°C) mixing->milling pressing Hydraulic Pressing milling->pressing conditioning Conditioning (23°C, 50% RH) pressing->conditioning end_prep Test Specimens Ready conditioning->end_prep

Caption: Workflow for the preparation of plasticized PVC test specimens.

Thermal analysis techniques are fundamental in determining the effect of a plasticizer on the polymer's thermal transitions.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer.[13][16] A significant reduction in Tg compared to the unplasticized polymer indicates effective plasticization.[13] The efficiency of different plasticizers can be compared by the extent of Tg depression at a given concentration.[3]

Experimental Protocol: DSC Analysis

  • Prepare a small sample (typically 4-8 mg) of the plasticized polymer.[13][17]

  • Seal the sample in an aluminum crucible.[13]

  • Place the crucible in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 K/min) over a specified temperature range (e.g., -50°C to 150°C).[13]

  • The glass transition temperature is identified as a step-like change in the heat flow curve.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[18] It is used to assess the thermal stability of the plasticized material and the volatility of the plasticizer.[16][19][20] A plasticizer with low volatility will exhibit minimal mass loss at processing and service temperatures.[20]

Experimental Protocol: TGA Analysis

  • Place a small, weighed sample of the plasticized polymer in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).[21]

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition and the temperature at maximum rate of mass loss provide information on thermal stability.

G cluster_thermal Thermal Analysis Workflow start_thermal Start: Conditioned Specimen dsc DSC Analysis (Measure Tg) start_thermal->dsc tga TGA Analysis (Measure Thermal Stability) start_thermal->tga data_analysis Data Analysis & Comparison dsc->data_analysis tga->data_analysis end_thermal Thermal Properties Assessed data_analysis->end_thermal

Caption: Workflow for the thermal analysis of plasticized polymers.

The primary function of a plasticizer is to modify the mechanical behavior of the polymer, transforming it from a rigid material to a flexible one.[22]

  • Tensile Testing: This is a fundamental test to measure the strength and ductility of the material. Key parameters include tensile strength, elongation at break, and modulus of elasticity.[5][22] An efficient plasticizer will typically decrease tensile strength and modulus while significantly increasing elongation at break.[5]

Experimental Protocol: Tensile Testing (ASTM D2284)

  • Use standardized dumbbell-shaped specimens.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Record the load and elongation throughout the test.

  • Calculate tensile strength, elongation at break, and modulus of elasticity from the resulting stress-strain curve.[22]

Table 3: Illustrative Comparative Data on Mechanical Properties (at 40 phr plasticizer concentration in PVC)*

PropertyUnplasticized PVCPVC + DEHPPVC + ATBCPVC + this compound (Hypothetical)
Tensile Strength (MPa) 522528(To be determined)
Elongation at Break (%) 5350320(To be determined)
100% Modulus (MPa) -1215(To be determined)
Hardness (Shore A) >1008588(To be determined)
*phr: parts per hundred resin
Note: Data for DEHP and ATBC are representative. Data for this compound is hypothetical and would be determined through experimentation.

Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix.[23] This can lead to a loss of flexibility and contamination of surrounding materials.[22] Migration resistance is a critical performance parameter, especially for applications in medical devices and food packaging.[23][24]

  • Extraction in Solvents: This test measures the amount of plasticizer that leaches out of the polymer when immersed in a specific solvent.

  • Volatility: This is determined by measuring the weight loss of a sample after heating in an oven for a specified time and temperature.

Experimental Protocol: Migration Testing

  • Extraction:

    • Weigh the initial conditioned sample.

    • Immerse the sample in a chosen solvent (e.g., n-hexane, isooctane, or a food simulant like olive oil) for a specified time and temperature (e.g., 24 hours at 23°C).[14][25]

    • Remove the sample, dry it, and reweigh it. The weight loss corresponds to the amount of plasticizer extracted.

  • Volatility (Activated Carbon Method):

    • Place a weighed sample in a container with activated carbon, ensuring no direct contact.

    • Heat the container at an elevated temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • The weight loss of the sample indicates the amount of plasticizer that has volatilized.[26]

Table 4: Illustrative Comparative Data on Migration Resistance (at 40 phr plasticizer concentration in PVC)

PropertyPVC + DEHPPVC + ATBCPVC + this compound (Hypothetical)
Weight Loss in n-Hexane (%) 1510(To be determined)
Volatility (Weight Loss at 70°C, 24h, %) 2.51.8(To be determined)
Note: Data for DEHP and ATBC are representative. Data for this compound is hypothetical and would be determined through experimentation.

Conclusion and Future Directions

The comprehensive assessment of this compound's plasticizing efficiency requires rigorous adherence to the outlined experimental protocols. By systematically comparing its performance against established alternatives in terms of thermal, mechanical, and migration properties, researchers can generate the necessary data to determine its viability as a novel plasticizer. The resulting data will be crucial for its potential application in various fields, including the development of new materials for the pharmaceutical and medical device industries where performance and safety are paramount. Further investigation into its toxicological profile and long-term aging characteristics will also be essential for its successful commercialization.

References

  • Vertex AI Search. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC.
  • Vinidex Pty Ltd. PVC Properties.
  • PubMed Central. A review of alternatives to di (2-ethylhexyl)
  • MDPI. (2024, June 20). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer.
  • Environmental Project No. 1341 2010.
  • ACS Publications. (2022, January 7).
  • SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
  • Nayakem.
  • Vermont General Assembly.
  • Iranian Polymer Journal. (2005, January 12). Mechanical and Thermal Properties of the Plasticized PVC-ESBO.
  • WESSLING. Migration testing | Product safety of packaging.
  • MakeItFrom.com. Plasticized (Flexible) Polyvinyl Chloride (PVC-P).
  • Qualitek Labs. (2025, October 17).
  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • ResearchGate. Migration test. Extent of migration (%)
  • ScienceDirect. (2014, April 12).
  • Medium. (2024, May 22).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27).
  • KingStar Mold. (2025, September 25).
  • ResearchGate. The results of the thermal analysis of the plasticizers.
  • Labsolu. This compound.
  • National Institutes of Health. (2021, May 21). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use.
  • SpringerLink. (2022, July 22).
  • Sigma-Aldrich. 2,2-Dibutyl-1,3-propanediol 97 24765-57-9.
  • Semantic Scholar. (2022, August 26).
  • National Institutes of Health. (2021, December 29). Thermal Analysis of Plastics Used in the Food Industry.
  • MDPI. (2022, July 28). Development of a Highly Efficient Environmentally Friendly Plasticizer.
  • Intertek. Thermal Analysis of Polymers and Plastics.
  • ResearchGate. (2022, July 22). (PDF)
  • University of Southern Mississippi. Chapter 3. Thermal Analysis (Chapter 12 Campbell & White).
  • MDPI. (2022, December 29). Prediction of Plasticizer Property Based on an Improved Genetic Algorithm.
  • Central European Journal of Energetic Materials. (2005). Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers.
  • ResearchGate. (2017, March 2). Potential Energetic Plasticizers on the Basis of 2,2-Dinitropropane-1,3-diol and 2,2-Bis(azidomethyl)propane-1,3-diol.
  • BenchChem.
  • SciSpace. (2021, August 15). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride).
  • Wikipedia. 1,3-Propanediol.
  • Diva-portal.org. Environmentally Friendly Plasticizers for PVC –.
  • NINGBO INNO PHARMCHEM CO.,LTD.

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A Senior Application Scientist's Guide to Benchmarking 2,2-diisobutyl-1,3-propanediol Against Commercial Diols in Resin Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Quest for High-Performance Resins

In the dynamic landscape of polymer science, the pursuit of enhanced performance in resin applications is perpetual. The fundamental building blocks of these resins, particularly diols, play a pivotal role in dictating the final properties of coatings, adhesives, and composites. For decades, industry-standard diols such as Neopentyl Glycol (NPG), 2-Methyl-1,3-propanediol (MPD), and 1,4-Butanediol (BDO) have been the cornerstone of many formulations. However, the drive for innovation necessitates the exploration of novel monomers that can offer superior performance characteristics. This guide introduces a promising candidate, 2,2-diisobutyl-1,3-propanediol, and provides a comprehensive framework for benchmarking its performance against established commercial diols in polyester and alkyd resin applications.

This compound, a structural analogue of the well-regarded NPG, features bulky isobutyl groups at the C2 position. This unique architecture is hypothesized to impart a combination of flexibility, hydrolytic stability, and chemical resistance that could surpass current industry standards. This document will delineate the scientific rationale for this hypothesis, present a detailed experimental design for its validation, and offer projected performance data based on structure-property relationships.

The Diol Contenders: A Structural Overview

The performance of a diol in a resin system is intrinsically linked to its molecular structure. The size, branching, and nature of the alkyl groups surrounding the hydroxyl functionalities influence steric hindrance, reactivity, and the ultimate polymer architecture.

  • This compound: The subject of our investigation, this diol possesses two bulky isobutyl groups attached to the central carbon atom. This structure is expected to provide significant steric shielding to the ester linkages in the resulting polyester, thereby enhancing hydrolytic stability. The flexible isobutyl chains may also contribute to improved impact resistance and flexibility.

  • Neopentyl Glycol (NPG) (2,2-dimethyl-1,3-propanediol): The industry benchmark, NPG is known for imparting excellent thermal stability, weather resistance, and water resistance to resins.[1][2] Its symmetrical structure and gem-dimethyl groups provide good resistance to oxidation and hydrolysis.[3]

  • 2-Methyl-1,3-propanediol (MPD): MPD's branched, non-linear structure offers a unique balance of properties.[4][5] It is known to reduce resin viscosity, improve flexibility, and can lead to faster esterification rates compared to other glycols like propylene glycol.[6][7][8]

  • 1,4-Butanediol (BDO): A linear diol, BDO is widely used in the production of polybutylene terephthalate (PBT) and polyurethanes.[9] In polyester resins, it generally contributes to flexibility and good mechanical properties.[10][11]

Experimental Design: A Rigorous Comparative Analysis

To objectively evaluate the performance of this compound, a comprehensive experimental plan is essential. The following protocols are designed to provide a thorough comparison with NPG, MPD, and BDO in a representative polyester resin formulation.

I. Resin Synthesis: A Controlled Two-Stage Polyesterification

The synthesis of unsaturated polyester resins will be conducted via a two-stage melt condensation method. This approach allows for precise control over the reaction and the final polymer architecture.

Materials:

  • Diols: this compound, Neopentyl Glycol (NPG), 2-Methyl-1,3-propanediol (MPD), 1,4-Butanediol (BDO)

  • Dicarboxylic Acids: Isophthalic Acid, Maleic Anhydride

  • Catalyst: Dibutyltin oxide

  • Inhibitor: Hydroquinone

  • Solvent: Styrene

Protocol:

  • First Stage (Alcoholysis): Charge the selected diol and isophthalic acid into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a packed column with a condenser. Heat the mixture to 190-210°C under a nitrogen blanket.

  • Monitoring: Monitor the reaction by measuring the acid value at regular intervals. The first stage is complete when the acid value drops below a predetermined level.

  • Second Stage (Esterification): Cool the reactor to 160-180°C and add maleic anhydride. Reheat the mixture to 200-210°C.

  • Polycondensation: Continue the reaction, removing the water of condensation, until the target acid value and viscosity are achieved.

  • Inhibition and Dilution: Cool the resin to 180°C, add hydroquinone as an inhibitor, and then dilute with styrene to the desired viscosity.

Causality Behind Experimental Choices: The two-stage process is selected to first create a prepolymer with the less reactive isophthalic acid before introducing the more reactive maleic anhydride. This ensures a more uniform polymer chain. The use of a nitrogen blanket prevents oxidation and discoloration of the resin.

Diagram: Experimental Workflow for Resin Synthesis and Evaluation

G cluster_synthesis Resin Synthesis cluster_curing Curing cluster_testing Performance Testing cluster_analysis Data Analysis S1 Stage 1: Alcoholysis (Diol + Isophthalic Acid) S2 Stage 2: Esterification (+ Maleic Anhydride) S1->S2 S3 Polycondensation S2->S3 S4 Dilution in Styrene S3->S4 C1 Addition of Initiator (MEKP) S4->C1 C2 Casting of Resin Panels C1->C2 C3 Room Temperature & Post-Curing C2->C3 T1 Mechanical Properties (Hardness, Flexibility, Impact) C3->T1 T2 Thermal Analysis (Tg via DSC) C3->T2 T3 Chemical & Hydrolytic Resistance C3->T3 T4 Weathering Performance (QUV) C3->T4 A1 Comparative Data Tables T1->A1 T2->A1 T3->A1 T4->A1 A2 Structure-Property Relationship Analysis A1->A2

Caption: Workflow for polyester resin synthesis, curing, and performance evaluation.

II. Performance Evaluation of Cured Resins

The synthesized resins will be cured and subjected to a battery of standardized tests to quantify their performance characteristics.

Curing Protocol:

  • To each resin solution, add 1.5% by weight of methyl ethyl ketone peroxide (MEKP) as the initiator.

  • Thoroughly mix and cast the resin into molds to create panels of specified dimensions for different tests.

  • Allow the panels to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.

Testing Protocols:

  • Mechanical Properties:

    • Hardness: Shore D hardness will be measured according to ASTM D2240 using a durometer.[12][13] This test assesses the material's resistance to indentation.[12]

    • Flexural Strength and Modulus: These will be determined using a three-point bending test as per ASTM D790 .[13][14] This provides insight into the material's stiffness and strength under bending loads.

    • Impact Resistance: Notched Izod impact testing will be conducted following ASTM D256 to evaluate the energy absorption capacity of the material.[14]

  • Thermal Properties:

    • Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) will be used to determine the Tg of the cured resins. A higher Tg generally indicates better thermal stability.

  • Chemical and Hydrolytic Resistance:

    • Chemical Resistance: Cured resin panels will be immersed in various chemical agents (e.g., 10% HCl, 10% NaOH, Xylene) for a specified duration according to ISO 2812 .[15] Changes in appearance, hardness, and weight will be recorded.

    • Hydrolytic Stability: Panels will be immersed in boiling water for 100 hours. The percentage of weight loss and the retention of hardness will be measured to assess the resistance to hydrolysis.

  • Weathering Performance:

    • Accelerated Weathering: Cured panels will be exposed to alternating cycles of UV light and moisture in a QUV accelerated weathering tester according to ASTM G154 . Gloss retention and color change (ΔE) will be measured at regular intervals.

Projected Performance Data and Structure-Property Analysis

While direct experimental data for this compound in resins is not yet widely published, we can project its performance based on its molecular structure in comparison to the other diols.

Table 1: Projected Physicochemical Properties of Diols

PropertyThis compoundNeopentyl Glycol (NPG)2-Methyl-1,3-propanediol (MPD)1,4-Butanediol (BDO)
Molecular Weight ( g/mol )188.31[16][17]104.15[18]90.12[7]90.12
Boiling Point (°C)~280 (estimated)208[18]212-214230
Hydroxyl FunctionalityPrimaryPrimaryPrimaryPrimary
StructureBranched, BulkyBranched, SymmetricalBranched, AsymmetricalLinear

Table 2: Projected Performance of Polyester Resins Based on Different Diols

Performance MetricThis compound (Projected)Neopentyl Glycol (NPG)2-Methyl-1,3-propanediol (MPD)1,4-Butanediol (BDO)
Resin Viscosity Low to ModerateHighLowModerate
Hardness (Shore D) HighVery HighModerateModerate to High
Flexibility/Impact Strength ExcellentGoodVery GoodGood
Glass Transition Temp. (Tg) Moderate to HighHighLow to ModerateLow
Hydrolytic Stability ExcellentVery GoodGoodFair to Good
Chemical Resistance ExcellentVery GoodGoodFair to Good
Weatherability (Gloss Retention) ExcellentExcellentGoodFair to Good

Analysis of Structure-Property Relationships:

  • This compound: The bulky isobutyl groups are expected to create significant steric hindrance around the ester linkages, providing superior protection against hydrolysis and chemical attack. This is a key advantage over NPG, where the methyl groups offer less steric protection. The flexible nature of the isobutyl chains should also lead to enhanced flexibility and impact strength without a significant compromise in hardness. The larger molecular size may result in a slightly lower crosslink density, leading to a moderate Tg compared to NPG.

  • Neopentyl Glycol (NPG): The compact and symmetrical structure of NPG leads to highly ordered polymer chains, resulting in high hardness and excellent thermal stability (high Tg).[3][19] Its resistance to weathering and water is a well-established benchmark.[1]

  • 2-Methyl-1,3-propanediol (MPD): The asymmetrical structure of MPD disrupts polymer chain packing, leading to lower crystallinity, reduced resin viscosity, and improved flexibility.[6] However, this can also result in a lower Tg and slightly reduced chemical resistance compared to NPG.[4][5]

  • 1,4-Butanediol (BDO): The linear structure of BDO imparts good flexibility but can also lead to more crystalline domains in the polymer.[20] This can be advantageous for some mechanical properties but may result in lower hydrolytic and chemical resistance compared to the branched diols.

Diagram: Molecular Structures of Compared Diols

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Diisobutyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The responsible disposal of any laboratory chemical is grounded in a thorough understanding of its intrinsic properties, potential hazards, and the governing regulatory landscape. For 2,2-Diisobutyl-1,3-propanediol, while it may not be stringently classified as a hazardous substance under all regulations, the overarching principle is to manage it as a controlled chemical waste stream to prevent environmental contamination and ensure personnel safety.[1] The onus is always on the waste generator to accurately classify their waste according to local, regional, and national regulations.[2][3]

Hazard Assessment and Safety Protocols

Although specific hazard data for this compound is limited, data from structurally similar propanediol compounds indicate a generally low level of toxicity. However, many related compounds are noted to cause serious eye irritation and may be harmful if swallowed.[1] Therefore, adherence to stringent safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4][5]

  • Hand Protection: Use appropriate chemical-resistant gloves. Consult with your glove supplier for specific recommendations for propanediols.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][6]

  • Respiratory Protection: Under conditions of good general ventilation, specific respiratory protection is typically not required.[1][4] However, if dusts or mists are generated, a NIOSH/MSHA approved respirator should be used.[5]

Chemical Properties and Incompatibilities

Understanding the chemical's properties is crucial for safe storage and disposal. Incompatible materials can react dangerously, leading to the generation of heat, gases, or other hazardous byproducts.

PropertyValue/InformationSource
Molecular Formula C₁₁H₂₄O₂[NIST]
Molecular Weight 188.31 g/mol [NIST, 18]
Appearance Likely a solid or viscous liquid, similar to related compounds.[6][7]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides.[5][6][Various]

This compound should be stored in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[4][5]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal by a licensed contractor.

Diagram: Decision Workflow for Chemical Disposal

DisposalWorkflow start Waste Generation (this compound) classify Step 1: Waste Classification Consult SDS & Local Regulations (e.g., 40 CFR Part 261) start->classify is_hazardous Is it a Regulated Hazardous Waste? classify->is_hazardous non_haz_path Follow Institutional Non-Hazardous Chemical Waste Procedures is_hazardous->non_haz_path No haz_path Step 2: Segregate & Containerize is_hazardous->haz_path Yes storage Step 4: Temporary Storage Store in designated Satellite Accumulation Area (SAA) non_haz_path->storage container Use compatible, sealed container. Attach Hazardous Waste Label. haz_path->container spill_check Any Spills or Contamination? container->spill_check spill_manage Step 3: Spill Management Absorb with inert material. Collect residue as hazardous waste. spill_check->spill_manage Yes spill_check->storage No spill_manage->storage disposal_co Step 5: Professional Disposal Arrange pickup with a licensed waste disposal company. storage->disposal_co end Disposal Complete disposal_co->end

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Identification and Classification

The first critical step is to determine if the waste is classified as hazardous under federal or state regulations.[3]

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information for hazard classification and disposal instructions.

  • Review Regulations: Familiarize yourself with the EPA's regulations under the Resource Conservation and Recovery Act (RCRA), found in Title 40 of the Code of Federal Regulations (CFR), Part 261, as well as any more stringent state or local rules.[3][8]

  • "Contained-In" Policy: Be aware that any materials contaminated with a hazardous waste, such as spill absorbents, gloves, or wipes, must also be managed as hazardous waste until they are decontaminated.[9][10]

Step 2: Proper Segregation and Containerization

Proper containment is essential to prevent leaks and reactions.

  • Chemical Compatibility: Collect waste this compound in a container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are generally suitable for alcohols and glycols.[11][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Also, include the date accumulation started.[13]

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[13]

Step 3: Managing Spills and Contamination

Accidental spills must be managed promptly and correctly.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1] Wipe the area clean with an appropriate solvent and ensure the cleaning materials are also collected for disposal.[1]

  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent the spill from entering drains or waterways.[14]

  • Waste Collection: All spill cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[1][13]

Step 4: Storage and Professional Disposal

Accumulated waste must be stored safely pending pickup.

  • Storage Location: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Licensed Disposal: The ultimate disposal method must be through a licensed and reputable hazardous waste disposal company.[1] This is the most consistent recommendation across all safety data sheets for similar chemical products. These companies have the expertise and permits to handle and dispose of chemical waste in an environmentally sound manner, typically via high-temperature incineration or other approved treatment methods. Never dispose of this compound by pouring it down the drain or mixing it with general trash.[13]

References

  • Chem Service. (2016, January 29). SAFETY DATA SHEET: 2,2-Diethyl-1,3-propanediol. [Link]

  • CPAchem Ltd. (2023, March 20). Safety data sheet: 1,3-Propanediol. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]

  • U.S. Plastic Corp. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Navigating the Safe Handling of 2,2-Diisobutyl-1,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2,2-Diisobutyl-1,3-propanediol in a laboratory setting. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe and efficient work environment. This document is intended for researchers, scientists, and drug development professionals.

A Note on Scientific Diligence in the Absence of Specific Data

A thorough search for a comprehensive Safety Data Sheet (SDS) specific to this compound has not yielded a dedicated document. This is not uncommon for novel or less-commercialized compounds. In such instances, a conservative and scientifically-grounded approach is to extrapolate potential hazards and handling requirements from structurally analogous compounds. For this guide, we will be referencing safety data for similar dialkyl-1,3-propanediols, such as 2,2-diethyl-1,3-propanediol and 2,2-dibutyl-1,3-propanediol, to establish a robust safety protocol. It is imperative to handle this compound with the assumption that it may possess similar or more pronounced hazards than its structural relatives until specific toxicological data becomes available.

Anticipated Hazard Profile

Based on the data from analogous compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed .[1]

  • A cause of serious eye irritation , with symptoms potentially including stinging, tearing, redness, swelling, and blurred vision.[1]

  • A potential cause of skin irritation upon prolonged or repeated contact.[2]

  • Combustible, though not highly flammable.

Good general ventilation, such as that provided by a chemical fume hood, is recommended for handling this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount to ensuring your safety. The following table outlines the recommended PPE for various scenarios involving the handling of this compound.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Solution Preparation Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Heating or Reactions Under Pressure Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Recommended to be performed in a chemical fume hood.
Large Volume Transfers (>1 L) Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.Use of a NIOSH-approved respirator with an organic vapor cartridge should be considered if not performed in a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling chemicals is crucial for laboratory safety and experimental reproducibility.

Step 1: Receiving and Inspection

Upon receipt of this compound, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

Step 2: Storage

Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed when not in use.

Step 3: Experimental Use
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your work area in a chemical fume hood.

  • Weighing and Transfer : Dispense the required amount of this compound carefully to avoid generating dust or aerosols.

  • Reaction Setup : If the experimental protocol involves heating, use a well-controlled heating source such as a heating mantle or an oil bath. Ensure any reaction vessel is appropriately secured.

  • Post-Reaction : Allow the reaction mixture to cool to room temperature before handling.

Step 4: Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1]

  • Collect : Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as chemical waste.[1][2] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.

Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Risk Assessment (Review SDS of Analogs) ppe_selection Select Appropriate PPE risk_assessment->ppe_selection setup_workspace Prepare Workspace (Fume Hood) ppe_selection->setup_workspace weigh_transfer Weighing & Transfer setup_workspace->weigh_transfer experiment Experimental Use weigh_transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure waste_disposal Dispose of Waste (Follow Regulations) decontaminate->waste_disposal spill_response Follow Spill Management Protocol spill->spill_response first_aid Administer First Aid (Seek Medical Attention) exposure->first_aid

Caption: A workflow diagram for the safe handling of this compound.

References

  • Chem Service. (2016, January 29). SAFETY DATA SHEET: 2,2-Diethyl-1,3-propanediol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol, 98%. Retrieved from [Link]

  • EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Retrieved from [Link]

  • CPAchem. (2023, March 20). Safety data sheet: 1,3-Propanediol. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.